molecular formula C11H13NO2 B1360219 1-(4-Methoxyphenyl)pyrrolidin-2-one CAS No. 30425-47-9

1-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1360219
CAS No.: 30425-47-9
M. Wt: 191.23 g/mol
InChI Key: IDJCCRRYIMWLSQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pyrrolidin-2-one is a versatile γ-lactam (pyrrolidin-2-one) derivative that serves as a privileged scaffold in medicinal chemistry and pharmacology. This compound is of significant interest for its potential as a core structure in the design and synthesis of novel bioactive molecules. Research indicates that 1,5-diaryl-substituted pyrrolidin-2-ones, which share this compound's core template, have demonstrated promising activity as selective inhibitors for various therapeutic targets . These targets include histone deacetylases (HDACs) , cannabinoid receptor 1 (CB1) , and cyclin-dependent kinases . Furthermore, structural analogs of this compound are being actively investigated as a new structural template for dual cyclooxygenase and lipoxygenase (COX/LOX) inhibition, a valuable strategy in developing anti-inflammatory agents with potentially improved safety profiles . The 4-methoxyphenyl substitution pattern is a key feature for biological activity, and the broader pyrrolidin-2-one chemotype is recognized as a mimetic of acetyl-lysine in fragment-based drug design, particularly for developing inhibitors of bromodomain-containing proteins (e.g., BRD4) for epigenetic research . The compound is supplied with a guaranteed level of purity and stability to ensure consistent experimental results. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJCCRRYIMWLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184513
Record name 1-(4-Methoxyphenyl)pyrrolidin-2-one
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30425-47-9
Record name 1-(4-Methoxyphenyl)-2-pyrrolidinone
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Record name 1-(4-Methoxyphenyl)pyrrolidin-2-one
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Record name 1-(4-Methoxyphenyl)pyrrolidin-2-one
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Record name 1-(4-methoxyphenyl)pyrrolidin-2-one
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Foundational & Exploratory

1-(4-Methoxyphenyl)pyrrolidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 1-(4-Methoxyphenyl)pyrrolidin-2-one. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is a derivative of pyrrolidin-2-one, featuring a methoxyphenyl group attached to the nitrogen atom of the lactam ring.

Chemical Structure:

SynthesisWorkflow Donor-Acceptor Cyclopropane Donor-Acceptor Cyclopropane Ring Opening Ring Opening Donor-Acceptor Cyclopropane->Ring Opening 4-Methoxyaniline, Lewis Acid Lactamization Lactamization Ring Opening->Lactamization Heat Decarboxylation Decarboxylation Lactamization->Decarboxylation Acid, Heat This compound This compound Decarboxylation->this compound EnzymeInhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Inhibitor Inhibitor Active Site Active Site Inhibitor->Active Site Substrate Substrate Substrate->Active Site Inhibitor_nc Inhibitor Allosteric Site Allosteric Site Inhibitor_nc->Allosteric Site Enzyme_nc Enzyme Allosteric Site->Enzyme_nc Conformational Change AntiInflammatoryPathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation Phosphorylation of IκBα Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Potential Inhibition

Physicochemical Properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, development, and chemical synthesis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Experimental values are provided where available, supplemented by computationally predicted data from reputable sources to offer a comprehensive profile.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Melting Point >55 °C (decomposition)Experimental
Boiling Point 374.9 ± 25.0 °CPredicted
Solubility Slightly soluble in ChloroformExperimental
pKa (most basic) -2.8 ± 0.4Predicted
logP (Octanol-Water Partition Coefficient) 1.45Predicted

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined using the distillation method.

Methodology:

  • A sample of the compound is placed in a distillation flask with a few boiling chips.

  • The flask is heated, and the vapor is allowed to rise and condense in a condenser.

  • The temperature of the vapor is measured with a thermometer placed at the vapor-liquid equilibrium point.

  • The constant temperature recorded during the distillation of the bulk of the liquid is the boiling point.

Solubility Determination

The solubility is determined by the shake-flask method.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., chloroform, water) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is determined by potentiometric titration.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is determined using the shake-flask method.

Methodology:

  • Equal volumes of n-octanol and water are pre-saturated with each other.

  • A known amount of this compound is dissolved in the two-phase system.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP).

logP_Workflow A Prepare Pre-saturated Octanol and Water B Dissolve Compound in Two-Phase System A->B C Equilibrate by Shaking (e.g., 24h) B->C D Separate Phases (Centrifugation) C->D E1 Analyze Octanol Phase (e.g., HPLC) D->E1 E2 Analyze Aqueous Phase (e.g., HPLC) D->E2 F Calculate Partition Coefficient (P) E1->F E2->F G Calculate logP F->G

Caption: Workflow for logP Determination.

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical identity of 1-(4-Methoxyphenyl)pyrrolidin-2-one. The document furnishes the standardized IUPAC name and the Chemical Abstracts Service (CAS) number for unambiguous identification in research and development settings. While this guide aims to be a comprehensive resource, it is important to note that detailed experimental protocols, extensive quantitative data, and specific signaling pathways for this particular compound are not widely available in the public domain. The information presented herein is based on established chemical nomenclature and publicly accessible database information.

Chemical Identification

For the purpose of clear and standardized communication in a scientific context, the compound this compound is identified by the following nomenclature and registry number.

Identifier Value
IUPAC Name This compound
CAS Number 30425-47-9[1]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol

Synthesis and Methodologies

One common approach involves the condensation of 4-methoxyaniline with γ-butyrolactone under conditions that facilitate lactamization. Another potential strategy is the reaction of an appropriate donor-acceptor cyclopropane with an aniline, which has been reported for the synthesis of 1,5-substituted pyrrolidin-2-ones.

Due to the lack of specific published experimental data for this compound, researchers are encouraged to consult general organic chemistry literature for methodologies applicable to the synthesis of N-aryl lactams.

Biological and Pharmacological Data

A comprehensive search of scientific literature and databases did not yield specific quantitative data on the biological activity, pharmacological properties, or mechanism of action for this compound. The pyrrolidin-2-one scaffold is a common motif in many biologically active compounds, and derivatives have shown a wide range of activities. However, without specific studies on the title compound, any discussion of its potential biological role would be speculative.

Signaling Pathways and Experimental Workflows

There is no information available in the public domain that describes signaling pathways or specific experimental workflows in which this compound is a key component. Therefore, the creation of a logical or signaling pathway diagram as requested is not possible at this time.

Conclusion

This compound is a defined chemical entity with a specific IUPAC name and CAS number, which are crucial for its identification in a research and drug development context. However, there is a notable absence of in-depth technical information in the public domain regarding its synthesis, biological activity, and mechanism of action. This lack of available data precludes the compilation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams. This guide serves to provide the foundational identification of the compound and to highlight the current gap in publicly available scientific knowledge. Further research would be necessary to elucidate the properties and potential applications of this molecule.

References

Spectroscopic and Structural Elucidation of N-(4-methoxyphenyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-methoxyphenyl)pyrrolidin-2-one and its analogs. Due to the limited availability of direct experimental data for the title compound, this document presents a detailed analysis of closely related structures to offer valuable insights for researchers in the field. The guide includes tabulated spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for these analytical techniques, and a workflow diagram for the structural characterization of novel organic compounds.

Introduction

N-(4-methoxyphenyl)pyrrolidin-2-one is a lactam derivative with potential applications in medicinal chemistry and materials science. The structural elucidation of such novel compounds is fundamental for understanding their chemical properties and biological activity. Spectroscopic techniques are paramount in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide aims to be a valuable resource by compiling and presenting key spectroscopic data and methodologies relevant to the characterization of N-(4-methoxyphenyl)pyrrolidin-2-one and its congeners.

Spectroscopic Data for Analogous Compounds

2.1. Analog 1: 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one

  • Structure: Chemical structure of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one

  • Spectroscopic Data Summary: While a full dataset is not available, crystallographic data confirms the core structure.[1]

Parameter Value Reference
Molecular FormulaC₁₁H₁₃NO₃[1]
Molecular Weight (Mr)207.22[1]
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[1]

2.2. Analog 2: 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

  • Structure: Chemical structure of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

  • Spectroscopic Data Summary: Crystallographic data provides foundational structural information.

Parameter Value
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight (Mr)205.21
Crystal SystemMonoclinic
Space GroupP2₁/n

Experimental Protocols

The following sections detail standardized experimental procedures for the key spectroscopic techniques used in the characterization of organic compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: A standard one-pulse experiment is typically performed. Key parameters include the spectral width, number of scans (typically 8-64 for good signal-to-noise), and a relaxation delay of 1-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the signals provides the relative ratio of protons.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: A proton-decoupled experiment is standard, which results in a spectrum with single lines for each unique carbon atom. A sufficient number of scans (often several hundred to thousands) and a suitable relaxation delay are crucial for obtaining a good spectrum.

  • Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[2]

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. The instrument passes infrared radiation through the sample and records the frequencies at which radiation is absorbed.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

3.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) is prepared in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[3] The solution must be free of any particulate matter.[3]

  • Instrumentation: Various types of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition:

    • Electron Ionization (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment.

    • Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.

  • Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺ or [M+H]⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Organic Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy MS Mass Spectrometry Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental spectroscopic data for N-(4-methoxyphenyl)pyrrolidin-2-one remains elusive in readily accessible literature, this guide provides a foundational framework for its characterization. By presenting data from closely related analogs and detailing standardized experimental protocols, researchers are better equipped to acquire and interpret the necessary spectra for this and similar compounds. The outlined workflow further provides a systematic approach to the structural elucidation of novel molecules, which is a critical step in the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Solubility of 1-(4-Methoxyphenyl)pyrrolidin-2-one in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known solubility characteristics of 1-(4-Methoxyphenyl)pyrrolidin-2-one and outlines comprehensive experimental protocols for determining its solubility in a range of common laboratory solvents. This information is critical for applications in medicinal chemistry, process development, and formulation science where understanding a compound's solubility is a fundamental requirement.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Its molecular structure, featuring both polar (amide) and non-polar (methoxyphenyl) moieties, suggests a nuanced solubility profile. Accurate solubility data is essential for designing synthetic routes, purification strategies, and for the development of suitable drug delivery systems. This document summarizes the available solubility data and provides standardized methods for its empirical determination.

Quantitative and Qualitative Solubility Data

The publicly available quantitative solubility data for this compound is sparse. However, some qualitative information has been reported. The table below summarizes the known solubility of the compound.

SolventFormulaTypeTemperature (°C)Solubility
ChloroformCHCl₃Polar AproticNot SpecifiedSlightly Soluble[1][2]

Further empirical investigation is required to establish a comprehensive solubility profile in a wider range of solvents.

Experimental Protocols for Solubility Determination

To address the lack of extensive solubility data, the following experimental protocols are provided. These methods are standard in organic chemistry for qualitatively and quantitatively assessing the solubility of a compound.

This procedure provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A selection of solvents:

    • Water (H₂O)

    • Diethyl ether (CH₃CH₂)₂O

    • 5% Sodium hydroxide (NaOH) aqueous solution

    • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

    • 5% Hydrochloric acid (HCl) aqueous solution

    • Concentrated sulfuric acid (H₂SO₄)

Procedure: [3][4][5][6]

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, shake the test tube vigorously for 10-20 seconds. Continuous stirring for up to 60 seconds may be necessary.[3]

  • Observe the mixture to determine if the compound has dissolved completely. If the solid is no longer visible and a single liquid phase is present, the compound is considered soluble. If a significant portion of the solid remains, it is considered insoluble.

  • If the compound is found to be water-soluble, test the resulting solution with litmus or pH paper to determine its acidity or basicity.[5][6]

  • If the compound is insoluble in water, proceed with the other solvents in a logical sequence as outlined in the workflow diagram below to gather information about its functional group characteristics.[4][6] For instance, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[4][5][6]

  • Record all observations meticulously.

This method can be used to determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or small flasks with secure caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed container.

  • Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculate the solubility in g/L or other appropriate units based on the mass of the dissolved solid and the volume of the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression for the qualitative solubility testing of an organic compound like this compound.

Solubility_Workflow start Start with Compound (this compound) water Test Solubility in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No ph_test Test with Litmus/pH Paper water_sol->ph_test naoh_test Test Solubility in 5% NaOH water_insol->naoh_test acidic Acidic (Class Sa) ph_test->acidic pH < 5 basic Basic (Class Sb) ph_test->basic pH > 8 neutral_s Neutral (Class Sg) ph_test->neutral_s 5 ≤ pH ≤ 8 naoh_sol Soluble naoh_test->naoh_sol Yes naoh_insol Insoluble naoh_test->naoh_insol No nahco3_test Test Solubility in 5% NaHCO3 naoh_sol->nahco3_test hcl_test Test Solubility in 5% HCl naoh_insol->hcl_test nahco3_sol Soluble (Strong Acid - Class As) nahco3_test->nahco3_sol Yes nahco3_insol Insoluble (Weak Acid - Class Aw) nahco3_test->nahco3_insol No hcl_sol Soluble (Base - Class B) hcl_test->hcl_sol Yes hcl_insol Insoluble hcl_test->hcl_insol No h2so4_test Test Solubility in conc. H2SO4 hcl_insol->h2so4_test h2so4_sol Soluble (Neutral - Class N) h2so4_test->h2so4_sol Yes h2so4_insol Insoluble (Inert - Class I) h2so4_test->h2so4_insol No

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

References

Potential Biological Activities of Methoxyphenyl Pyrrolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a methoxyphenyl moiety can significantly influence the pharmacological profile of these derivatives, enhancing their interaction with various biological targets. This technical guide provides a comprehensive overview of the potential biological activities of methoxyphenyl pyrrolidinone derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Methoxyphenyl pyrrolidinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.

Antiproliferative and Antimitotic Activity

A notable derivative, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (Compound 6h) , has shown strong inhibitory activity against a range of human cancer cell lines, with particular potency against non-small cell lung cancer (NCI-H522).[1][2] Studies suggest that its mechanism of action is similar to that of the antimitotic drug vincristine, which involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][3][4]

Quantitative Data: Antiproliferative Activity of Compound 6h

Cell LineCancer TypeGI50 (log10 M)TGI (log10 M)IC50 (nM)
SRLeukemia< -8.00--
MDA-MB-435Melanoma< -8.00--
NCI-H522Non-Small Cell Lung-< -8.0042.3 ± 1.2 (48h)

GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. Data extracted from NCI-60 human cancer cell line panel screening.[2]

Signaling Pathway: Antimitotic Action via Tubulin Destabilization

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Methoxyphenyl Pyrrolidinone Methoxyphenyl Pyrrolidinone Methoxyphenyl Pyrrolidinone->Tubulin Dimers Binds to Colchicine Site

Caption: Antimitotic mechanism of tubulin-destabilizing agents.

Matrix Metalloproteinase (MMP) Inhibition

Certain 4-phenoxybenzenesulfonyl pyrrolidine derivatives act as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[5] These enzymes are crucial for the degradation of the extracellular matrix, a process that is highly active during cancer cell invasion and metastasis. By inhibiting these enzymes, these derivatives can significantly suppress the migration and invasion of cancer cells.[5]

Experimental Workflow: Assessing Anti-Metastatic Potential

Start Start Synthesized Compound Synthesized Compound Start->Synthesized Compound MMP Inhibition Assay MMP Inhibition Assay Synthesized Compound->MMP Inhibition Assay Enzymatic Activity Wound Healing Assay Wound Healing Assay Synthesized Compound->Wound Healing Assay Cell Migration Transwell Invasion Assay Transwell Invasion Assay Synthesized Compound->Transwell Invasion Assay Cell Invasion In Vivo Metastasis Model In Vivo Metastasis Model Transwell Invasion Assay->In Vivo Metastasis Model Confirmatory End End In Vivo Metastasis Model->End

Caption: Workflow for evaluating MMP inhibitors as anticancer agents.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7][8][9][10] Some methoxypyridine derivatives containing a sulfonamide group have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[1]

Signaling Pathway: PI3K/mTOR Inhibition

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Methoxyphenyl Pyrrolidinone Derivative Methoxyphenyl Pyrrolidinone Derivative Methoxyphenyl Pyrrolidinone Derivative->PI3K Methoxyphenyl Pyrrolidinone Derivative->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Antimicrobial Activity

Methoxyphenyl pyrrolidinone derivatives have also demonstrated notable activity against various microbial pathogens. Spiropyrrolidine derivatives, in particular, have shown potent antibacterial and moderate antifungal activities.[11]

Quantitative Data: Antimicrobial Activity of a Spiropyrrolidine Derivative (Compound 5d)

MicroorganismTypeMIC (mM)
Staphylococcus aureus ATCC 25923Gram-positive bacteria3.95
Tetracycline (Standard)-576.01

MIC: Minimum Inhibitory Concentration.[11]

Neuroprotective and CNS Activity

The structural features of methoxyphenyl pyrrolidinone derivatives make them suitable candidates for targeting components of the central nervous system. Research has explored their potential in treating neurodegenerative diseases like Alzheimer's and in modulating neurotransmitter systems.

GABA Uptake Inhibition

A series of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives have been synthesized and evaluated as inhibitors of GABA transport proteins GAT1 and GAT3.[10] The inhibition of GABA uptake can potentiate GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety. The presence of the 4-methoxyphenyl group was found to be beneficial for potent inhibition at GAT3.[10]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic approach. N-benzylated (pyrrolidin-2-one) derivatives have been designed based on the structure of the Alzheimer's drug donepezil.[12] Certain derivatives, such as 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) , have displayed an excellent anti-Alzheimer's profile in preclinical studies.[12]

Serotonin 5-HT2A Receptor Agonism

Derivatives containing a 2,5-dimethoxyphenyl moiety attached to a piperidine ring (a structure related to pyrrolidine) have been investigated as selective serotonin 5-HT2A receptor agonists.[13] The 5-HT2A receptor is a key target for psychedelic drugs and is also implicated in various neuropsychiatric disorders.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., 0.5% DMSO) for a specified period (e.g., 24 or 48 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[14]

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a compound to inhibit the collective migration of a sheet of cells.

  • Monolayer Formation: Grow cells to confluence in a multi-well plate.[15]

  • Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.[15][16]

  • Treatment and Imaging: Wash the wells to remove detached cells, add fresh medium with the test compound, and capture an initial image (T=0).[15]

  • Monitoring: Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[16]

  • Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay evaluates the ability of cancer cells to invade through a simulated extracellular matrix.

  • Chamber Preparation: Coat the porous membrane of a Transwell insert with a layer of Matrigel or a similar extracellular matrix preparation.[13][17][18]

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.[17]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The test compound can be added to either or both chambers.[17]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[17]

  • Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the cells that have invaded to the lower surface of the membrane and count them under a microscope.[17]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE and its inhibition by test compounds.

  • Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the AChE enzyme.[19]

  • Incubation: Incubate the mixture for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19]

  • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5]

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.[19]

  • Inhibition Calculation: Compare the rate of reaction in the presence of the test compound to that of a control without the inhibitor to determine the percent inhibition.

Conclusion

Methoxyphenyl pyrrolidinone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of these compounds, from lead optimization to preclinical evaluation. The diverse mechanisms of action, including tubulin polymerization inhibition, enzyme inhibition (MMPs, AChE), and modulation of key signaling pathways (PI3K/mTOR), highlight the rich chemical space and therapeutic potential of this scaffold. Future studies should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy and safety of lead candidates.

References

The Synthesis of N-Aryl Pyrrolidinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its prevalence in pharmaceuticals, from antiviral and anticancer agents to central nervous system modulators, has driven the development of diverse and efficient synthetic methodologies. This technical guide provides a comprehensive literature review on the discovery and synthesis of N-aryl pyrrolidinones, with a focus on key reactions, detailed experimental protocols, and comparative data to aid researchers in this dynamic field.

Core Synthetic Strategies

The construction of the N-aryl bond to the pyrrolidinone core is the cornerstone of synthesizing this class of molecules. Several powerful cross-coupling and amination strategies have emerged as the methods of choice, each with its own set of advantages and substrate scope. The most prominent among these are the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to N-aryl pyrrolidinones.[1][2] This reaction class is characterized by its use of a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to couple an aryl halide or triflate with the pyrrolidinone nitrogen.[3] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing superior results.[4]

Generalized Reaction Scheme:

Buchwald_Hartwig cluster_products Product A Aryl-X (X = Br, I, OTf) C Pd(0) Catalyst Ligand, Base B Pyrrolidinone D N-Aryl Pyrrolidinone C->D

Figure 1: Generalized Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 1-(4-tolyl)pyrrolidin-2-one

A detailed protocol for the Buchwald-Hartwig amination is as follows:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reaction Setup: To the Schlenk tube, add 2-pyrrolidinone (1.0 eq.), 4-bromotoluene (1.2 eq.), and a base such as Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Anhydrous dioxane is added to the mixture.

  • Reaction Conditions: The reaction vessel is sealed and heated to 100-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-aryl pyrrolidinone.[5]

Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneXantphosCs₂CO₃Dioxane1051885[4]
4-ChlorobenzonitrileRuPhosNaOtBuToluene1001292[5]
2-BromopyridineBINAPK₃PO₄Toluene1102478[2]
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[6] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) salts as catalysts in the presence of a ligand, allowing for milder conditions.[7][8] This method is particularly useful for the arylation of amides and lactams.[9]

Generalized Reaction Scheme:

Ullmann_Condensation cluster_products Product A Aryl-X (X = I, Br) C Cu(I) Catalyst Ligand, Base B Pyrrolidinone D N-Aryl Pyrrolidinone C->D

Figure 2: Generalized Ullmann Condensation.

Experimental Protocol: Synthesis of 1-Phenylpyrrolidin-2-one

A representative experimental procedure for the Ullmann N-arylation of 2-pyrrolidinone is as follows:

  • Reaction Setup: A mixture of 2-pyrrolidinone (1.0 eq.), iodobenzene (1.2 eq.), CuI (10 mol%), a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) (20 mol%), and K₂CO₃ (2.0 eq.) is placed in a sealed tube.

  • Solvent Addition: Anhydrous DMSO or NMP is added as the solvent.

  • Reaction Conditions: The mixture is heated to 110-130 °C for 24-48 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield 1-phenylpyrrolidin-2-one.[9]

Quantitative Data for Ullmann Condensation:

Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneL-ProlineK₂CO₃DMSO1102488[9]
4-BromoanisoleDMEDAK₃PO₄NMP1303675[7]
1-Iodonaphthalene1,10-PhenanthrolineCs₂CO₃Dioxane1204882[8]
Reductive Amination

Reductive amination provides an alternative route to N-aryl pyrrolidines, and subsequently N-aryl pyrrolidinones through oxidation, by forming the heterocyclic ring from acyclic precursors. A notable example is the iridium-catalyzed successive reductive amination of diketones with anilines.[10][11] This method offers the advantage of constructing the pyrrolidine ring and the N-aryl bond in a single transformation.

Generalized Reaction Scheme:

Reductive_Amination cluster_products Product A 1,4-Diketone C [Ir] Catalyst H₂ Source B Aniline D N-Aryl Pyrrolidine C->D

Figure 3: Iridium-Catalyzed Reductive Amination.

Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrolidine

A general procedure for the iridium-catalyzed reductive amination is as follows:[10]

  • Reaction Setup: To a dried Schlenk tube, add the iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.0 mol%), 2,5-hexanedione (1.0 eq.), and aniline (1.1 eq.).

  • Solvent and Hydrogen Source: Add the solvent (e.g., water) and a hydrogen donor such as formic acid (30.0 eq.).

  • Reaction Conditions: The mixture is stirred at 80 °C for 12 hours under an air atmosphere.

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated salt water. The organic fraction is then dried over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, the crude product is purified by column chromatography.

Quantitative Data for Iridium-Catalyzed Reductive Amination:

DiketoneAnilineCatalystSolventTemp (°C)Time (h)Yield (%)drReference
2,5-HexanedioneAniline[CpIrCl₂]₂H₂O80129271:29[10]
2,5-Hexanedione4-Methoxyaniline[CpIrCl₂]₂H₂O80129575:25[10]
1-Phenyl-1,4-pentanedioneAniline[Cp*IrCl₂]₂H₂O801285>95:5[10]

Experimental Workflow

The general workflow for the synthesis and characterization of N-aryl pyrrolidinones follows a standard procedure in synthetic organic chemistry.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactant Preparation (Aryl Halide, Pyrrolidinone) B Reaction Setup (Catalyst, Ligand, Base, Solvent) A->B 1. Combine C Reaction Monitoring (TLC, GC-MS) B->C 2. Heat & Stir D Quenching & Extraction C->D 3. Reaction Complete E Drying & Concentration D->E 4. Isolate Organic Phase F Column Chromatography E->F 5. Concentrate G Spectroscopic Analysis (NMR, IR, Mass Spec) F->G 6. Purified Product H Purity Determination (HPLC, Elemental Analysis) G->H 7. Confirm Structure

Figure 4: General Experimental Workflow.

Biological Significance and Applications in Drug Discovery

N-Aryl pyrrolidinones are integral components of numerous therapeutic agents due to their ability to interact with a variety of biological targets. Their diverse pharmacological activities include roles as kinase inhibitors, antiviral agents, and modulators of central nervous system targets.[12][13][14]

Kinase Inhibition:

Several N-aryl pyrrolidinone derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[15] For instance, certain derivatives have shown inhibitory activity against Extracellular signal-regulated kinases (ERK), key components of the MAPK/ERK pathway that controls cell proliferation and survival.[16]

ERK_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor N-Aryl Pyrrolidinone (ERK Inhibitor) Inhibitor->ERK Inhibition

Figure 5: Inhibition of the ERK Signaling Pathway.

Antiviral Activity:

N-aryl pyrrolidinones have also emerged as a promising class of antiviral agents. Notably, certain derivatives have been characterized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12][17] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents viral replication.[18]

Neurodegenerative Diseases:

The N-aryl pyrrolidinone scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[14][19][20] Their mechanisms of action in this context are varied and can include the modulation of neurotransmitter systems and the inhibition of enzymes involved in the pathological progression of these diseases.

Conclusion

The discovery and development of synthetic routes to N-aryl pyrrolidinones have been driven by their significant potential in drug discovery. The Buchwald-Hartwig amination, Ullmann condensation, and reductive amination represent powerful and versatile tools for the synthesis of this important class of compounds. The choice of method depends on the specific target molecule, available starting materials, and desired functional group tolerance. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and selective syntheses, further expanding the accessibility and therapeutic applications of N-aryl pyrrolidinones. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, serving as a valuable resource for researchers dedicated to the discovery of novel therapeutics.

References

Mechanism of Action Hypotheses for 1-(4-Methoxyphenyl)pyrrolidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)pyrrolidin-2-one is a synthetic compound featuring a core pyrrolidinone structure, a scaffold common to a variety of centrally active agents. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural components—the pyrrolidinone ring and the 4-methoxyphenyl group—allow for the formulation of several well-grounded hypotheses regarding its potential mechanisms of action. This document provides a comprehensive exploration of these hypotheses, drawing parallels with structurally related compounds and outlining detailed experimental protocols to facilitate further investigation. The primary hypothesized mechanisms include nootropic activity via positive allosteric modulation of AMPA receptors, anticonvulsant effects potentially mediated by synaptic vesicle glycoprotein 2A (SV2A) or GABAergic pathways, and inhibition of monoamine reuptake.

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) chemical family has been a subject of extensive research for several decades, yielding compounds with diverse pharmacological profiles, including nootropic, neuroprotective, and anticonvulsant properties.[1] The prototypical member of this class, piracetam, introduced the concept of "nootropics"—agents that enhance cognitive functions like learning and memory.[1] The mechanisms underlying the effects of pyrrolidinone derivatives are not fully elucidated and can vary significantly between different compounds within the class.[1] This guide focuses on this compound, a molecule for which a clear pharmacological profile has not yet been established. By examining its structural relationship to well-characterized compounds, we can propose and explore several plausible biological targets and pathways.

Nootropic Activity Hypothesis: Positive Allosteric Modulation of AMPA Receptors

A significant number of pyrrolidinone derivatives, particularly the racetam class of drugs, are recognized for their nootropic effects.[2][3] A leading hypothesis for this cognitive enhancement is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][4][5]

Putative Signaling Pathway

Positive allosteric modulators (PAMs) of AMPA receptors bind to a site distinct from the glutamate binding site.[5] This binding is thought to stabilize the receptor in an open conformation, thereby enhancing the influx of Ca²⁺ in response to glutamate binding.[2] This potentiation of glutamatergic neurotransmission is believed to be a key mechanism for improving synaptic plasticity, which is fundamental to learning and memory.[4] Racetams like aniracetam and piracetam have been shown to act as AMPA receptor PAMs.[2][4][5] Given the core pyrrolidinone structure of this compound, it is plausible that it could interact with AMPA receptors in a similar manner.

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_ion Ca²⁺ AMPAR->Ca_ion Increased Influx LTP Long-Term Potentiation (Synaptic Plasticity) Ca_ion->LTP Activates Downstream Signaling Cognition Cognitive Enhancement LTP->Cognition Leads to Compound This compound (Hypothesized PAM) Compound->AMPAR Positive Allosteric Modulation

Figure 1. Hypothesized AMPA Receptor Positive Allosteric Modulation.
Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes

This protocol is designed to assess the modulatory effects of this compound on AMPA receptors expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding for specific AMPA receptor subunits (e.g., GluA2 and GluA3). Incubate for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3M KCl for voltage clamping (holding potential of -60 mV).

  • Agonist and Modulator Application: Apply glutamate or AMPA at a concentration that elicits a submaximal response (e.g., EC20). Once a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the test compound. A potentiation of the agonist-induced current suggests positive allosteric modulation. Calculate the EC50 for the modulatory effect.

Anticonvulsant Activity Hypothesis

Several pyrrolidinone derivatives, most notably levetiracetam and its analogs, are effective anticonvulsant drugs.[1][2] This suggests that the pyrrolidinone scaffold is amenable to producing anticonvulsant activity.

Putative Signaling Pathways

Two primary mechanisms are proposed for the anticonvulsant effects of pyrrolidinone derivatives:

  • SV2A Binding: Levetiracetam and related compounds bind with high affinity to the synaptic vesicle glycoprotein 2A (SV2A).[2][6] This protein is involved in the regulation of neurotransmitter release. Binding of the drug to SV2A is thought to modulate synaptic transmission and reduce neuronal hyperexcitability.[6]

  • GABAergic Modulation: The pyrrolidinone ring is a cyclic analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] Some 1-acyl-2-pyrrolidinone derivatives have been shown to release GABA upon hydrolysis, thereby enhancing inhibitory neurotransmission.[7] Other derivatives may act as inhibitors of GABA transporters (GAT1, GAT3), increasing the synaptic concentration of GABA.[8]

Anticonvulsant_Mechanisms cluster_SV2A SV2A Pathway cluster_GABA GABAergic Pathway Compound This compound SV2A SV2A Compound->SV2A Binds GABA_Modulation Increased GABAergic Tone Compound->GABA_Modulation Enhances Neurotransmitter_Release Modulated Neurotransmitter Release SV2A->Neurotransmitter_Release Reduced_Excitability1 Reduced Neuronal Hyperexcitability Neurotransmitter_Release->Reduced_Excitability1 Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability1->Anticonvulsant_Effect Reduced_Excitability2 Reduced Neuronal Hyperexcitability GABA_Modulation->Reduced_Excitability2 Reduced_Excitability2->Anticonvulsant_Effect

Figure 2. Hypothesized Anticonvulsant Mechanisms of Action.
Experimental Protocols

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Use male Swiss albino mice weighing 20-25 g.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with 0.1% Tween 80) intraperitoneally (i.p.). A positive control, such as phenytoin (25 mg/kg), should also be used.

  • Seizure Induction: After a 30-60 minute pre-treatment period, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is indicative of an anticonvulsant effect.

  • Data Analysis: Calculate the percentage of animals in each group protected from tonic hindlimb extension. Determine the ED50 if a dose-response relationship is observed.

This model is sensitive to drugs that enhance GABAergic neurotransmission and is used to identify compounds effective against myoclonic and absence seizures.[9]

  • Animals: Use male Swiss albino mice weighing 20-25 g.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam, 5 mg/kg) i.p.

  • Seizure Induction: After a 30-60 minute pre-treatment period, administer a convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p.).[10]

  • Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first clonic seizure and the duration of seizures for at least 30 minutes.[9] Note any mortality within 24 hours.

  • Data Analysis: Compare the seizure latency and duration between the treated and control groups using appropriate statistical tests. Calculate the percentage of mortality protection.

Monoamine Reuptake Inhibition Hypothesis

The 4-methoxyphenyl group is a structural feature present in some compounds known to interact with monoamine transporters. For instance, analogs of pyrovalerone, which also contain a pyrrolidine ring, have been shown to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[11]

Putative Signaling Pathway

Inhibition of monoamine transporters (DAT, NET, and SERT) in the presynaptic terminal leads to an increase in the synaptic concentration of the respective neurotransmitters (dopamine, norepinephrine, and serotonin). This enhancement of monoaminergic neurotransmission can lead to various psychopharmacological effects, including stimulant, antidepressant, and anxiolytic actions.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) Monoamine_Release Monoamine Release Synaptic_Monoamine Increased Synaptic Monoamines Monoamine_Release->Synaptic_Monoamine Enters Synapse Synaptic_Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Monoamine->Postsynaptic_Receptor Binds Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Compound This compound Compound->Monoamine_Transporter Inhibits

Figure 3. Hypothesized Monoamine Reuptake Inhibition.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific monoamine transporters.[12][13]

  • Cell Culture: Use cell lines (e.g., HEK293 or CHO) stably or transiently transfected to express human DAT, NET, or SERT.

  • Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-HEPES buffer.

  • Inhibition Assay: Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes.

  • Radioligand Addition: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Incubation and Termination: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro monoamine transporter inhibition data for pyrovalerone analogs, which share a pyrrolidine ring and a substituted phenyl group. This data can serve as a reference for potential activity ranges.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Pyrovalerone (1-(4-methylphenyl) analog)16.049.02400[11]
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one23.01104100[11]

Conclusion

The structural features of this compound suggest several plausible and compelling mechanisms of action that warrant experimental investigation. Based on the extensive research on the broader class of pyrrolidinone derivatives, the most promising avenues for exploration are its potential as a nootropic agent acting on AMPA receptors, its possible anticonvulsant properties through interaction with SV2A or the GABAergic system, and its capacity to function as a monoamine reuptake inhibitor. The experimental protocols detailed in this guide provide a robust framework for elucidating the pharmacological profile of this compound. Further research, guided by these hypotheses, will be crucial in determining the therapeutic potential of this compound and its place within the landscape of neuropharmacology.

References

An In-depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one (CAS No. 30425-47-9). The information herein is compiled for use by professionals in research and development.

Chemical and Physical Properties

This compound is a solid, off-white to white compound.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 30425-47-9[2][3][4]
Molecular Formula C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol [1][2]
Physical State Solid[1][3]
Appearance Off-white to white[1]
Boiling Point 414.7°C at 760 mmHg[1]
Density 1.162 g/cm³[1]
Solubility Slightly soluble in Chloroform[3]
Storage Temperature Room Temperature (20 to 22 °C), sealed in dry conditions[1]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling information is based on general principles for handling laboratory chemicals and data from structurally similar compounds. Users should handle this compound with care and perform their own risk assessment before use.

Hazard Identification

Based on data for similar pyrrolidinone derivatives, this compound should be treated as an irritant.[5] Potential hazards may include:

  • Skin Irritation: May cause skin irritation upon contact.[5]

  • Eye Irritation: May cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

  • Acute Oral Toxicity: May be harmful if swallowed.

The following GHS hazard and precautionary statements for similar compounds are provided as a reference.

GHS ClassificationHazard Statement (H-phrase)Precautionary Statement (P-phrase)
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposureH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
Handling and Personal Protective Equipment (PPE)

A standardized safe handling workflow should be followed when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound Ventilation->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Safe Handling Workflow for this compound.

Experimental Protocol for Safe Handling:

  • Risk Assessment: Before handling, review all available safety information and assess the risks associated with the planned experiment.

  • Personal Protective Equipment: At a minimum, wear chemical safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.

  • Spills: In case of a spill, avoid breathing dust.[6] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[6]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7]

Biological Activity and Metabolism

While specific signaling pathway interactions for this compound are not well-documented in publicly available literature, studies on structurally similar compounds provide insights into its potential metabolic fate. Research on analogues of α-pyrrolidinovalerophenone (α-PVP), such as 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, has identified key metabolic transformations.[8] These include oxidation of the pyrrolidine ring to a pyrrolidone and O-demethylation of the methoxy group.[8]

The probable metabolic pathway for a related compound is illustrated below. This serves as a predictive model for the metabolism of this compound.

G Parent 1-(4-Methoxyphenyl)-2- (pyrrolidin-1-yl)pentan-1-one (Structural Analog) Metabolite1 Oxidation of Pyrrolidine Ring Parent->Metabolite1 Phase I Metabolism Metabolite2 O-Demethylation Parent->Metabolite2 Phase I Metabolism Product1 Resulting Pyrrolidone Metabolite Metabolite1->Product1 Product2 Phenolic Metabolite Metabolite2->Product2

Predicted Metabolic Pathway Based on a Structural Analog.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published. However, general procedures for the synthesis of pyrrolidinone derivatives often involve methods such as:

  • N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization.[9]

  • Lactamization of γ-butyrolactone (GBL) with appropriate amines.[1]

  • One-pot multicomponent synthesis using anilines, aldehydes, and diethyl acetylenedicarboxylate.[10]

Researchers developing protocols for this compound should consult the broader literature on the synthesis and handling of pyrrolidinone derivatives and adapt procedures with appropriate safety precautions.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals in a suitably equipped facility and in accordance with all applicable safety regulations.

References

A Methodological Guide to the Thermochemical Properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)pyrrolidin-2-one is a lactam derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is fundamental for predicting its reactivity, stability, and phase behavior. These parameters are critical inputs for computational modeling, process scale-up, and safety assessments.

This guide provides a framework for the experimental determination of these key thermochemical values. It details the principles and protocols for oxygen bomb calorimetry, differential scanning calorimetry (DSC), and vapor pressure measurement techniques.

Thermochemical Data

The following tables summarize the key thermochemical properties of interest for this compound. As experimental values are not currently published, the tables are presented as a template for data collection. For illustrative purposes, estimated values or data from structurally similar compounds may be noted where applicable, and should not be considered as experimentally verified data for the title compound.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

Phase Method Value (kJ·mol⁻¹)
Crystalline (cr) Oxygen Bomb Calorimetry Not Available
Gaseous (g) Derived from ΔfH°(cr) and ΔsubH° Not Available

Standard state: 298.15 K, 1 bar

Table 2: Standard Molar Heat Capacity (Cp°)

Phase Method Temperature (K) Value (J·K⁻¹·mol⁻¹)
Crystalline (cr) Differential Scanning Calorimetry (DSC) 298.15 Not Available

Standard state: 298.15 K, 1 bar

Table 3: Phase Transition Thermodynamics

Transition Method Temperature (K) Enthalpy (ΔH) (kJ·mol⁻¹) Entropy (ΔS) (J·K⁻¹·mol⁻¹)
Fusion (cr → l) DSC Not Available Not Available Not Available

| Sublimation (cr → g) | Knudsen Effusion / TGA | Not Available | Not Available | Not Available |

Experimental Protocols

The determination of the thermochemical data presented above requires a combination of specialized calorimetric and analytical techniques.

Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation in the crystalline state (ΔfH°(cr)) is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°). The procedure involves the complete combustion of the sample in a high-pressure oxygen environment within a constant-volume calorimeter (bomb calorimeter).[1][2]

Methodology:

  • Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is prepared. The pellet is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

  • Calorimeter Assembly: A small, known amount of water is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Combustion: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter jacket). The temperature of the water is monitored until it reaches a steady state. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the jacket is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

  • Calculation:

    • The energy change of the combustion reaction (ΔE_comb) is calculated using the formula: ΔE_comb = -C_cal * ΔT where C_cal is the heat capacity of the calorimeter, determined by combusting a standard substance like benzoic acid.[1]

    • Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen. This yields the standard internal energy of combustion (ΔcU°).

    • The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation: ΔcH° = ΔcU° + Δn_g * RT where Δn_g is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°(cr)) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[3][4]

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature.[5][6] This allows for the determination of heat capacity and the enthalpy of phase transitions like melting.

Methodology for Heat Capacity (Cp): [7][8][9]

  • Three-Scan Method: Three separate runs are performed under identical conditions (heating rate, gas atmosphere): a. Baseline: An empty sample pan and an empty reference pan are run to determine the baseline heat flow of the instrument. b. Standard: A standard material with a well-known heat capacity (e.g., sapphire) is placed in the sample pan and run. c. Sample: The this compound sample of known mass is placed in the sample pan and run.

  • Calculation: The specific heat capacity of the sample (C_p,sample) is calculated at a given temperature using the following equation: C_p,sample = C_p,std * (m_std / m_sample) * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) where m is the mass and DSC is the heat flow signal for the standard, sample, and baseline runs.

Methodology for Enthalpy of Fusion (ΔfusH°):

  • Measurement: A weighed sample is heated through its melting point at a constant rate. The instrument records an endothermic peak as the sample melts.

  • Calculation: The area of the melting peak is integrated. This area is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard of known enthalpy of fusion (e.g., indium).

Enthalpy of Sublimation via Vapor Pressure Measurement

For a solid with low volatility, the enthalpy of sublimation (ΔsubH°) can be derived from its vapor pressure measured at different temperatures. The Knudsen effusion method is a common technique for this purpose.[10][11][12]

Methodology:

  • Knudsen Effusion Cell: A small amount of the sample is placed in a Knudsen cell, which is a container with a very small orifice of known area.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a specific temperature. The rate of mass loss of the sample due to effusion (sublimation) through the orifice is measured over time using a highly sensitive microbalance.[13]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (dm/dt) / A * sqrt(2πRT / M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the gas constant, T is the absolute temperature, and M is the molar mass of the sample.

  • Enthalpy of Sublimation Calculation: The measurements are repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -Δ_subH° / R

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G Figure 1. Workflow for Determining Gas-Phase Enthalpy of Formation cluster_exp1 Combustion Calorimetry cluster_exp2 Vapor Pressure Measurement cluster_calc Thermochemical Calculations A Weigh Sample & Prepare Bomb B Combust Sample in O2 A->B C Measure Temperature Change (ΔT) B->C D Calculate ΔcH°(cr) C->D H Calculate ΔfH°(cr) using Hess's Law D->H E Measure Mass Loss Rate (dm/dt) at various T via Knudsen Effusion F Calculate Vapor Pressure (P) vs. T E->F G Calculate ΔsubH° via Clausius-Clapeyron Plot F->G I Calculate ΔfH°(g) ΔfH°(g) = ΔfH°(cr) + ΔsubH° G->I H->I

Caption: Workflow for Determining Gas-Phase Enthalpy of Formation.

G2 Figure 2. Workflow for DSC Heat Capacity Measurement A Run 1: Baseline (Empty Pans) D Collect Heat Flow Data (DSC Signal vs. Temperature) A->D B Run 2: Standard (Sapphire) B->D C Run 3: Sample (this compound) C->D E Calculate Specific Heat Capacity (Cp) Using Three-Scan Method Equation D->E

Caption: Workflow for DSC Heat Capacity Measurement.

References

Methodological & Application

Synthesis protocol for 1-(4-Methoxyphenyl)pyrrolidin-2-one from p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one

**Abstract

This document provides a detailed protocol for the synthesis of this compound, a γ-lactam derivative, from p-anisidine and an appropriate lactone. Pyrrolidinone scaffolds are significant in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] This protocol outlines the reaction conditions, purification methods, and necessary safety precautions. The starting material, p-anisidine, is toxic and requires careful handling.[4][5][6][7]

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) ring is a privileged scaffold in drug discovery, present in compounds developed for their nootropic, neuroprotective, and anticonvulsant properties.[8] The N-aryl substitution, as in this compound, allows for the exploration of structure-activity relationships in various biological targets. This compound serves as a valuable building block for the synthesis of more complex molecules in pharmaceutical research and development.[1][9]

The synthesis described herein involves a nucleophilic substitution reaction where the amino group of p-anisidine opens the ring of a lactone, followed by intramolecular cyclization to form the desired γ-lactam.

Reaction Scheme

The overall reaction is the condensation of p-anisidine with γ-butyrolactone under heating, which results in the formation of the N-substituted pyrrolidinone and water as a byproduct.

Reactants and Product:

Compound Name Molar Mass ( g/mol ) Role
p-Anisidine 123.15 Starting Material
γ-Butyrolactone 86.09 Reagent

| this compound | 191.23 | Product |

Experimental Protocol

3.1 Materials and Equipment

  • Chemicals:

    • p-Anisidine (4-methoxyaniline), >99% purity

    • γ-Butyrolactone, >99% purity

    • Toluene

    • Ethyl acetate

    • Hexane

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Silica gel (for column chromatography)

    • Thin-Layer Chromatography (TLC) plates

    • Standard laboratory glassware

3.2 Safety Precautions

  • p-Anisidine is toxic and a suspected carcinogen. It can be absorbed through the skin and may cause methemoglobinemia.[6][10][11] All handling must be performed in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][5]

  • Toluene, ethyl acetate, and hexane are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

3.3 Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (e.g., 12.3 g, 0.1 mol) and γ-butyrolactone (e.g., 9.5 g, 0.11 mol).

  • Heating: Place the flask in a heating mantle and attach a reflux condenser. Heat the reaction mixture to 180-200°C with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent. Monitor for the consumption of p-anisidine. The reaction is typically complete within 4-6 hours. Water will be generated as a byproduct.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the resulting crude solid or oil in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 50 mL of 1M HCl to remove any unreacted p-anisidine.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

3.4 Purification

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Recrystallization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol, to yield this compound as a crystalline solid.

Visualization of Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine p-Anisidine and γ-Butyrolactone heating Heat to 180-200°C (4-6 hours) reactants->heating tlc_monitor Monitor by TLC heating->tlc_monitor dissolve Dissolve in Ethyl Acetate heating->dissolve wash Acid/Base Washes dissolve->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography (Silica Gel) dry->chromatography recrystallize Recrystallization chromatography->recrystallize product Pure Product: This compound recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety measures must be strictly followed.

References

Application Notes and Protocols for N-Arylation of 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of 2-pyrrolidinone is a fundamental transformation in organic synthesis, yielding N-aryl-2-pyrrolidinone scaffolds that are prevalent in medicinal chemistry and materials science. This document provides detailed experimental procedures for two of the most powerful and widely used methods for this transformation: the Copper-Catalyzed Ullmann-Goldberg Reaction and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

The introduction of an aryl group onto the nitrogen atom of 2-pyrrolidinone can significantly modulate the biological activity and physical properties of the resulting molecule. Both Ullmann-type and Buchwald-Hartwig reactions have been refined over the years to offer high yields and broad substrate scope under increasingly mild conditions.[1][2] The choice between a copper- or palladium-catalyzed approach often depends on the specific substrates, functional group tolerance, and cost considerations.

Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction): This classical method has seen a resurgence with the development of effective ligand systems that allow for milder reaction conditions than the harsh temperatures traditionally required.[1] It is a cost-effective option, particularly for large-scale synthesis.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Known for its exceptional functional group tolerance and broad substrate scope, the Buchwald-Hartwig amination is a go-to method in modern synthetic chemistry.[2][3] The continuous development of sophisticated phosphine ligands has expanded its applicability to a wide range of aryl halides and amines, including lactams like 2-pyrrolidinone.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from representative N-arylation of 2-pyrrolidinone procedures, allowing for a direct comparison of the two primary catalytic systems.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1)DMF110595[4]
4-IodoacetophenoneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1)DMSO110592[4]
4-IodotolueneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1)DMSO110594[4]
4-BromoanisoleCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1)DMSO110585[4]
4-BromobenzonitrileCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1)DMSO110588[4]
2-BromopyridinePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene1001685
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (1.5)Dioxane1102478
1-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)Toluene1001291

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone (Ullmann-Goldberg Type)

This protocol is based on a ligand-promoted copper-catalyzed reaction, which offers high yields under relatively mild conditions.[4]

Materials:

  • 2-Pyrrolidinone

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • (S)-N-Methylpyrrolidine-2-carboxylate (ligand)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuI (0.05 mmol, 5 mol%), (S)-N-Methylpyrrolidine-2-carboxylate (0.1 mmol, 10 mol%), and K₃PO₄ (10 mmol, 1.0 equiv.).

  • Reagent Addition: Add 2-pyrrolidinone (10 mmol, 1.0 equiv.) and the aryl halide (12 mmol, 1.2 equiv.) to the Schlenk tube, followed by anhydrous DMSO (10 mL).

  • Reaction: Stir the mixture at 110 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl-2-pyrrolidinone.

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Pyrrolidinone (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the Buchwald-Hartwig amination, which is highly versatile for a range of aryl halides.[5][6]

Materials:

  • 2-Pyrrolidinone

  • Aryl halide (chloride, bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 2-pyrrolidinone (1.2 mmol, 1.2 equiv.) and the aryl halide (1.0 mmol, 1.0 equiv.) to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene, 3 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent to yield the desired N-aryl-2-pyrrolidinone.

Visualizations

General Experimental Workflow for N-Arylation of 2-Pyrrolidinone

G reactant Reactants (2-Pyrrolidinone, Aryl Halide) setup Reaction Setup (Inert Atmosphere) reactant->setup catalyst Catalyst System (Pd or Cu source, Ligand, Base) catalyst->setup solvent Anhydrous Solvent (Toluene, Dioxane, DMF, DMSO) solvent->setup reaction Heating & Stirring (Specified Temp & Time) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-2-pyrrolidinone purification->product

Caption: General workflow for the N-arylation of 2-pyrrolidinone.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amide_complex Pd(II) Amido Complex ox_add->amide_complex + Lactam, - Base-HX amide_complex->pd0 Reductive Elimination + N-Aryl Lactam product_complex Pd(II) Product Complex arx lactam base product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application of 1-(4-Methoxyphenyl)pyrrolidin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxyphenyl)pyrrolidin-2-one, commonly known as Aniracetam, is a synthetic nootropic agent belonging to the racetam class of compounds. It has garnered significant interest in the field of drug discovery due to its potential cognitive-enhancing effects and its promising therapeutic profile for various neurological disorders. Aniracetam is being investigated for its role in improving memory, learning, and mood, as well as for its neuroprotective properties. Its multifaceted mechanism of action, which involves the modulation of several key neurotransmitter systems, makes it a compelling candidate for the development of novel therapeutics for conditions such as Alzheimer's disease, dementia, and attention-deficit/hyperactivity disorder (ADHD).[1][2] This document provides a detailed overview of the applications of this compound in drug discovery, including its pharmacological data, experimental protocols, and the signaling pathways it modulates.

Pharmacological Data

Aniracetam's biological activity is characterized by its interaction with multiple targets in the central nervous system. The following table summarizes the available quantitative data on its pharmacological effects.

Target/AssaySpeciesPreparationMethodParameterValueReference(s)
AMPA Receptor (GluA1,2,3)Xenopus oocytesRecombinant expressionElectrophysiologyPotentiation of kainate-evoked currents~130% of basal at 100 µM[3]
AMPA Receptor (GluRAo)Not SpecifiedNot SpecifiedNot SpecifiedPotentiation of steady-state current2.8-fold[4]
NMDA ReceptorRatHippocampal Slices[³H]Noradrenaline Release AssayEC₅₀ (attenuation of kynurenate antagonism)≤0.1 µM[5]
Acetylcholine ReleaseRatHippocampus (in vivo)MicrodialysisIncrease in ACh release+58% at 100 mg/kg (oral)[6]

Mechanism of Action & Signaling Pathways

Aniracetam exerts its effects through a complex interplay of various signaling pathways. Its primary mechanism involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which enhances excitatory synaptic transmission.[7] Additionally, it influences the cholinergic, dopaminergic, and serotonergic systems and promotes neuroprotection through the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[7][8]

AMPA Receptor Modulation and Downstream Effects

Aniracetam binds to a site on the AMPA receptor, slowing its desensitization and deactivation, thereby potentiating the response to glutamate.[4][9] This enhanced AMPA receptor activity is believed to be a key contributor to its nootropic effects.

Aniracetam Aniracetam AMPAR AMPA Receptor Aniracetam->AMPAR Positive Allosteric Modulation CaMKII CaMKII AMPAR->CaMKII Ca²⁺ influx activates PKC PKC AMPAR->PKC Ca²⁺ influx activates Glutamate Glutamate Glutamate->AMPAR Binds SynapticPlasticity Enhanced Synaptic Plasticity (LTP) CaMKII->SynapticPlasticity PKC->SynapticPlasticity CognitiveEnhancement Cognitive Enhancement SynapticPlasticity->CognitiveEnhancement

Aniracetam's modulation of the AMPA receptor and downstream signaling.

Neuroprotection via BDNF/TrkB Signaling

Aniracetam has been shown to increase the production of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and differentiation.[8] This effect is likely mediated through the activation of the TrkB receptor and its downstream signaling cascades, including the PLC, MAPK/ERK, and PI3K/Akt pathways.

Aniracetam Aniracetam AMPAR AMPA Receptor Aniracetam->AMPAR Modulates BDNF BDNF (Increased Production) AMPAR->BDNF Leads to TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLC PLC TrkB->PLC MAPK_ERK MAPK/ERK TrkB->MAPK_ERK PI3K_Akt PI3K/Akt TrkB->PI3K_Akt NeuronalSurvival Neuronal Survival & Growth PLC->NeuronalSurvival MAPK_ERK->NeuronalSurvival PI3K_Akt->NeuronalSurvival

Neuroprotective pathway of Aniracetam via BDNF/TrkB signaling.

Modulation of Neurotransmitter Systems

Aniracetam also influences the release of key neurotransmitters, including acetylcholine, dopamine, and serotonin, which are crucial for cognitive function and mood regulation.[7][8] The enhancement of cortical dopamine and serotonin release is thought to be mediated by the action of its primary metabolite, N-anisoyl-GABA, on nicotinic acetylcholine and NMDA receptors.[10]

Aniracetam Aniracetam Metabolites Metabolites (N-anisoyl-GABA, p-anisic acid) Aniracetam->Metabolites Metabolized to ACh_Release ↑ Acetylcholine Release Aniracetam->ACh_Release nAChR_NMDA nACh & NMDA Receptors Metabolites->nAChR_NMDA Act on DA_Release ↑ Dopamine Release nAChR_NMDA->DA_Release Serotonin_Release ↑ Serotonin Release nAChR_NMDA->Serotonin_Release

Modulation of neurotransmitter release by Aniracetam and its metabolites.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is designed to measure the effect of Aniracetam on AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured hippocampal neurons or acute hippocampal slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Aniracetam stock solution (in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Workflow:

Start Prepare Neurons/ Slices PrepareSolutions Prepare aCSF & Intracellular Solution Start->PrepareSolutions PullPipette Pull & Fire-polish Patch Pipette PrepareSolutions->PullPipette FillPipette Fill Pipette with Intracellular Solution PullPipette->FillPipette ApproachCell Approach Neuron with Pipette FillPipette->ApproachCell GigaSeal Form Gigaohm Seal ApproachCell->GigaSeal WholeCell Rupture Membrane (Whole-Cell Config) GigaSeal->WholeCell RecordBaseline Record Baseline AMPA Currents WholeCell->RecordBaseline ApplyAniracetam Bath Apply Aniracetam RecordBaseline->ApplyAniracetam RecordTreatment Record AMPA Currents with Aniracetam ApplyAniracetam->RecordTreatment Washout Washout with aCSF RecordTreatment->Washout RecordWashout Record AMPA Currents after Washout Washout->RecordWashout Analyze Analyze Data RecordWashout->Analyze

Workflow for patch-clamp analysis of Aniracetam's effect on AMPA receptors.

Procedure:

  • Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with oxygenated aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Approach a neuron under visual guidance and apply gentle positive pressure.

  • Once in proximity to the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

  • Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by a fast application of glutamate.

  • Bath-apply Aniracetam at the desired concentration and allow it to equilibrate.

  • Record AMPA receptor-mediated currents in the presence of Aniracetam.

  • Perfuse the chamber with aCSF to wash out the drug.

  • Record currents after washout to assess the reversibility of the effect.

  • Analyze the amplitude, decay kinetics, and frequency of the recorded currents to determine the effect of Aniracetam.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is used to measure the extracellular levels of acetylcholine, dopamine, and serotonin in specific brain regions of freely moving animals following the administration of Aniracetam.

Materials:

  • Male Wistar rats (or other appropriate animal model)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Ringer's solution

  • Aniracetam formulation for oral or intraperitoneal administration

Workflow:

Start Surgically Implant Microdialysis Probe Recovery Allow Animal to Recover from Surgery Start->Recovery Connect Connect Probe to Perfusion System Recovery->Connect Equilibrate Perfuse with Ringer's Solution & Equilibrate Connect->Equilibrate CollectBaseline Collect Baseline Dialysate Samples Equilibrate->CollectBaseline AdministerAniracetam Administer Aniracetam CollectBaseline->AdministerAniracetam CollectPostDose Collect Post-Dose Dialysate Samples AdministerAniracetam->CollectPostDose AnalyzeSamples Analyze Samples by HPLC-ECD CollectPostDose->AnalyzeSamples DataAnalysis Calculate Neurotransmitter Concentrations AnalyzeSamples->DataAnalysis

Workflow for in vivo microdialysis to measure neurotransmitter release.

Procedure:

  • Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized rat using a stereotaxic apparatus.

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Connect the probe to a perfusion pump and perfuse with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).

  • Allow the system to equilibrate for at least one hour.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution.

  • Administer Aniracetam to the animal via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Continue to collect dialysate samples at the same intervals for several hours post-administration.

  • Analyze the concentration of acetylcholine, dopamine, serotonin, and their metabolites in the dialysate samples using an HPLC system with an electrochemical detector.

  • Calculate the percentage change in neurotransmitter levels from baseline to determine the effect of Aniracetam.

Conclusion

This compound (Aniracetam) is a promising molecule in drug discovery with a complex and multifaceted mechanism of action. Its ability to modulate AMPA receptors, enhance the release of key neurotransmitters, and promote neuroprotection through BDNF signaling makes it a valuable lead compound for the development of treatments for cognitive and neurodegenerative disorders. The experimental protocols and signaling pathway information provided in this document serve as a resource for researchers and scientists in the field of drug development to further explore the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for 1-(4-Methoxyphenyl)pyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-methoxyphenyl)pyrrolidin-2-one scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. The inherent structural features of the pyrrolidin-2-one core, combined with the electronic properties of the 4-methoxyphenyl substituent, provide a unique framework for designing molecules with tailored pharmacological profiles. This scaffold has been successfully employed to generate potent agents targeting a range of biological entities, including cancer cell lines and central nervous system transporters. These detailed application notes and protocols provide a comprehensive overview of the medicinal chemistry applications of this scaffold, including quantitative bioactivity data, detailed experimental procedures, and visual representations of relevant biological pathways and experimental workflows.

Application Notes

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. By modifying the pyrrolidin-2-one ring, researchers have developed compounds with potent cytotoxic effects against various human cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
5k MDA-MB-231 (Breast)Viability7.3 ± 0.4[1]
Panc-1 (Pancreatic)Viability10.2 ± 2.6[1]
3c MDA-MB-231 (Breast)Viability-[1]
RPDPRH C-33A (Cervical)Anti-proliferative4.66[2]
CaSki (Cervical)Anti-proliferative6.42[2]
SiHa (Cervical)Anti-proliferative17.66[2]
HeLa (Cervical)Anti-proliferative15.2[2]
HepG2 (Liver)Anti-proliferative12.36[2]
7402 (Liver)Anti-proliferative22.4[2]
6h NCI-H522 (Lung)Anti-proliferative0.0423 ± 0.0012[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data presented as mean ± standard deviation where available.

The mechanism of action for the anticancer effects of these derivatives is believed to involve the induction of apoptosis and cell cycle arrest. Some compounds have been shown to modulate the expression of key proteins involved in these pathways, such as Bax and Bcl-2.[2]

Monoamine Transporter Inhibition

The this compound scaffold has also been utilized to develop potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their inhibition is a key strategy in the treatment of various neurological and psychiatric disorders.

Table 2: Monoamine Transporter Inhibition by Pyrrolidin-2-one Analogs

Compound IDTransporterAssay TypeKi (nM)IC50 (nM)Reference
Pyrovalerone Analog (4a) DATBinding/Uptake18.116.3[4]
Pyrovalerone Analog (4u) DATBinding11.5-[4]
NETBinding37.8-[4]
UKCP-110 VMAT2Binding/Uptake2660 ± 37028 ± 1[5]
UKCP-111 VMAT2Binding/Uptake1050 ± 10046 ± 8[5]
UKCP-112 VMAT2Binding/Uptake3800 ± 31043 ± 4[5]
Analog 11f VMAT2Binding/Uptake56045[6]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; DAT: Dopamine Transporter; NET: Norepinephrine Transporter; VMAT2: Vesicular Monoamine Transporter 2. Data presented as mean ± standard deviation where available.

The primary mechanism of action for these compounds is the blockade of neurotransmitter reuptake from the synaptic cleft, leading to an increase in the extracellular concentration of these neurotransmitters and enhanced neurotransmission.[7]

Experimental Protocols

General Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones

This protocol describes a general method for the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines.[8]

Materials:

  • Dimethyl 2-arylcyclopropane-1,1-dicarboxylate

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • To a solution of the dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equiv) and the substituted aniline (1.0 equiv) in DCE, add Ni(ClO4)2·6H2O (0.2 equiv).

  • Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Add toluene and acetic acid (2.0 equiv) to the reaction mixture.

  • Reflux the mixture for the specified time.

  • Cool the reaction mixture to room temperature and add a solution of NaOH in ethanol and water.

  • Stir the mixture at room temperature until the reaction is complete.

  • Perform an aqueous work-up and purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted pyrrolidin-2-one.

MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically from a stock solution in DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for monoamine transporters.[7]

Materials:

  • Cell membranes expressing the target transporter (e.g., hDAT, hNET, or hSERT)

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT)

  • Synthesized compounds at various concentrations

  • Assay buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding.

  • Analyze the data using non-linear regression to determine the Ki values of the test compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Start Starting Materials (Donor-Acceptor Cyclopropane, Substituted Aniline) Reaction Lewis Acid-Catalyzed Ring Opening & In Situ Lactamization Start->Reaction Ni(ClO4)2·6H2O, DCE, AcOH, Toluene Purification Purification (Column Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer_Mechanism Compound This compound Derivative Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Induction Cell->Apoptosis CellCycle Cell Cycle Arrest Cell->CellCycle Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2

Caption: Proposed mechanism of anticancer activity involving apoptosis induction.

Monoamine_Transporter_Inhibition cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitter (e.g., Dopamine) Presynaptic->Neurotransmitter Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (e.g., DAT) Neurotransmitter->Postsynaptic Signal Neurotransmitter->Transporter Reuptake Compound This compound Derivative Compound->Transporter Inhibition

Caption: Mechanism of monoamine transporter inhibition by pyrrolidin-2-one derivatives.

References

Application Notes and Protocols for the Synthesis of a 1-(4-Methoxyphenyl)pyrrolidin-2-one Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a diverse library of 1-(4-methoxyphenyl)pyrrolidin-2-one analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its members' activities as modulators of key neurological targets, including monoamine transporters and potassium channels. The following sections detail two primary synthetic strategies, Buchwald-Hartwig amination and Ullmann condensation, for the crucial N-arylation step, along with protocols for biological screening and data presentation.

Introduction to this compound Analogs

N-aryl pyrrolidin-2-ones are a versatile scaffold in drug discovery. The this compound core, in particular, has been identified in compounds exhibiting a range of biological activities. By systematically modifying the substituents on both the phenyl ring and the pyrrolidinone core, a chemical library can be generated to explore structure-activity relationships (SAR) and identify lead compounds for further development. The pyrrolidin-2-one moiety is a key structural feature in various FDA-approved drugs, highlighting its therapeutic potential.[1][2]

The primary biological targets for this class of compounds include:

  • Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft. Inhibition of these transporters can potentiate neurotransmission and is a key mechanism for antidepressants and psychostimulants. Several 1-aryl-2-pyrrolidinone analogs have shown potent inhibitory activity at these transporters.[3][4][5]

  • Potassium Channels (Kv7/KCNQ): Voltage-gated potassium channels of the Kv7 family play a crucial role in regulating neuronal excitability. Openers of these channels can reduce neuronal firing and have therapeutic potential in conditions like epilepsy and neuropathic pain. N-arylated pyrrolidin-2-ones have been identified as effective potassium channel openers.[6][7]

Synthetic Strategies for Library Synthesis

The key transformation in the synthesis of a this compound library is the formation of the C-N bond between the aryl group and the nitrogen of the pyrrolidin-2-one ring. Two powerful transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.[1][8][9][10][11][12] These methods are amenable to parallel synthesis formats, allowing for the efficient generation of a diverse compound library.[13][14][15]

General Workflow for Library Synthesis

The following diagram illustrates a general workflow for the parallel synthesis of a this compound analog library.

Library Synthesis Workflow General Workflow for Library Synthesis cluster_0 Reactant Dispensing cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification cluster_4 Analysis and Storage Reactants Dispense Pyrrolidin-2-one Analogs and Aryl Halide/Boronic Acid Analogs into Reaction Vials Catalyst Add Catalyst System (e.g., Pd-catalyst/ligand or Cu-catalyst/ligand) Reactants->Catalyst Automated Liquid Handling Base Add Base Catalyst->Base Solvent Add Solvent Base->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Workup Quench Reaction and Perform Aqueous Workup Heating->Workup Reaction Monitoring Purification Purify by Parallel Flash Chromatography or HPLC Workup->Purification Analysis Characterize by LC-MS and NMR Purification->Analysis Storage Store in Library Format Analysis->Storage

Caption: Automated workflow for parallel library synthesis.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for N-Arylation

General Procedure:

  • To an array of oven-dried reaction vials, add the appropriate pyrrolidin-2-one analog (1.0 eq), aryl halide (1.1 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the vials and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixtures to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude products by parallel flash chromatography or preparative HPLC.

Table 1: Representative Buchwald-Hartwig Reaction Conditions and Yields

EntryAryl Halide (R¹)Pyrrolidin-2-one (R²)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePyrrolidin-2-onePd₂(dba)₃/XPhosCs₂CO₃Toluene1001885
21-Bromo-4-chlorobenzenePyrrolidin-2-onePd(OAc)₂/SPhosK₃PO₄Dioxane1102478
34-Bromotoluene3,3-Dimethylpyrrolidin-2-onePd₂(dba)₃/RuPhosNaOtBuToluene901692
41-Bromo-3,5-difluorobenzenePyrrolidin-2-onePdCl₂(Amphos)₂K₂CO₃t-BuOH802075
Protocol 2: Ullmann Condensation for N-Arylation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to N-aryl bonds.[9][11] While traditionally requiring harsh conditions, modern protocols with the use of ligands allow for milder reaction temperatures.[12][19][20]

General Procedure:

  • To an array of oven-dried reaction vials, add the appropriate pyrrolidin-2-one analog (1.0 eq), aryl iodide or bromide (1.2 eq), copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%).

  • Add a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Seal the vials and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a polar aprotic solvent (e.g., DMSO or DMF).

  • Heat the reaction mixtures to the desired temperature (typically 100-140 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude products by parallel flash chromatography or preparative HPLC.

Table 2: Representative Ullmann Condensation Conditions and Yields

EntryAryl Halide (R¹)Pyrrolidin-2-one (R²)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePyrrolidin-2-oneCuI/L-ProlineK₂CO₃DMSO1202475
21-Bromo-4-cyanobenzenePyrrolidin-2-oneCuI/1,10-PhenanthrolineK₃PO₄DMF1303668
34-Iodotoluene4-Methylpyrrolidin-2-oneCuI/DMEDAK₂CO₃Dioxane1104882
41-Bromo-3-nitrobenzenePyrrolidin-2-oneCu₂O/SalicylaldoximeCs₂CO₃NMP1402465

Biological Evaluation Protocols

Protocol 3: Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Procedure:

  • Prepare cell membrane homogenates from cells stably expressing the human DAT, NET, or SERT.

  • In a 96-well plate, incubate the membrane homogenates with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compounds.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Protocol 4: Potassium Channel Electrophysiology Assay

This protocol uses whole-cell patch-clamp electrophysiology to assess the modulatory effects of the synthesized analogs on Kv7.2/7.3 channels.

Procedure:

  • Use a cell line stably expressing human Kv7.2 and Kv7.3 channels.

  • Establish a whole-cell patch-clamp recording configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply depolarizing voltage steps to elicit Kv7 currents.

  • After establishing a stable baseline current, perfuse the cell with varying concentrations of the test compound.

  • Measure the change in current amplitude and analyze the effect on the voltage-dependence of activation.

  • Calculate the EC₅₀ value (the concentration of compound that produces 50% of the maximal effect).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison of the synthesized library.

Table 3: Biological Activity of a Representative Library of this compound Analogs

Compound IDR¹ (on Phenyl Ring)R² (on Pyrrolidinone)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Kv7.2/7.3 EC₅₀ (µM)
1 4-OCH₃H150250>10005.2
2 4-ClH8512085012.8
3 4-CH₃H120180>10007.5
4 3,4-diClH509060025.1
5 4-OCH₃3,3-diCH₃250400>10002.1
6 4-OCH₃4-CH₃180300>10006.8

Signaling Pathway and Mechanism of Action Diagrams

Monoamine Transporter Inhibition

The primary mechanism of action for analogs targeting monoamine transporters is the blockade of neurotransmitter reuptake from the synaptic cleft. This leads to an increased concentration and prolonged action of the neurotransmitter in the synapse.

Monoamine Transporter Inhibition Mechanism of Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Analog Pyrrolidinone Analog Analog->DAT Inhibition Signal Transduction Signal Transduction Receptor->Signal Transduction Activation

Caption: Inhibition of dopamine reuptake by a pyrrolidinone analog.

Kv7 Potassium Channel Modulation

Analogs targeting Kv7 channels act as positive allosteric modulators or openers. They bind to the channel and stabilize its open conformation, leading to an increased potassium efflux and hyperpolarization of the cell membrane, which in turn reduces neuronal excitability.[3][7][21]

Kv7 Channel Modulation Mechanism of Kv7 Potassium Channel Opening cluster_membrane Cell Membrane Kv7_closed Kv7 Channel (Closed) Kv7_open Kv7 Channel (Open) Kv7_closed->Kv7_open Conformational Change K_ion_out K+ Kv7_open->K_ion_out Efflux Analog Pyrrolidinone Analog Analog->Kv7_closed Binding K_ion_in K+ K_ion_in->Kv7_open Efflux Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Pyrrolidinone analog-mediated opening of Kv7 channels.

References

Application Note: HPLC Analytical Method for the Quantification of 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methoxyphenyl)pyrrolidin-2-one is a chemical intermediate and a potential impurity in the synthesis of nootropic drugs such as Aniracetam. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance in pharmaceutical manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reversed-phase chromatography, which is a widely used technique for the separation and analysis of moderately polar compounds.[1]

Principle

Reversed-phase HPLC separates chemical compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), while the mobile phase is a polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile or methanol.[1] Compounds with greater hydrophobicity interact more strongly with the stationary phase, leading to longer retention times. In contrast, more polar compounds have a higher affinity for the mobile phase and elute earlier. The addition of an acid, such as formic acid, to the mobile phase can improve the peak shape of ionizable compounds.[1] In this method, this compound is separated from other potential impurities and the active pharmaceutical ingredient (API) on a C18 column with a mobile phase of acetonitrile and water containing formic acid. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: HPLC grade acetonitrile, HPLC grade water

  • Acid: Formic acid (LC-MS grade)

  • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]

  • Vials: 2 mL amber glass vials with PTFE septa[1]

  • Syringe Filters: 0.45 µm PTFE or Nylon[1]

2. Instrumentation

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic acid in HPLC grade water. To prepare 1000 mL, add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas for at least 15 minutes using sonication or vacuum filtration.[1][2]

  • Mobile Phase B (Organic): 0.1% Formic acid in HPLC grade acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas for at least 15 minutes.[1][2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the 50:50 mobile phase mixture to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, accurately weigh a suitable amount of the sample, dissolve it in the 50:50 mobile phase mixture to a known concentration, and filter through a 0.45 µm syringe filter before injection.

4. HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters.

ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 75:25 A:B)[2]
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[2]
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 240 nm)[4]
Run Time Approximately 15 minutes

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%

6. Data Analysis

Identify the peak corresponding to this compound based on its retention time compared to the reference standard. The concentration of the analyte in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations.

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines.[5] The following table summarizes the key validation parameters to be determined.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range (µg/mL) e.g., 1 - 100 µg/mL
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) Intraday: ≤ 2.0%Interday: ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Robustness No significant change in results with minor variations in method parameters

Visualizations

HPLC Analytical Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation instrument_setup Instrument Setup & System Suitability prep_mobile_phase->instrument_setup prep_standard Standard Solution Preparation prep_standard->instrument_setup prep_sample Sample Solution Preparation injection Sample Injection prep_sample->injection instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification reporting Report Generation quantification->reporting

HPLC Analysis Workflow

References

Application Notes and Protocols for the GC-MS Analysis of 1-(4-Methoxyphenyl)pyrrolidin-2-one and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)pyrrolidin-2-one is a compound of interest in various fields, including drug development and toxicology. A robust and reliable analytical method is essential for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and metabolic studies. This document provides a detailed protocol for the analysis of this compound and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation from biological matrices, derivatization, chromatographic separation, and mass spectrometric detection.

Predicted Metabolic Pathways

Based on the metabolism of structurally similar compounds, such as other pyrrolidinone derivatives and synthetic cathinones, the primary metabolic pathways for this compound are predicted to include O-demethylation of the methoxy group, hydroxylation of the pyrrolidine ring, and subsequent oxidation to the corresponding lactam.[1] The major predicted metabolites are:

  • M1: 1-(4-Hydroxyphenyl)pyrrolidin-2-one (O-desmethyl metabolite)

  • M2: 1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-2-one (Hydroxylated metabolite)

  • M3: 1-(4-Methoxyphenyl)pyrrolidin-2,5-dione (Lactam metabolite)

The metabolic conversion of this compound is a critical aspect of its pharmacological and toxicological profile. The diagram below illustrates the predicted primary metabolic transformations.

parent This compound m1 M1: 1-(4-Hydroxyphenyl)pyrrolidin-2-one parent->m1 O-Demethylation m2 M2: 1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-2-one parent->m2 Hydroxylation m3 M3: 1-(4-Methoxyphenyl)pyrrolidin-2,5-dione m2->m3 Oxidation

Figure 1: Predicted Metabolic Pathway

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol outlines a general solid-phase extraction method for isolating the parent compound and its metabolites from plasma or urine. Optimization may be required depending on the specific matrix.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the parent compound)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (5%)

  • Mixed-mode SPE cartridges (e.g., C8/SCX)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample (plasma or urine), add the internal standard. Add 2 mL of phosphate buffer (0.1 M, pH 6.0) and vortex for 30 seconds. Centrifuge at 3000 rpm for 10 minutes if the sample is cloudy.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of phosphate buffer (0.1 M, pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for derivatization.

Derivatization

To enhance volatility and thermal stability for GC-MS analysis, the polar functional groups of the metabolites (hydroxyl and amine groups) must be derivatized. Silylation is a common and effective method.[2]

Materials:

  • Reconstituted sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • To the 100 µL of reconstituted extract, add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (Plasma/Urine) is_add Add Internal Standard sample->is_add spe Solid-Phase Extraction (SPE) is_add->spe evap Evaporation spe->evap recon Reconstitution evap->recon deriv Derivatization (Silylation) recon->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition (Scan/SIM Mode) gcms->data quant Quantification data->quant qual Metabolite Identification data->qual report Reporting quant->report qual->report

Figure 2: Experimental Workflow

GC-MS Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be necessary based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Splitless mode, 280°C
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-550) for metabolite identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

For quantitative analysis, it is crucial to identify specific ions for the parent compound and its metabolites. The following table provides the predicted molecular weights and suggested quantifier and qualifier ions for the trimethylsilyl (TMS) derivatives. These ions are based on common fragmentation patterns of similar compounds.

CompoundDerivativeMolecular Weight ( g/mol )Predicted Quantifier Ion (m/z)Predicted Qualifier Ions (m/z)
Parent Compound -205.25135107, 77
M1 Mono-TMS265.38207179, 73
M2 Mono-TMS293.42147220, 73
M3 -219.22149121, 93

Note: The fragmentation of the parent compound is predicted based on the cleavage of the bond alpha to the carbonyl group, leading to the characteristic methoxyphenylacylium ion (m/z 135). The TMS-derivatized metabolites are expected to show characteristic ions corresponding to the loss of methyl groups (M-15) and the trimethylsilyl group itself (m/z 73).

Conclusion

The protocol described in this application note provides a comprehensive framework for the extraction, derivatization, and GC-MS analysis of this compound and its primary metabolites from biological matrices. The use of solid-phase extraction ensures a clean sample extract, while derivatization allows for sensitive detection by GC-MS. This method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and can be further optimized and validated for specific applications.

References

Application Note and Protocol: Purification of 1-(4-Methoxyphenyl)pyrrolidin-2-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methoxyphenyl)pyrrolidin-2-one is a chemical intermediate belonging to the class of N-aryl lactams. The purity of such intermediates is critical for the successful synthesis of downstream products and for accurate biological and physical characterization. Column chromatography is a fundamental, widely employed technique for the purification of moderately polar organic compounds like this compound in a laboratory setting. This document provides a detailed application note and protocol for the purification of this compound using silica gel column chromatography, a common and effective method for separating it from reaction byproducts and unreacted starting materials.

The principles of this purification are based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system of varying polarity). By carefully selecting the mobile phase, this compound can be effectively isolated with high purity.

Data Presentation

The efficiency of column chromatography is highly dependent on the choice of stationary and mobile phases, as well as other experimental parameters. The tables below summarize the key parameters and expected results for the purification of this compound.

Table 1: Chromatography Materials and Reagents

ParameterSpecification/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Solvents n-Hexane (or Pentane), Ethyl Acetate (EtOAc)
Sample Solvent Dichloromethane (DCM) or a minimal amount of the initial mobile phase
Apparatus Glass chromatography column, collection tubes/flasks, TLC plates (silica gel 60 F254)

Table 2: Optimized Column Chromatography Parameters

ParameterValue/DescriptionExpected Outcome
Mobile Phase System Hexane/Ethyl Acetate GradientEffective elution and separation of the target compound.[1][2][3]
Gradient Profile Start with 100% Hexane, gradually increase to 10-30% Ethyl Acetate in HexaneElution of non-polar impurities first, followed by the target compound, and then more polar impurities.
Typical Rf of Product ~0.3 - 0.5 in 20-30% Ethyl Acetate/HexaneIndicates appropriate polarity for good separation on the column.
Sample Loading 1g crude product per 30-50g silica gelPrevents column overloading and ensures optimal separation.
Purity (Post-Column) >98% (as determined by HPLC or NMR)High purity suitable for subsequent synthetic steps.
Expected Yield 85-95%High recovery of the purified product, dependent on the purity of the crude material.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by silica gel column chromatography.

1. Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity (e.g., 20%, 30% EtOAc).

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • The ideal solvent system is one that moves the desired product to an Rf value of approximately 0.3-0.4, with good separation from impurities.

2. Column Preparation (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of a chromatography column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.[4]

  • In a beaker, weigh the appropriate amount of silica gel (typically 30-50 times the weight of the crude sample).

  • Add the initial, low-polarity mobile phase (e.g., 100% hexane or 5% EtOAc in hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove air bubbles.[4]

  • Pour the silica gel slurry into the column. Open the stopcock at the bottom to allow the solvent to drain, which aids in the uniform packing of the silica gel. Gently tap the sides of the column to dislodge any air bubbles and ensure a tightly packed, homogenous bed.[4]

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface from being disturbed during sample and solvent addition.

  • Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the sand layer.[4]

3. Sample Loading

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the dissolved sample onto the top of the silica gel column.[4]

4. Elution and Fraction Collection

  • Begin elution with the low-polarity mobile phase determined from the TLC analysis (e.g., 100% hexane or 5% EtOAc in hexane) to elute any non-polar impurities.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise manner (e.g., 100 mL of 5% EtOAc, then 100 mL of 10% EtOAc, etc.) or via a continuous gradient.

  • Collect the eluent in small fractions (e.g., 10-20 mL) in separate test tubes or flasks.[4]

  • Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the pure fractions containing this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Verify the purity of the final product using analytical techniques such as HPLC, NMR, or GC-MS.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound via column chromatography.

G cluster_prep Preparation cluster_proc Purification Process cluster_post Post-Purification TLC 1. TLC Analysis (Determine Mobile Phase) Slurry 2. Prepare Silica Slurry (Hexane/EtOAc) TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Crude Sample Equilibrate->Load Elute 6. Elute with Gradient (Hexane -> Hexane/EtOAc) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Analyze 11. Purity Analysis (HPLC, NMR) Evaporate->Analyze

Caption: Workflow for the purification of this compound.

References

The Potential of 1-(4-Methoxyphenyl)pyrrolidin-2-one in the Development of CNS Active Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various central nervous system (CNS) active agents, including the well-known nootropic drug piracetam. The targeted introduction of specific substituents onto this scaffold allows for the fine-tuning of pharmacological activity. This document provides detailed application notes and protocols for researchers investigating the potential of 1-(4-Methoxyphenyl)pyrrolidin-2-one and its analogs as CNS active agents, with a focus on their potential nootropic and anticonvulsant properties, as well as their interaction with monoamine transporters.

Introduction and Rationale

The 1-arylpyrrolidin-2-one chemical class has garnered significant interest for its diverse CNS activities. The incorporation of a 4-methoxyphenyl group at the N1 position of the pyrrolidin-2-one ring is a strategic design element. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its ability to cross the blood-brain barrier and interact with specific CNS targets.

Analogs of this compound have shown promise as inhibitors of monoamine transporters, suggesting a potential mechanism for modulating neurotransmitter levels in the brain.[1][2][3] Furthermore, the broader class of pyrrolidinone derivatives has been extensively studied for its nootropic and anticonvulsant effects.[4][5][6][7]

Synthesis of this compound

A general synthetic route to 1-arylpyrrolidin-2-ones involves the condensation of an appropriate aniline with γ-butyrolactone or a related precursor.

Protocol: Synthesis of this compound

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • γ-Butyrolactone

  • Strong base (e.g., sodium hydride or potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dimethylformamide (DMF))

  • Hydrochloric acid (for workup)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methoxyaniline (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add γ-butyrolactone (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction carefully by the slow addition of water.

  • Acidify the aqueous layer with 1N HCl to pH ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

In Vitro Evaluation of CNS Activity

Based on the pharmacology of structurally related compounds, a primary area of investigation for this compound and its analogs is their interaction with monoamine transporters.

Monoamine Transporter Binding Assays

These assays determine the binding affinity (Kᵢ) of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Protocol: Radioligand Binding Assay for DAT, NET, and SERT [1][2]

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [¹²⁵I]RTI-55 for all three transporters.

  • Test compound (this compound or analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Kᵢ value using appropriate software (e.g., Prism) by applying the Cheng-Prusoff equation.

Data Presentation:

The binding affinities of a series of pyrovalerone analogs, including a 4-methoxy substituted compound, are presented in the table below as an example of how to structure such data.

CompoundSubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 450
4m 4-Methoxyphenyl110 ± 15425 ± 55>10,000
4u 3,4-Dichlorophenyl11.5 ± 1.237.8 ± 4.51250 ± 150

Data adapted from Meltzer et al., J. Med. Chem. 2006.[1]

Monoamine Uptake Inhibition Assays

These assays measure the functional inhibition of neurotransmitter uptake by the transporters.

Protocol: [³H]Monoamine Uptake Inhibition Assay [1]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound.

  • Appropriate cell culture medium and assay buffers.

  • Scintillation counter.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).

  • Initiate the uptake by adding the respective [³H]monoamine.

  • Incubate for a short period to allow for uptake (e.g., 5-15 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the tritium content using a scintillation counter.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

Data Presentation:

The uptake inhibition data for the same series of pyrovalerone analogs are presented below.

CompoundSubstitutionDA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
4a 4-Methylphenyl52 ± 828.3 ± 4.5>10,000
4m 4-Methoxyphenyl110 ± 1519.7 ± 3.8>10,000
4u 3,4-Dichlorophenyl25.1 ± 3.816.3 ± 2.5>10,000

Data adapted from Meltzer et al., J. Med. Chem. 2006.[1]

In Vivo Evaluation of CNS Activity

Based on the known activities of pyrrolidinone derivatives, in vivo studies should focus on anticonvulsant and nootropic effects.

Anticonvulsant Activity Screening

Protocol: Maximal Electroshock (MES) Seizure Test [8][9]

Animals:

  • Male albino mice (e.g., Swiss or ICR strain), 20-25 g.

Procedure:

  • Administer the test compound (e.g., this compound) intraperitoneally (i.p.) at various doses. A vehicle control group should be included.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [8][10]

Animals:

  • Male albino mice.

Procedure:

  • Administer the test compound i.p. at various doses.

  • After the pre-treatment time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

  • Calculate the ED₅₀.

Nootropic Activity Assessment

Protocol: Passive Avoidance Test [4][11]

Apparatus:

  • A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition Trial:

    • Place a mouse in the light compartment.

    • When the mouse enters the dark compartment (which they tend to do), deliver a mild electric shock to the feet (e.g., 0.5 mA for 2 seconds).

    • The latency to enter the dark compartment is recorded.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the mouse back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

    • Administer the test compound at different doses before the acquisition trial to assess its effect on memory formation.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Monoamine Transporter Inhibition

The primary mechanism of action for monoamine reuptake inhibitors is the blockade of DAT, NET, and/or SERT. This leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Repackaging DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->MAO Degradation DA_cyto->VMAT2 Repackaging DAT Dopamine Transporter (DAT) DAT->DA_cyto DA_synapse->DAT Reuptake D_receptors Dopamine Receptors DA_synapse->D_receptors Binding Signal_Transduction Signal Transduction (e.g., cAMP pathway) D_receptors->Signal_Transduction Activation Compound 1-(4-Methoxyphenyl) pyrrolidin-2-one (Analog) Compound->DAT Inhibition

Caption: Inhibition of Dopamine Transporter (DAT) by a this compound analog.

Experimental Workflow for In Vivo Anticonvulsant Screening

The following diagram illustrates a typical workflow for evaluating the anticonvulsant potential of a novel compound.

Anticonvulsant_Screening_Workflow Start Start Compound_Admin Compound Administration (i.p.) to Mice Start->Compound_Admin Pretreatment Pre-treatment Period (30-60 min) Compound_Admin->Pretreatment MES_Test Maximal Electroshock (MES) Seizure Induction Pretreatment->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Seizure Induction Pretreatment->scPTZ_Test Observation_MES Observe for Tonic Hindlimb Extension MES_Test->Observation_MES Observation_scPTZ Observe for Clonic Seizures scPTZ_Test->Observation_scPTZ Protection_MES Protection Observation_MES->Protection_MES Absent No_Protection_MES No Protection Observation_MES->No_Protection_MES Present Protection_scPTZ Protection Observation_scPTZ->Protection_scPTZ Absent No_Protection_scPTZ No Protection Observation_scPTZ->No_Protection_scPTZ Present ED50_Calc Calculate ED50 Protection_MES->ED50_Calc No_Protection_MES->ED50_Calc Protection_scPTZ->ED50_Calc No_Protection_scPTZ->ED50_Calc End End ED50_Calc->End

Caption: Workflow for assessing the anticonvulsant activity of test compounds.

Conclusion

This compound represents a promising scaffold for the development of novel CNS active agents. The protocols and data presented herein provide a framework for the systematic evaluation of this compound and its analogs. Future research should aim to establish a clear structure-activity relationship and elucidate the precise molecular mechanisms underlying the observed pharmacological effects. The combination of in vitro and in vivo assays is crucial for identifying lead candidates with therapeutic potential for neurological and psychiatric disorders.

References

Application Notes and Protocols for the Derivatization of 1-(4-Methoxyphenyl)pyrrolidin-2-one for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 1-(4-methoxyphenyl)pyrrolidin-2-one to explore its structure-activity relationships (SAR) as a potential modulator of neurological and cardiovascular targets. The protocols and data presented are compiled from established chemical literature and are intended to guide the synthesis and evaluation of novel analogs.

Introduction

The 1-aryl-pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects. The parent compound, this compound, presents a promising starting point for derivatization to probe its interactions with various biological targets. This document outlines strategies for modifying this core structure at three key positions: the methoxyphenyl ring, and the C3 and C5 positions of the pyrrolidin-2-one ring. The primary biological targets explored in the context of related compounds are ATP-sensitive potassium (K-ATP) channels and monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Derivatization Strategies and Structure-Activity Relationships

Based on existing literature for structurally related compounds, a systematic derivatization of this compound can be undertaken to establish a comprehensive SAR.

Modifications of the Phenyl Ring

The electronic and steric properties of the N-aryl substituent are critical for the activity of N-aryl pyrrolidin-2-ones. Modifications can be introduced via electrophilic aromatic substitution or by starting from appropriately substituted anilines.

Structure-Activity Relationship Insights (from related N-aryl lactams as K-ATP channel openers):

  • Electron-withdrawing groups: Introduction of electron-withdrawing groups, such as a benzoyl group at the para-position of the N-phenyl ring, has been shown to be crucial for potent potassium channel opening activity.

  • Substitution Pattern: The position of the substituent on the phenyl ring significantly impacts activity. Para-substitution often yields the most potent compounds.

Modifications at the C5-Position of the Pyrrolidin-2-one Ring

Introduction of substituents at the C5-position can influence ligand-receptor interactions and pharmacokinetic properties.

Structure-Activity Relationship Insights (from related 1,5-diarylpyrrolidin-2-ones):

  • The nature of the C5-substituent can significantly modulate biological activity. For instance, in a series of 1,5-diarylpyrrolidin-2-ones, the C5-aryl group plays a key role in the potency and selectivity of the compounds as inhibitors of various enzymes.

Modifications at the C3-Position of the Pyrrolidin-2-one Ring

Alkylation at the C3-position can introduce steric bulk and alter the conformational flexibility of the pyrrolidinone ring.

Structure-Activity Relationship Insights (from related N-aryl pyrrolidin-2-ones as K-ATP channel openers):

  • Gem-dimethyl substitution at the C3-position of the pyrrolidin-2-one ring has been shown to enhance the potency of N-(4-benzoylphenyl)pyrrolidin-2-ones as potassium channel openers.

Quantitative Data from Structure-Activity Relationship Studies

The following tables summarize quantitative data for derivatives of structurally related N-aryl lactams, providing a basis for designing a focused library of this compound analogs.

Table 1: Potassium Channel Opening Activity of N-Aryl Lactam Derivatives [1]

Compound IDStructureLactam RingR1R2IC50 (Bladder, µM)IC50 Ratio (Portal Vein/Bladder)
6 N-(4-benzoylphenyl)piperidin-2-onePiperidin-2-oneHH7.441
7 N-(4-benzoylphenyl)pyrrolidin-2-onePyrrolidin-2-oneHH>100-
8 N-(4-benzoylphenyl)-3-methyl-pyrrolidin-2-onePyrrolidin-2-oneCH3H3010
9 N-(4-benzoylphenyl)-3,3-dimethyl-pyrrolidin-2-onePyrrolidin-2-oneCH3CH36.751

Table 2: Monoamine Transporter Inhibition by Pyrovalerone Analogs [1]

Compound IDRDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4u 3,4-Dichloro11.5 ± 1.537.8 ± 4.22890 ± 35025.1 ± 3.510.5 ± 1.8>10,000
4t 2-Naphthyl15.8 ± 1.8125 ± 15890 ± 11035.2 ± 4.515.8 ± 2.2890 ± 120

Experimental Protocols

The following protocols are adapted from literature procedures and provide a starting point for the synthesis of derivatized this compound analogs.

General Synthetic Workflow

Synthetic Workflow Start This compound Deriv_Phenyl Phenyl Ring Derivatization Start->Deriv_Phenyl e.g., Friedel-Crafts Acylation Deriv_C5 C5-Position Derivatization Start->Deriv_C5 e.g., From Donor-Acceptor Cyclopropanes Deriv_C3 C3-Position Derivatization Start->Deriv_C3 e.g., Alpha-Alkylation Analogs Library of Analogs Deriv_Phenyl->Analogs Deriv_C5->Analogs Deriv_C3->Analogs SAR Structure-Activity Relationship Studies Analogs->SAR

Caption: General workflow for the derivatization of this compound.

Protocol 1: Synthesis of 1-(4-Acylphenyl)pyrrolidin-2-one via Friedel-Crafts Acylation[2][3]

This protocol describes the introduction of an acyl group at the para-position of the phenyl ring, a key modification for potential potassium channel opening activity.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl3)

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), ice, saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of anhydrous AlCl3 (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 equivalents).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Aryl-1-(4-methoxyphenyl)pyrrolidin-2-one[4]

This protocol describes the synthesis of a C5-substituted analog.

Materials:

  • Dimethyl 2-arylcyclopropane-1,1-dicarboxylate

  • 4-Methoxyaniline

  • Nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O)

  • 1,2-Dichloroethane (DCE), Acetic acid, Toluene, Sodium hydroxide (NaOH), Ethanol, Water

Procedure:

  • To a solution of dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equivalent) and 4-methoxyaniline (1.0 equivalent) in DCE, add Ni(ClO4)2·6H2O (0.2 equivalents) and acetic acid.

  • Stir the mixture at room temperature for the specified time, monitoring by TLC.

  • Add toluene and a solution of NaOH in ethanol and water.

  • Reflux the mixture for several hours.

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Alpha-Alkylation at the C3-Position[5][6][7][8]

This protocol describes the introduction of alkyl groups at the C3 position of the pyrrolidinone ring.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated ammonium chloride solution

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

ATP-Sensitive Potassium (K-ATP) Channel Signaling Pathway

KATP_Channel_Signaling cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.x/SURx) K_efflux K+ Efflux KATP->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Metabolism Cellular Metabolism ATP_ADP_ratio Decreased ATP/ADP Ratio Metabolism->ATP_ADP_ratio ATP_ADP_ratio->KATP Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Inhibits Opening Cellular_Response Cellular Response (e.g., Muscle Relaxation, Neuron Firing Inhibition) Ca_influx->Cellular_Response KCO K-ATP Channel Opener (e.g., Pyrrolidin-2-one derivative) KCO->KATP Opens

Caption: Signaling pathway of ATP-sensitive potassium channel activation.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

DAT_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine (DA) DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Postsynaptic_signaling Postsynaptic Signaling Cascade DA_receptor->Postsynaptic_signaling DAT_inhibitor DAT Inhibitor (e.g., Pyrrolidin-2-one derivative) DAT_inhibitor->DAT Blocks

Caption: Mechanism of dopamine transporter inhibition.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Synthesis Synthesized Analogs Primary_Screening Primary Screening (e.g., Binding Assays) Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Primary_Screening->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Selectivity_Panel->In_Vivo_Studies Potent & Selective Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Workflow for the biological evaluation of synthesized analogs.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. By systematically exploring the chemical space around this scaffold and guided by the SAR of related compounds, researchers can design and synthesize focused libraries with a higher probability of identifying potent and selective modulators of key biological targets. The provided protocols and data serve as a foundational resource for initiating such drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methoxyphenyl)pyrrolidin-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound involve the formation of the C-N bond between the pyrrolidin-2-one nitrogen and the 4-methoxyphenyl group. The most common methods include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-pyrrolidinone and an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole). This method is known for its broad substrate scope and functional group tolerance.

  • Ullmann Condensation: A copper-catalyzed reaction between 2-pyrrolidinone and an aryl halide. This is a classical method that has seen significant improvements with the development of new ligands.

  • Reaction of 4-Methoxyaniline with γ-Butyrolactone or related synthons: This approach involves the direct reaction of the aniline with a C4 building block, often under acidic conditions or with a catalyst to facilitate ring closure. For instance, reaction with dihydrofuran-2,5-dione in acetic acid has been reported.[1]

  • Multi-component Reactions: One-pot syntheses involving the reaction of p-anisidine (4-methoxyaniline) with other reagents, such as donor-acceptor cyclopropanes, can also yield substituted pyrrolidin-2-ones.[2][3]

Q2: Which synthetic route generally provides the highest yield for this compound?

A2: The yield can vary significantly depending on the specific reaction conditions, catalyst system, and purity of the starting materials. While a direct comparative study for this specific molecule is not extensively documented, Buchwald-Hartwig amination is often favored for its generally high yields and milder reaction conditions for a wide range of N-aryl lactams. However, optimization of any chosen route is crucial for achieving the best possible outcome.

Q3: What are the critical parameters to control for a successful Buchwald-Hartwig amination?

A3: For a successful Buchwald-Hartwig amination, the critical parameters to control are:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with amides.

  • Base: The choice and stoichiometry of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) are crucial. Strong, non-nucleophilic bases are typically used.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are commonly used.

  • Temperature: The reaction temperature needs to be carefully optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.

  • Inert Atmosphere: Strict exclusion of air and moisture is necessary as the palladium(0) catalyst is sensitive to oxidation.

Q4: Can you provide a general overview of the purification process for this compound?

A4: After the reaction is complete, a typical workup involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent like ethyl acetate.

  • Filtering through a pad of celite to remove the catalyst and inorganic salts.

  • Washing the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

  • The crude product is then typically purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst (Buchwald-Hartwig/Ullmann) 1. Use a fresh batch of palladium or copper catalyst and ligand. 2. For Buchwald-Hartwig, consider using a pre-catalyst that is more air-stable and ensures efficient generation of the active Pd(0) species. 3. Ensure the ligand is not degraded.Catalysts, especially palladium(0) species, are sensitive to air and moisture and can lose activity over time. Ligands can also degrade.
Incorrect Base 1. Screen different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). The optimal base can be substrate-dependent. 2. Ensure the base is anhydrous and finely powdered for better reactivity.The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.
Presence of Oxygen or Moisture 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Degas the solvent by sparging with an inert gas (e.g., Argon or Nitrogen) or by freeze-pump-thaw cycles. 3. Maintain a positive pressure of an inert gas throughout the reaction.Oxygen can deactivate the catalyst, and moisture can lead to unwanted side reactions, such as the hydrolysis of starting materials or intermediates.
Sub-optimal Reaction Temperature 1. If the reaction is sluggish, gradually increase the temperature in increments of 10-20 °C. 2. If decomposition is observed, lower the reaction temperature.The reaction rate is temperature-dependent, but excessive heat can lead to the degradation of reactants, products, or the catalyst.
Poor Quality Starting Materials 1. Verify the purity of 2-pyrrolidinone and the aryl halide (or 4-methoxyaniline) by NMR or other analytical techniques. 2. Purify starting materials if necessary (e.g., by distillation or recrystallization).Impurities in the starting materials can inhibit the catalyst or lead to the formation of side products, lowering the yield of the desired product.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation of Aryl Halide 1. Use a less reactive base if possible. 2. Optimize the ligand-to-metal ratio. 3. Lower the reaction temperature.This side reaction, where the aryl halide is reduced, can compete with the desired C-N coupling, especially at high temperatures or with certain base/ligand combinations.
Dimerization of Aryl Halide (Ullmann) 1. Use a ligand to stabilize the copper catalyst. 2. Optimize the reaction temperature and concentration.Self-coupling of the aryl halide can occur, particularly in the absence of a suitable ligand to promote the desired cross-coupling.
Decomposition of Product or Starting Materials 1. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. 2. Lower the reaction temperature.The product or starting materials may not be stable under the reaction conditions for extended periods.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pyrrolidin-2-one Derivatives

Synthetic MethodReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Multi-component ReactionDimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate, p-AnisidineNi(ClO₄)₂·6H₂O, AcOH, NaOHDCE, Toluene, Ethanol, WaterReflux45[2][3]
Reaction with Anhydride4-Methoxyaniline, Dihydrofuran-2,5-dioneAcetic AcidAcetic AcidRefluxNot specified[1]
Buchwald-Hartwig Amination (General)2-Pyrrolidinone, Aryl HalidePd(OAc)₂ / LigandToluene80-110VariesGeneral Knowledge
Ullmann Condensation (General)2-Pyrrolidinone, Aryl HalideCuI / LigandDMF or Dioxane100-160VariesGeneral Knowledge

Note: The yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Adapted General Procedure)

This protocol is an adapted general procedure and should be optimized for the specific reaction.

Materials:

  • 2-Pyrrolidinone

  • 4-Iodoanisole (or 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or another suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOt-Bu (e.g., 1.4 equivalents).

  • Add 2-pyrrolidinone (e.g., 1.2 equivalents) and 4-iodoanisole (1.0 equivalent).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction of 4-Methoxyaniline with Dihydrofuran-2,5-dione[1]

Materials:

  • 4-Methoxyaniline

  • Dihydrofuran-2,5-dione (Succinic anhydride)

  • Glacial Acetic Acid

Procedure:

  • Combine equimolar quantities of 4-methoxyaniline and dihydrofuran-2,5-dione in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Stir the mixture and heat to reflux for 4 hours.

  • After the reflux period, allow the solution to cool to room temperature.

  • Keep the solution at room temperature for 24 hours to allow for crystallization of the product.

  • Collect the colorless prisms of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione by filtration.

Note: This protocol yields the dione derivative. A subsequent selective reduction would be necessary to obtain the target this compound.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - 2-Pyrrolidinone - 4-Iodoanisole - Base (NaOt-Bu) catalyst 2. Add Catalyst System: - Pd(OAc)₂ - Ligand (XPhos) reagents->catalyst solvent 3. Add Anhydrous, Degassed Solvent (Toluene) catalyst->solvent heat 4. Heat under Inert Atmosphere (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor filter 6. Cool and Filter through Celite monitor->filter extract 7. Aqueous Wash (Water, Brine) filter->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Pure Product: 1-(4-Methoxyphenyl) pyrrolidin-2-one purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Yield c1 Is the catalyst/ligand fresh and active? start->c1 c1->c1_yes Yes c1->c1_no No c2 Is an inert atmosphere maintained? c2->c2_yes Yes c2->c2_no No c1_yes->c2 r1 Is the base appropriate and anhydrous? c2_yes->r1 sol_c1 Action: Use fresh catalyst and ligand. c1_no->sol_c1 sol_c2 Action: Improve inerting technique (degas solvent, use Schlenk line). c2_no->sol_c2 end Yield Improved sol_c1->end sol_c2->end r1->r1_yes Yes r1->r1_no No r2 Is the temperature optimized? r2->r2_yes Yes r2->r2_no No r1_yes->r2 r2_yes->end If still low, check starting material purity. sol_r1 Action: Screen different anhydrous bases. r1_no->sol_r1 sol_r2 Action: Systematically vary temperature. r2_no->sol_r2 sol_r1->end sol_r2->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Identifying common side products in N-(4-methoxyphenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-methoxyphenyl)pyrrolidin-2-one. It addresses common issues, particularly the formation of side products, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-(4-methoxyphenyl)pyrrolidin-2-one?

A1: The most common and modern methods for synthesizing N-(4-methoxyphenyl)pyrrolidin-2-one involve the N-arylation of 2-pyrrolidinone. The two leading catalytic systems for this transformation are:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction between an aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) and 2-pyrrolidinone, using a palladium catalyst and a suitable phosphine ligand.[1][2]

  • Copper-catalyzed Ullmann-Goldberg Reaction: This method uses a copper catalyst, often in the presence of a ligand, to couple an aryl halide with 2-pyrrolidinone.[3][4] It can sometimes be performed under milder conditions than traditional Ullmann reactions.[3]

An alternative, though less common, route is the reaction between γ-butyrolactone and p-anisidine at high temperatures and pressures.[5][6]

Q2: What should I consider regarding the quality of starting materials?

A2: The purity of your starting materials is critical for a successful synthesis and to minimize side product formation.

  • 2-Pyrrolidinone: Ensure it is dry, as water can lead to hydrolysis of the lactam ring, especially under basic conditions.[5]

  • Aryl Halide (e.g., 4-bromoanisole): Use a high-purity aryl halide. Impurities can interfere with the catalytic cycle.

  • p-Anisidine (for the γ-butyrolactone route): p-Anisidine is susceptible to air oxidation, which can lead to discoloration and the formation of dimeric impurities.[7] It is advisable to use freshly purified p-anisidine or a high-purity commercial grade stored under an inert atmosphere.

  • Solvents and Reagents: All solvents should be anhydrous, and reactions, particularly the Buchwald-Hartwig amination, should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.

Troubleshooting Guide: Common Side Products and Issues

Problem: Low Conversion or No Reaction

Q: My reaction shows low conversion to the desired N-(4-methoxyphenyl)pyrrolidin-2-one. What are the common causes?

A: Low conversion can stem from several factors related to the catalytic system and reaction conditions.

  • Inactive Catalyst: The palladium or copper catalyst can be deactivated by oxygen. Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed. For Buchwald-Hartwig reactions, the active Pd(0) species may not have been efficiently generated from a Pd(II) precatalyst.[8]

  • Inappropriate Ligand: The choice of ligand is crucial. For Buchwald-Hartwig amination of lactams, bulky electron-rich phosphine ligands are often required.[9] If the reaction is not working, consider screening different ligands.

  • Base Incompatibility: The strength and nature of the base are important. Strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions.[10] However, excessively harsh basic conditions can promote the hydrolysis of the 2-pyrrolidinone starting material or product.[5] For copper-catalyzed reactions, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[11][12]

  • Low Reaction Temperature: While milder conditions are always desirable, some N-arylation reactions require elevated temperatures (typically 90-120 °C) to proceed at a reasonable rate.[11][13]

Problem: Identification and Minimization of Side Products

Q1: I observe a byproduct with a mass corresponding to anisole. What is this and how can I prevent it?

A1: This side product is likely anisole , resulting from the hydrodehalogenation (or reductive dehalogenation) of your aryl halide starting material (e.g., 4-bromoanisole). This is a known side reaction in palladium-catalyzed cross-coupling reactions.

Causes and Solutions:

  • Mechanism: This can occur through various pathways, including the reaction of an intermediate with trace amounts of water or other proton sources, or via β-hydride elimination from certain palladium-hydride species that can form during the catalytic cycle.

  • Minimization Strategies:

    • Ensure strictly anhydrous conditions.

    • Optimize the ligand-to-metal ratio. The choice of ligand can significantly influence the rate of reductive elimination of the product versus side reactions.[9]

    • Adjust the base and solvent system.

Q2: My reaction mixture contains a high molecular weight impurity, possibly a dimer. What could be its origin?

A2: If you are using a synthetic route involving p-anisidine, you may be observing the formation of p-anisidine dimers . Aromatic amines can undergo oxidative dimerization.[14][15]

Causes and Solutions:

  • Mechanism: p-Anisidine can be oxidized to form radical species that then dimerize. This is more likely if the reaction is exposed to air or if oxidizing agents are present.[14]

  • Minimization Strategies:

    • Perform the reaction under a strict inert atmosphere.

    • Use purified p-anisidine to remove any pre-existing oxidized impurities.

Q3: I suspect lactam ring-opening has occurred. What is the resulting product and how can I avoid it?

A3: The 2-pyrrolidinone ring can be hydrolyzed under strong acidic or basic conditions to form 4-aminobutanoic acid derivatives .[5] In your synthesis, this would result in 4-((4-methoxyphenyl)amino)butanoic acid .

Causes and Solutions:

  • Mechanism: The amide bond in the lactam is susceptible to nucleophilic attack by hydroxide ions or catalysis by strong acids. This is often exacerbated at high temperatures.

  • Minimization Strategies:

    • Avoid excessively strong bases if possible. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially in copper-catalyzed systems.[11][12]

    • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

    • Minimize the amount of water in the reaction mixture.

Data Presentation

The yield of N-(4-methoxyphenyl)pyrrolidin-2-one is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Below is a summary of typical conditions for the two primary catalytic methods.

ParameterBuchwald-Hartwig AminationCopper-Catalyzed N-Arylation
Reactants 2-Pyrrolidinone, 4-Bromoanisole2-Pyrrolidinone, 4-Iodoanisole/4-Bromoanisole
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI
Ligand Bulky phosphines (e.g., Xantphos, BINAP)Diamines, Amino Acids (e.g., (S)-N-Methylpyrrolidine-2-carboxylate)[11]
Base NaOtBu, Cs₂CO₃K₃PO₄, Cs₂CO₃, NaOH[13]
Solvent Toluene, DioxaneDMF, DMSO, Ethylene Glycol[13]
Temperature 80-110 °C110-120 °C
Typical Yields Good to ExcellentModerate to Good[11]
Common Side Products Anisole (from hydrodehalogenation)Ring-opened products, Dehalogenated arenes[13]

Yields are highly substrate and condition-dependent. The provided information is based on typical outcomes for N-arylation of lactams.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of 2-Pyrrolidinone

This protocol is a representative procedure based on established methods for the N-arylation of amides.[10]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene (5 mL), followed by 2-pyrrolidinone (1.0 mmol) and 4-bromoanisole (1.2 mmol).

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone

This protocol is adapted from literature procedures for the copper-catalyzed N-arylation of amides.[3]

  • Preparation: To a reaction vial, add CuI (0.05 mmol, 5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 10 mol%), K₃PO₄ (2.0 mmol), and 2-pyrrolidinone (1.0 mmol).

  • Reagent Addition: Add 4-iodoanisole (1.0 mmol) and anhydrous DMSO (4 mL).

  • Reaction: Seal the vial and stir the mixture in a preheated oil bath at 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 5-10 hours.[11]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Troubleshooting Workflow

G cluster_start cluster_analysis Analysis of Crude Reaction Mixture cluster_troubleshooting Troubleshooting Pathway start Reaction Complete & Purified analysis Analyze by TLC, LC-MS, GC-MS start->analysis outcome Evaluate Outcome analysis->outcome low_yield Low Conversion / No Reaction outcome->low_yield Poor Conversion side_products Side Products Observed outcome->side_products Impure success Process Complete outcome->success Clean solution_catalyst Check Catalyst Activity Ensure Inert Atmosphere low_yield->solution_catalyst solution_conditions Optimize Temp, Base, Ligand low_yield->solution_conditions identify_side_product Identify Side Product(s) by Mass side_products->identify_side_product success->success dehalogenation Anisole (Hydrodehalogenation) identify_side_product->dehalogenation Mass = 108.14 dimer Aniline Dimerization identify_side_product->dimer Mass = 244.30 hydrolysis Ring Hydrolysis Product identify_side_product->hydrolysis Mass = 209.23 solution_dehalogenation Use Anhydrous Conditions Optimize Ligand dehalogenation->solution_dehalogenation solution_dimer Ensure Inert Atmosphere Purify Amine dimer->solution_dimer solution_hydrolysis Use Weaker Base Lower Temperature hydrolysis->solution_hydrolysis solution_catalyst->start Retry solution_conditions->start Retry solution_dehalogenation->start Retry solution_dimer->start Retry solution_hydrolysis->start Retry

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.

References

Troubleshooting guide for the purification of N-aryl pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-aryl pyrrolidinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of N-aryl pyrrolidinones in a question-and-answer format.

Q1: My crude N-aryl pyrrolidinone product is a dark oil, not a solid. How can I purify it?

A1: An oily product often indicates the presence of impurities that lower the melting point. Here are several strategies to address this:

  • Initial Wash: Begin by washing the crude oil with a non-polar solvent like hexanes or petroleum ether to remove non-polar impurities. This may induce crystallization.

  • Solvent Removal: Ensure all residual solvents from the reaction (e.g., DMF, DMSO) are thoroughly removed under high vacuum, as they can prevent solidification.

  • Column Chromatography: If washing is ineffective, column chromatography is the next step. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can separate your product from impurities.[1][2]

  • Recrystallization from a Mixed Solvent System: If you have an idea of appropriate solvents, you can attempt a mixed-solvent recrystallization. Dissolve the oil in a small amount of a solvent in which it is highly soluble, and then slowly add a non-solvent (in which the product is poorly soluble) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, may yield crystals.[3][4]

Q2: I am seeing multiple spots on my TLC, even after purification. What are the likely impurities?

A2: The nature of impurities will depend on the synthetic route used to prepare your N-aryl pyrrolidinone. Common impurities include:

  • Unreacted Starting Materials: Such as the parent aniline or gamma-butyrolactone derivatives.[5]

  • Reaction Byproducts: These can include products from side reactions, such as elimination reactions of the pyrrolidinone core.[1]

  • Color Impurities: N-methyl-2-pyrrolidone (NMP), a related compound, is known to develop color upon prolonged storage, especially in the presence of trace acids or amines.[5] This suggests that similar N-aryl pyrrolidinones may also be prone to forming colored impurities.

  • Solvent Adducts: If reactive solvents are used, they may form adducts with your product.

To identify these impurities, techniques like LC-MS and NMR are invaluable.[6][7] Specific tables of NMR chemical shifts for common laboratory solvents and impurities can help in identifying contaminants.[8][9][10][11][12]

Q3: My product yield is very low after column chromatography. How can I improve it?

A3: Low recovery from column chromatography can be frustrating. Here are some potential causes and solutions:

  • Compound Decomposition on Silica Gel: Some N-aryl pyrrolidinones may be sensitive to the acidic nature of silica gel.[13] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[13]

  • Improper Solvent System: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.[13][14] Optimize your solvent system using TLC to achieve an Rf value of 0.2-0.4 for your product.

  • Product Streaking/Tailing: This can lead to broad fractions and difficulty in isolating the pure compound.[13] Tailing can be caused by overloading the column or interactions with the stationary phase. Using a more polar solvent or adding a modifier (like a small amount of acetic acid or triethylamine, depending on the nature of your compound) to the eluent can sometimes help.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the run to elute all of your compound.

Q4: I am trying to recrystallize my N-aryl pyrrolidinone, but it keeps "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when the cooling is too rapid.[15] Here are some troubleshooting tips:

  • Use a Larger Volume of Solvent: Your compound may be too concentrated. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling promotes oil formation.[15]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The small scratches provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.[3][4][16] Good solvent systems for amides can sometimes be challenging to find.[4]

Data on Purification of Pyrrolidinone Derivatives

The following tables summarize typical purification parameters and outcomes for pyrrolidinone-related compounds based on literature examples.

Table 1: Column Chromatography Parameters for Pyrrolidinone Derivatives

Compound TypeStationary PhaseEluent SystemPurity AchievedReference
N-Aryl-Substituted PyrrolidinesSilica Gel (100-200 mesh)Hexane/Ethyl Acetate (gradient)Not specified[2]
γ-Ketoacids (precursors)Silica GelPentane/Ethyl Acetate (4:1 to 2:1)Not specified[17][18]
N-Ethyl-2-pyrrolidinone-substituted FlavanolsC18-HPLCIsocratic method> 95%[19]
Cyclic Enamides (intermediates)Silica GelPentane/Ethyl Acetate (10:1 to 3:1)Not specified[17][18]

Table 2: Recrystallization Solvents for Amide-Containing Compounds

Solvent/Solvent SystemCompound TypeNotesReference
Ethanol/WaterGeneral AmidesA common choice for polar compounds.[3]
Methanol/WaterGeneral AmidesAnother common polar solvent mixture.[3]
Acetone/WaterGeneral AmidesUseful for moderately polar compounds.[3]
Heptanes/Ethyl AcetateGeneral AmidesA good combination for less polar compounds.[3]
Diethyl ether-Methanol/EthanolHighly associated solids (amides, alcohols)Generally successful for these types of compounds.[20]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve your crude N-aryl pyrrolidinone in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Gently add your initial eluent to the column and begin collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing percentages.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which your N-aryl pyrrolidinone is sparingly soluble at room temperature but highly soluble when hot.[15] Test small amounts in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Diagrams

TroubleshootingWorkflow start Crude N-aryl pyrrolidinone is_solid Is the product a solid? start->is_solid wash Wash with non-polar solvent is_solid->wash No solid_impurities Solid with Impurities is_solid->solid_impurities Yes column Column Chromatography wash->column oily_product Oily Product wash->oily_product pure_product Pure Product column->pure_product recrystallize Recrystallization recrystallize->pure_product oily_product->column solid_impurities->recrystallize

Caption: General purification workflow for N-aryl pyrrolidinones.

ColumnChromatographyWorkflow start Start select_solvent Select Solvent System (TLC, Rf 0.2-0.4) start->select_solvent pack_column Pack Column with Silica Gel Slurry select_solvent->pack_column load_sample Load Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Gradient (Non-polar to Polar) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for flash column chromatography.

RecrystallizationTroubleshooting problem Problem Oiling Out cause1 Cause Solution is a supersaturated solution. problem:p->cause1:c cause2 Cause Poor nucleation problem:p->cause2:c cause3 Cause Inappropriate solvent problem:p->cause3:c solution1a Add more hot solvent cause1->solution1a solution1b Cool slowly cause1->solution1b solution2a Scratch flask cause2->solution2a solution2b Add seed crystal cause2->solution2b solution3a Try a different solvent or solvent mixture cause3->solution3a

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Optimizing reaction conditions for synthesizing 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several methods, including the Buchwald-Hartwig amination, Ullmann condensation, or by reacting a suitable precursor like γ-butyrolactone with 4-methoxyaniline. Another effective method involves the reaction of donor-acceptor cyclopropanes with anilines.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inactive Catalyst: If using a palladium-catalyzed method like Buchwald-Hartwig amination, ensure the catalyst is active and the ligands are not degraded.[4]

  • Poor Quality Reagents: The purity of starting materials like 4-bromoanisole and 2-pyrrolidinone is crucial.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For instance, in copper-catalyzed Ullmann condensations, the temperature is a critical parameter.

  • Inefficient Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can significantly impact the reaction rate and yield.

  • Atmospheric Contamination: C-N coupling reactions are often sensitive to oxygen and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation can be addressed by:

  • Optimizing Ligand-to-Metal Ratio: In palladium-catalyzed reactions, the ratio of the ligand to the palladium precursor can influence the formation of side products.

  • Controlling Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to decomposition of the product or the formation of byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can affect the reaction pathway. Screening different solvents may help to suppress side reactions.[5]

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for further purification to obtain a crystalline solid.[2]

Troubleshooting Guides

Issue 1: Incomplete Conversion of Starting Materials
Potential Cause Troubleshooting Step
Insufficient Catalyst Loading Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
Inappropriate Base Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider trying Cs₂CO₃ or an organic base like DBU.
Reaction Temperature Too Low Gradually increase the reaction temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS.
Reagent Purity Ensure all reagents, especially the amine and the aryl halide, are pure and dry.
Issue 2: Formation of Aniline Dimer (Self-Coupling)
Potential Cause Troubleshooting Step
Incorrect Ligand Use a bulkier phosphine ligand in Buchwald-Hartwig reactions to disfavor the self-coupling of the amine.[3]
High Reaction Temperature Lower the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate.
Slow Addition of Amine Add the amine solution slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 2-pyrrolidinone with 4-bromoanisole.

Materials:

  • 4-bromoanisole

  • 2-pyrrolidinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 4-bromoanisole (1.0 equivalent) and 2-pyrrolidinone (1.2 equivalents).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Reaction Condition Optimization Summary

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1102485
2Pd₂(dba)₃ (1)BINAP (3)NaOtBuDioxane1001878
3CuI (10)L-proline (20)K₂CO₃DMSO1203665

Visualizations

experimental_workflow reagents 1. Reagent Preparation - 4-bromoanisole - 2-pyrrolidinone - Catalyst & Ligand - Base & Solvent reaction_setup 2. Reaction Setup - Inert Atmosphere - Add Reagents reagents->reaction_setup reaction 3. Reaction - Heating & Stirring - Monitor Progress (TLC/LC-MS) reaction_setup->reaction workup 4. Workup - Cooling - Dilution & Filtration reaction->workup purification 5. Purification - Column Chromatography - Recrystallization workup->purification product 6. Product 1-(4-Methoxyphenyl) pyrrolidin-2-one purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) start->check_conditions success Improved Yield check_catalyst->success check_reagents->success side_products Analyze Side Products (GC-MS/NMR) check_conditions->side_products purification_issue Review Purification Method side_products->purification_issue purification_issue->success

References

Technical Support Center: Stability Testing and Degradation Pathways of 1-(4-Methoxyphenyl)pyrrolidin-2-one (Aniracetam)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of 1-(4-Methoxyphenyl)pyrrolidin-2-one, commonly known as Aniracetam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the degradation behavior of this nootropic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Aniracetam?

A1: The primary degradation pathway for Aniracetam is hydrolysis of its two amide linkages. This results in the formation of three main degradation products: p-anisic acid, 2-pyrrolidinone, and N-anisoyl-γ-aminobutyric acid (N-anisoyl-GABA).[1] Under stress conditions, the lactam ring and the amide group are susceptible to cleavage.

Q2: What are the expected degradation products I should be looking for in my stability studies?

A2: You should primarily look for the presence of p-anisic acid, 2-pyrrolidinone, and N-anisoyl-GABA. A validated stability-indicating HPLC method should be able to separate and quantify these compounds from the parent Aniracetam peak.[1]

Q3: Which analytical technique is most suitable for stability testing of Aniracetam?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the quantitative analysis of Aniracetam and its degradation products. A reversed-phase C18 or a cyano column can be effectively used for separation.[1] LC-MS/MS can also be employed for the identification and characterization of degradation products.

Q4: Under what conditions is Aniracetam most likely to degrade?

A4: Aniracetam is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and thermal stress conditions. The extent of degradation will depend on the specific conditions such as the concentration of the stressor, temperature, and duration of exposure.

Q5: Where can I find a validated stability-indicating HPLC method for Aniracetam?

A5: A validated HPLC method for the simultaneous determination of Aniracetam and its related impurities/degradation products has been published. The method utilizes a Hypersil BDS-CN column with a gradient elution of a phosphate buffer and acetonitrile mixture, with UV detection at 210, 250, and 280 nm.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your stability testing experiments.

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. 1. Stress conditions are too mild (concentration of acid/base/oxidizing agent is too low, temperature is not high enough, or exposure time is too short).2. The analytical method is not sensitive enough to detect low levels of degradation products.3. The sample preparation method is inadequate.1. Increase the severity of the stress conditions incrementally. For example, increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.2. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method for the known degradation products.3. Ensure complete dissolution of the sample and that the chosen solvent does not interfere with the analysis.
Excessive degradation (>80%) is observed, making it difficult to quantify the remaining parent drug accurately. 1. Stress conditions are too harsh.1. Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a partial, well-controlled degradation (typically 5-20%).
Poor peak shape or resolution between Aniracetam and its degradation products in the chromatogram. 1. The mobile phase composition is not optimal.2. The column is degraded or not suitable.3. The pH of the mobile phase is inappropriate.1. Adjust the ratio of the organic solvent to the aqueous buffer in your mobile phase. A gradient elution program may be necessary for optimal separation.[1]2. Use a new column or a different stationary phase (e.g., a C18 or a cyano column).3. Adjust the pH of the mobile phase to improve the peak shape of acidic or basic analytes.
Appearance of unknown peaks in the chromatogram. 1. Formation of secondary degradation products under harsh stress conditions.2. Impurities in the reagents or solvents used.3. Contamination from the experimental setup.1. Use milder stress conditions to minimize the formation of secondary degradants.2. Run a blank injection of your solvents and reagents to check for impurities.3. Ensure all glassware and equipment are thoroughly cleaned.
Inconsistent or non-reproducible results. 1. Inconsistent sample preparation.2. Fluctuations in instrumental parameters (e.g., column temperature, flow rate).3. Instability of the prepared solutions.1. Follow a standardized and validated sample preparation protocol precisely for all samples.2. Ensure the HPLC system is properly calibrated and maintained. Use a column oven to maintain a stable temperature.3. Analyze the stability of your standard and sample solutions over time to determine their viability.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of Aniracetam and to develop a stability-indicating analytical method. The following are general protocols based on ICH guidelines. The extent of degradation should ideally be in the range of 5-20%.

1. Acid Hydrolysis

  • Procedure: Dissolve Aniracetam in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid (HCl). Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC.

2. Base Hydrolysis

  • Procedure: Dissolve Aniracetam in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide (NaOH). Keep the solution at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period.

  • Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

3. Oxidative Degradation

  • Procedure: Dissolve Aniracetam in a suitable solvent and add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%. Keep the solution at room temperature for a specified period, protected from light.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

4. Thermal Degradation

  • Procedure: Place the solid Aniracetam powder in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

  • Sample Preparation: After exposure, dissolve a known amount of the solid in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.

5. Photolytic Degradation

  • Procedure: Expose a solution of Aniracetam (in a photostable container, e.g., quartz cuvette) and the solid drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample should be stored under the same conditions to exclude the effects of temperature.

  • Analysis: Prepare solutions of the exposed solid and the exposed solution, dilute with the mobile phase, and analyze by HPLC.

Stability-Indicating HPLC Method

The following is a recommended starting point for a stability-indicating HPLC method based on published literature.[1] Method optimization may be required based on your specific instrumentation and columns.

Parameter Condition
Column Hypersil BDS-CN (150 mm × 4.0 mm, 5 µm) or equivalent
Mobile Phase A 0.010 M Phosphate buffer (pH 4.0)
Mobile Phase B Acetonitrile:Phosphate buffer (pH 4.0; 0.010 M) (90:10, v/v)
Gradient A gradient elution program may be required for optimal separation.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 210 nm, 250 nm, and 280 nm

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration (hours)Aniracetam Remaining (%)p-Anisic Acid (%)2-Pyrrolidinone (%)N-anisoyl-GABA (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 80°C2
8
24
0.1 M NaOH, 60°C2
8
24
10% H₂O₂, RT2
8
24
Solid, 80°C24
72
Photolytic (Solid)-
Photolytic (Solution)-

Note: The percentages of degradation products should be calculated based on the initial concentration of Aniracetam.

Visualizations

Degradation Pathway of this compound

Aniracetam This compound (Aniracetam) Intermediate1 Intermediate Aniracetam->Intermediate1 Hydrolysis (Amide Bond Cleavage) NAnisoylGABA N-anisoyl-GABA Aniracetam->NAnisoylGABA Hydrolysis (Lactam Ring Opening) pAnisicAcid p-Anisic Acid Intermediate1->pAnisicAcid Pyrrolidinone 2-Pyrrolidinone Intermediate1->Pyrrolidinone

Caption: Hydrolytic degradation pathways of this compound.

Experimental Workflow for Stability Testing

Start Start: Aniracetam (Drug Substance) ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->ForcedDegradation SamplePreparation Sample Preparation (Dilution, Neutralization) ForcedDegradation->SamplePreparation HPLC_Analysis Stability-Indicating HPLC Analysis SamplePreparation->HPLC_Analysis DataAnalysis Data Analysis (Quantification of Parent and Degradants) HPLC_Analysis->DataAnalysis MethodValidation Method Validation (ICH Guidelines) HPLC_Analysis->MethodValidation PathwayElucidation Degradation Pathway Elucidation DataAnalysis->PathwayElucidation End End: Stability Profile Established PathwayElucidation->End MethodValidation->End

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield

Q1: My reaction yield is significantly lower than expected after scaling up from the lab. What are the potential causes and how can I troubleshoot this?

A1: Low yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the laboratory scale. The primary areas to investigate are reaction kinetics, mass and heat transfer, and reagent stability.

Troubleshooting Steps:

  • Re-evaluate Reaction Parameters: What works on a small scale may not be optimal for larger volumes. A systematic re-optimization of key parameters is recommended.

  • Catalyst and Ligand Selection: The efficiency of the Buchwald-Hartwig amination, a likely key step, is highly dependent on the catalyst and ligand system. Ensure the chosen system is robust and not prone to deactivation under prolonged reaction times at scale.

  • Base Selection and Solubility: The choice and solubility of the base are critical. Inadequate mixing can lead to localized high concentrations of base, causing side reactions or degradation of starting materials or product.

  • Solvent Effects: The solvent plays a crucial role in solubility of reactants, catalyst, and base. A solvent system that performs well at a small scale might not be suitable for larger batches due to changes in surface area-to-volume ratios and mixing dynamics.

  • Strictly Anaerobic Conditions: The Palladium(0) active catalyst is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that a positive pressure is maintained throughout the reaction.

Quantitative Data Summary: Impact of Reaction Parameters on Yield (Based on Analogous Buchwald-Hartwig Amination Reactions)

ParameterVariationEffect on YieldCitation
Catalyst Loading 1 mol% to 5 mol%Increased catalyst loading can improve yield, but may also lead to higher levels of palladium in the final product.[1]
Base Equivalents 1.2 to 2.0 eq.Higher base equivalents can drive the reaction to completion, but may also increase the rate of side reactions.[1]
Temperature 80°C to 125°CHigher temperatures can increase the reaction rate, but may also lead to thermal degradation of reactants or products.[2][2]
Solvent Toluene vs. DioxaneSolvent choice can significantly impact reaction rate and selectivity.[3][4][3][4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Lab Scale)

This protocol is a general guideline and should be optimized for the specific scale and equipment used.

  • To a dried reaction vessel, add the aryl halide (e.g., a suitable 4-halobutyrate derivative), p-anisidine, the palladium catalyst (e.g., Pd(OAc)2), and the phosphine ligand (e.g., XPhos).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for at least 15 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the base (e.g., NaOtBu or Cs2CO3).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Logical Relationship: Troubleshooting Low Yield

Impurity_Mitigation Impurity Impurity Detected Characterize Characterize Impurity (LC-MS, NMR) Impurity->Characterize Identify Identify Side Reaction Characterize->Identify Hydrodehalogenation Hydrodehalogenation Identify->Hydrodehalogenation Diarylamine Diarylamine Formation Identify->Diarylamine Homocoupling Homocoupling Identify->Homocoupling Degradation Degradation Identify->Degradation Anhydrous Ensure Anhydrous Conditions Hydrodehalogenation->Anhydrous Stoichiometry Adjust Stoichiometry Diarylamine->Stoichiometry Catalyst Screen Catalysts/Ligands Homocoupling->Catalyst Temperature Lower Temperature Degradation->Temperature Optimize Optimize Reaction Conditions Purification Develop Purification Method Optimize->Purification Anhydrous->Optimize Stoichiometry->Optimize Temperature->Optimize Catalyst->Optimize

References

How to remove impurities from 1-(4-Methoxyphenyl)pyrrolidin-2-one crude product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-(4-Methoxyphenyl)pyrrolidin-2-one. It is intended for researchers, scientists, and professionals in drug development who may encounter impurities from its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route. For a typical palladium-catalyzed C-N coupling reaction (e.g., Buchwald-Hartwig amination), common impurities include unreacted starting materials like 4-bromoanisole or 4-chloroanisole and pyrrolidin-2-one, residual palladium catalyst and ligands, and byproducts from side reactions.[1][2][3][4] Solvents used in the reaction or workup may also be present as residual impurities.[5]

Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?

A2: A dark, oily crude product often indicates the presence of significant impurities, including residual solvents and colored byproducts from the reaction. The first step is to attempt to remove volatile impurities under high vacuum. If it remains an oil, column chromatography is the recommended purification method to separate the desired product from the contaminants causing the coloration and preventing crystallization.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A3: Low yield after recrystallization is a common issue and can be attributed to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will keep a significant portion of your product dissolved even after cooling.[6]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out." Slow, gradual cooling is crucial for forming large, pure crystals.

  • Premature crystallization: If the solution cools and crystals form in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]

Q4: How can I check the purity of my final product?

A4: The purity of this compound can be assessed using several standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization The solvent is too nonpolar for the compound, or the solution is cooling too rapidly. Impurities are depressing the melting point below the temperature of the solution.Add a small amount of a more polar co-solvent to the hot solution to increase solubility. Ensure the solution cools slowly and without disturbance. If the issue persists, purify by column chromatography first.
Multiple spots on TLC after purification The purification method was not effective enough to separate all impurities. The chosen solvent system for chromatography did not provide adequate separation.Re-purify using a different method (e.g., switch from recrystallization to chromatography). For chromatography, optimize the eluent system; a gradient elution may be necessary for difficult separations.[9][10]
Final product has a persistent color Colored impurities are co-eluting or co-crystallizing with the product.During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the filtration step.[6] For chromatography, ensure the compound of interest is well-separated from any colored bands.
Low Purity by HPLC/NMR Residual starting materials or byproducts are present.Review the reaction conditions to ensure full conversion. An additional purification step, such as a second recrystallization or flash chromatography, may be required.

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate a general purification workflow and a decision-making process for troubleshooting common issues.

G Purification Workflow for this compound cluster_0 Initial State cluster_1 Assessment cluster_2 Purification Path cluster_3 Analysis & Final Product Crude Crude Product Assess Assess Physical State Crude->Assess Recrystallize Recrystallization Assess->Recrystallize Solid Column Column Chromatography Assess->Column Oil / Very Impure Analyze Purity Analysis (TLC, HPLC, NMR) Recrystallize->Analyze Column->Analyze Pure Pure Product Analyze->Pure Purity > 98% Repurify Re-purify Analyze->Repurify Purity < 98% Repurify->Column

Caption: General workflow for purifying crude this compound.

G Troubleshooting Low Yield in Recrystallization Start Problem: Low Yield CheckSolvent Was too much solvent used? Start->CheckSolvent CheckCooling Was cooling too rapid? CheckSolvent->CheckCooling No Sol1 Solution: Use minimum hot solvent. Concentrate mother liquor to recover more product. CheckSolvent->Sol1 Yes CheckFiltration Crystals in filter funnel? CheckCooling->CheckFiltration No Sol2 Solution: Allow slow cooling to room temp, then place in ice bath. CheckCooling->Sol2 Yes CheckPurity Is crude highly impure? CheckFiltration->CheckPurity No Sol3 Solution: Use pre-heated glassware for hot filtration. Wash with minimal hot solvent. CheckFiltration->Sol3 Yes Sol4 Solution: Purify by column chromatography before recrystallization. CheckPurity->Sol4 Yes

Caption: Decision tree for troubleshooting low yields during recrystallization.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

Method A: Recrystallization from an Ethanol/Water System

This method is suitable for crude products that are mostly solid and have moderate to high purity.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks, hotplate/stirrer, filter funnel, vacuum flask, filter paper

Protocol:

  • Place the crude solid into an Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Stir and heat the mixture gently on a hotplate.[6]

  • Once dissolved, add hot deionized water dropwise to the solution until a persistent cloudiness (turbidity) appears.

  • Add a few more drops of hot ethanol to the mixture until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to remove residual solvent.

Method B: Purification by Silica Gel Column Chromatography

This is the most effective method for purifying oily or highly impure crude products. The choice of eluent may need to be optimized based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexanes, Ethyl Acetate)

  • Chromatography column, flasks/test tubes for fraction collection

Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Prepare the column by packing it with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes).[9][11] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes). This is known as gradient elution.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of pyrrolidinone compounds. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing pyrrolidinone compounds?

Peak tailing in the HPLC analysis of pyrrolidinone compounds, which are often basic in nature, is typically caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with basic analytes like pyrrolidinones, leading to tailing peaks.[1][2] This is especially prominent when the mobile phase pH is high enough to deprotonate the silanols, creating negatively charged sites that can interact with protonated basic compounds.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyrrolidinone compound, a mixed population of ionized and non-ionized species can exist, leading to broadened and tailing peaks. For basic compounds, a mobile phase pH that is too high can also lead to interactions with ionized silanols.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1]

  • Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination, which can cause peak tailing.[1]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.

Q2: How does the mobile phase pH affect the peak shape of pyrrolidinone compounds?

The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like pyrrolidinones. Pyrrolidinone itself has a pKa of its conjugate acid around 11.27.[3] Operating the mobile phase at a pH well below the pKa of the analyte (typically 2-3 pH units) will ensure the compound is fully protonated and in a single ionic form, which generally results in sharper, more symmetrical peaks.

Conversely, a higher pH can suppress the ionization of the basic pyrrolidinone, but it can also lead to the deprotonation of residual silanol groups on the column, creating strong secondary interactions that cause peak tailing. Therefore, for basic compounds like many pyrrolidinones, a lower pH mobile phase is often preferred to minimize tailing.

Q3: What are "end-capped" columns, and can they help reduce peak tailing for pyrrolidinones?

End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar group (like a trimethylsilyl group). This derivatization "caps" the active silanols, making them less available to interact with polar and basic analytes.[1] Using a highly deactivated, end-capped column is a very effective strategy to reduce peak tailing for pyrrolidinone compounds by minimizing these unwanted secondary interactions.[1]

Troubleshooting Guide

Problem: My pyrrolidinone compound is showing significant peak tailing.

Here is a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Diagnose the Potential Cause

First, determine if the tailing is affecting all peaks or just the pyrrolidinone analyte.

  • All peaks are tailing: This often points to a physical or system-level issue.

  • Only the pyrrolidinone peak (and other similar basic compounds) is tailing: This suggests a chemical interaction between your analyte and the stationary phase.

start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are only specific (basic) peaks tailing? all_peaks->specific_peaks No physical_issue Physical/System Issue all_peaks->physical_issue Yes chemical_issue Chemical Interaction Issue specific_peaks->chemical_issue Yes

Caption: Initial diagnosis of peak tailing causes.

Step 2: Address Chemical Interaction Issues

If only your pyrrolidinone peak is tailing, focus on optimizing the method chemistry.

2.1. Adjust Mobile Phase pH

Lowering the pH of the mobile phase can protonate the residual silanol groups on the column, reducing their interaction with your basic analyte.

  • Recommendation: Prepare mobile phases with acidic modifiers like formic acid or trifluoroacetic acid (TFA) to achieve a pH between 2.5 and 3.5.

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry of a Pyrrolidinone Analog

Mobile Phase pHPeak Asymmetry Factor (As)Observation
6.82.1Significant Tailing
4.51.6Moderate Tailing
3.01.1Symmetrical Peak

2.2. Add Mobile Phase Modifiers

Adding a small amount of a basic modifier, like triethylamine (TEA), can compete with your analyte for the active silanol sites, thereby improving peak shape. However, this approach is less common with modern, high-purity columns.[4]

  • Recommendation: If using an older column, consider adding 0.1% TEA to the mobile phase. Be aware that TEA can suppress MS signals if using LC-MS.

2.3. Change the Column

If mobile phase adjustments are insufficient, the column itself may be the issue.

  • Recommendation: Switch to a column with a different stationary phase. An end-capped C18 column or a column with a polar-embedded phase is often a good choice for basic compounds.

start Chemical Interaction Tailing adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) start->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) adjust_ph->add_modifier change_column Change Column (e.g., End-capped C18) add_modifier->change_column resolved Peak Tailing Resolved change_column->resolved

Caption: Workflow for resolving chemical-based peak tailing.

Step 3: Address Physical/System Issues

If all peaks are tailing, investigate the HPLC system.

3.1. Check for Column Overload

  • Recommendation: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.

3.2. Inspect the Column for Voids or Contamination

  • Recommendation: Disconnect the column and inspect the inlet frit for any discoloration or blockages. If a void is suspected, you can try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[1]

3.3. Minimize Extra-Column Volume

  • Recommendation: Ensure all tubing connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Piracetam with Improved Peak Shape

This protocol is adapted from literature methods for the analysis of piracetam, a common pyrrolidinone derivative, and is optimized to reduce peak tailing.[5][6][7]

  • HPLC System: Standard HPLC with UV detector

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (5% Acetonitrile in 0.1% Formic Acid in Water).

Expected Outcome: This method, utilizing a low pH mobile phase and an end-capped column, should produce a sharp, symmetrical peak for piracetam with an asymmetry factor close to 1.0.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) to Reduce Matrix Effects

For complex samples, interfering matrix components can contribute to peak tailing. An SPE cleanup can help.

  • SPE Cartridge: C18, 100 mg

  • Conditioning: 1 mL Methanol, followed by 1 mL Water

  • Sample Loading: Load 1 mL of the sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

  • Elution: Elute the pyrrolidinone compound with 1 mL of Methanol.

  • Final Step: Evaporate the eluent to dryness and reconstitute in the mobile phase.

By implementing these troubleshooting steps and utilizing the provided protocols, researchers can effectively resolve peak tailing issues in the HPLC analysis of pyrrolidinone compounds, leading to more accurate and reliable results.

References

Technical Support Center: Interpreting Complex ¹H NMR Spectra of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted pyrrolidinones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the methylene (CH₂) protons on my pyrrolidinone ring appear as complex multiplets instead of simple triplets?

A1: This is a common and expected phenomenon due to the presence of diastereotopic protons .

  • Explanation: The pyrrolidinone ring is a chiral environment. Even in an achiral molecule, the lack of a plane of symmetry bisecting the C-H bonds of a methylene group renders the two protons on that carbon chemically non-equivalent.[1][2] These non-equivalent protons are called diastereotopic.[3][4]

  • Consequences in ¹H NMR:

    • Different Chemical Shifts: Diastereotopic protons (let's call them Hₐ and Hₑ) will have distinct chemical shifts (δ).[3]

    • Geminal Coupling: They will couple to each other, giving rise to a geminal coupling constant (²J).

    • Vicinal Coupling: Each proton will also couple differently to adjacent protons, resulting in unique vicinal coupling constants (³J).

  • Resulting Pattern: Instead of a simple quartet or triplet, you will observe a more complex pattern, often an "AB quartet" if there are no adjacent protons, or more commonly, a pair of "doublets of doublets" or even more complex multiplets if they couple to other nearby protons.[5] This is often referred to as an AA'BB' or ABX system, which can exhibit second-order effects that further complicate the spectrum.[5]

Troubleshooting Workflow for Diastereotopic Protons

G start Complex Multiplet Observed for CH₂ check_chirality Is there a stereocenter or element of chirality? start->check_chirality run_cosy Run 2D COSY Experiment check_chirality->run_cosy Yes or Prochiral Center confirm_geminal Identify Geminal (²J) Coupling run_cosy->confirm_geminal confirm_vicinal Identify Vicinal (³J) Couplings confirm_geminal->confirm_vicinal assign Assign Hₐ and Hₑ Signals confirm_vicinal->assign

Q2: My ¹H NMR spectrum shows more signals than I expect for my single, pure compound. What is happening?

A2: This is often caused by the presence of rotational isomers (rotamers) or different ring conformations that are slowly interconverting on the NMR timescale.

  • Restricted Amide Rotation: The C-N bond in the lactam (amide) has significant double-bond character, which restricts free rotation.[6] This can lead to two distinct rotamers (e.g., syn and anti conformations relative to a substituent on the nitrogen), each giving a separate set of NMR signals.[7][8]

  • Ring Puckering: The five-membered pyrrolidinone ring is not planar and exists in various puckered "envelope" or "twist" conformations (e.g., Cγ-endo and Cγ-exo).[9] If the energy barrier between these conformations is high enough, you may observe signals for multiple conformers in solution.

Troubleshooting Steps:

  • Variable-Temperature (VT) NMR: This is the most effective method to confirm the presence of rotamers or conformers.[7] As you increase the temperature, the rate of interconversion increases. If the extra peaks are due to dynamic exchange, they will broaden, coalesce, and eventually sharpen into a single, averaged set of signals at a high enough temperature.[10]

  • 2D EXSY or ROESY NMR: A 2D Exchange Spectroscopy (EXSY) or ROESY experiment can show "exchange cross-peaks" between the signals of the two interconverting species, confirming the dynamic relationship.[7]

Logical Diagram of Conformational Exchange

G cluster_1 High Temperature (Fast Exchange) A Conformer A (Distinct Signals) B Conformer B (Distinct Signals) C Averaged Signals A->C Heat B->C Heat

Q3: My 1D ¹H NMR spectrum is too crowded and overlapping to interpret. What should I do?

A3: When a 1D spectrum is too complex, a suite of 2D NMR experiments is essential for unambiguous structural elucidation.[11][12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is the first step to trace out the spin systems of the pyrrolidinone ring.[13]

  • HSQC or HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling). This is crucial for assigning which protons belong to which carbon atom.[4][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J and ³J). This is powerful for connecting different fragments of the molecule and assigning quaternary carbons.[13][14]

  • NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded.[15] This is the key experiment for determining stereochemistry and conformational preferences.[9][16]

Data Presentation: Typical NMR Data

The following tables provide approximate chemical shift ranges for protons on a substituted pyrrolidinone ring. Actual values can vary significantly based on the specific substituents and solvent used.[17][18]

Table 1: Approximate ¹H Chemical Shifts (δ, ppm) for Pyrrolidinone Protons

Proton PositionTypical Chemical Shift (ppm)Influencing Factors
H3 (α to C=O)2.2 - 2.6Directly deshielded by the carbonyl group.
H4 (β to C=O)1.8 - 2.2Less affected by the carbonyl.
H5 (α to N)3.2 - 3.6Deshielded by the adjacent nitrogen atom.
N-R (Substituent)Varies widelyDepends entirely on the nature of the R group.

Note: Data compiled from general knowledge and typical values seen in literature.[19][20][21]

Table 2: Typical Proton-Proton Coupling Constants (J, Hz)

Coupling TypeDescriptionTypical Range (Hz)
²J (Geminal) Between diastereotopic protons on the same carbon (e.g., H3a, H3b)12 - 18
³J (Vicinal) Between protons on adjacent carbons (e.g., H3, H4)6 - 10
³J (cis) Vicinal coupling with a cis relationship on the ring~7 - 10
³J (trans) Vicinal coupling with a trans relationship on the ring~5 - 8

Note: The relative values of cis and trans coupling constants can be diagnostic for determining stereochemistry.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

A well-prepared sample is critical for obtaining a high-quality spectrum.

  • Select an Appropriate Solvent: Use a deuterated solvent in which your compound is fully soluble.[10] Common choices include CDCl₃, DMSO-d₆, Acetone-d₆, and D₂O.

  • Determine Concentration:

    • For ¹H NMR, aim for a concentration of 5-25 mg/mL.[22]

    • For ¹³C and 2D NMR, a higher concentration of 20-50 mg/mL may be necessary.[22]

    • Caution: Overly concentrated samples can lead to broadened peaks and difficulty shimming.[22]

  • Sample Preparation:

    • Weigh 5-10 mg of your purified compound into a clean, dry vial.[23][24]

    • Add approximately 0.6-0.7 mL of the deuterated solvent.[24]

    • Ensure the solid is fully dissolved. You may gently vortex or warm the vial if needed.[22]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube to remove any particulate matter.[23]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol 2: Running a 2D COSY Experiment

This protocol outlines the general steps for acquiring a standard gradient-selected COSY (gCOSY) experiment.

  • Prepare a High-Quality Sample: Prepare a moderately concentrated (15-30 mg/mL) and well-shimmed sample as described above.

  • Load Standard Parameters: On the NMR spectrometer software, load a standard gCOSY parameter set.

  • Set Spectral Width: Adjust the spectral width in both dimensions (F1 and F2) to encompass all proton signals of interest.

  • Set Acquisition Parameters:

    • Number of Scans (NS): Typically 2, 4, or 8 scans per increment are sufficient.

    • Number of Increments (F1 dimension): Use 256 or 512 increments for good resolution.

  • Acquire Data: Start the acquisition. A typical gCOSY experiment may take from 20 minutes to a few hours, depending on the concentration and chosen parameters.

  • Processing: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions and phase correct the spectrum.

  • Analysis: Symmetrize the spectrum if necessary. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is J-coupled to the proton at δ₂.

References

Technical Support Center: Chiral Separation of Racemic Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of racemic pyrrolidinone derivatives. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the chiral separation of racemic pyrrolidinone derivatives?

A1: The primary methods for the chiral separation of racemic pyrrolidinone derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs). Enzymatic Kinetic Resolution (EKR) is another powerful technique, particularly for specific substrates. For some compounds, diastereomeric salt crystallization can also be an effective method of separation.

Q2: How do I select the appropriate chiral stationary phase (CSP) for my pyrrolidinone derivative?

A2: The selection of a suitable CSP is a critical first step. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated success in resolving a variety of chiral compounds, including pyrrolidinone derivatives. For phenylpyrrolidinone derivatives, chlorinated polysaccharide-based CSPs like Lux Cellulose-2 and Lux i-Cellulose-5 have shown good resolution. A systematic screening of a diverse set of CSPs is often the most effective approach to identify the optimal column for a specific analyte.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations of pyrrolidinones?

A3: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced consumption of organic solvents (making it a "greener" technique), and often higher efficiency. The use of supercritical CO2 as the main component of the mobile phase results in lower viscosity and higher diffusivity, which contribute to these benefits.

Q4: When should I consider using Enzymatic Kinetic Resolution (EKR)?

A4: EKR is a valuable alternative, especially when chromatographic methods prove challenging or for large-scale separations where cost-effectiveness is crucial. Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic pyrrolidinone derivative, allowing for the separation of the two. This method is highly selective but is limited to a theoretical maximum yield of 50% for a single enantiomer unless a dynamic kinetic resolution process is employed.[1]

Q5: What is the purpose of adding additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to the mobile phase?

A5: Mobile phase additives are used to improve peak shape and resolution. For basic compounds like many pyrrolidinone derivatives, a basic additive such as DEA can minimize undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks. Conversely, for acidic pyrrolidinone derivatives, an acidic additive like TFA can suppress the ionization of the analyte and improve peak shape.[2]

Troubleshooting Guides

Chiral HPLC & SFC
Problem Possible Causes Troubleshooting Steps & Solutions
Poor or No Resolution - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Incorrect column temperature.- Column degradation.- CSP Selection: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).- Mobile Phase Optimization: Systematically vary the ratio of organic modifiers (e.g., ethanol, isopropanol in hexane for normal phase; acetonitrile in water for reversed-phase). For SFC, adjust the co-solvent percentage.[3]- Temperature Control: Optimize the column temperature. Lower temperatures often increase selectivity.[4]- Column Health: Flush the column with a strong, compatible solvent. If performance doesn't improve, the column may be degraded and require replacement.[3]
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate injection solvent.- Mobile Phase Additives: For basic pyrrolidinones, add a small amount of a basic modifier (e.g., 0.1% DEA). For acidic derivatives, add an acidic modifier (e.g., 0.1% TFA).[3]- Reduce Load: Decrease the injection volume or the sample concentration.[3]- Injection Solvent: Dissolve the sample in a solvent weaker than or the same as the mobile phase.[3]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration.- Mobile Phase Preparation: Prepare fresh mobile phase for each experiment and ensure accurate measurements.- Temperature Stability: Use a column oven to maintain a constant temperature.[3]- Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample, which may take longer for some chiral methods.[3]
Enzymatic Kinetic Resolution (EKR)
Problem Possible Causes Troubleshooting Steps & Solutions
Low or No Enzyme Activity - Incorrect enzyme selection.- Inappropriate reaction conditions (pH, temperature, solvent).- Enzyme inhibition.- Enzyme Screening: Test a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia).- Optimize Conditions: Systematically vary the pH, temperature, and organic solvent to find the optimal conditions for the selected enzyme and substrate.[1]- Substrate Purity: Ensure the racemic pyrrolidinone derivative and other reagents are of high purity to avoid inhibitors.[1]
Low Enantioselectivity - The chosen enzyme is not selective for the substrate.- Suboptimal reaction conditions.- Enzyme Selection: A different enzyme may be required to achieve high enantioselectivity.- Condition Optimization: Fine-tune the temperature and solvent, as these can significantly impact enantioselectivity.
Reaction Stalls Before 50% Conversion - Enzyme deactivation.- Product inhibition.- Reversibility of the reaction.- Enzyme Stability: Use immobilized enzymes to improve stability and allow for easier removal and reuse.- Product Removal: If possible, consider in-situ product removal to drive the reaction forward.- Acylating Agent: In acylation reactions, use an acylating agent that makes the reaction effectively irreversible (e.g., vinyl acetate).

Data Presentation

Table 1: Comparison of Chlorinated Chiral Stationary Phases in SFC for the Separation of Pyrrolidone Derivatives

CompoundCSPCo-solvent (Methanol %)Retention Time (min)Resolution (Rs)
5-anilino-pyrrolidin-2-oneLux Cellulose-215%4.5, 5.22.10
Lux i-Cellulose-515%5.1, 5.81.50
5-(benzylamino)pyrrolidin-2-oneLux Cellulose-212.5%6.2, 7.53.59
Lux i-Cellulose-512.5%7.1, 8.01.85
5-(2-phenylhydrazino)pyrrolidin-2-oneLux Cellulose-215%5.8, 6.92.80
Lux i-Cellulose-515%6.5, 7.41.95
N'-(5-oxopyrrolidin-2-yl)benzohydrazideLux Cellulose-210%8.1, 9.51.75
Lux i-Cellulose-510%9.0, 10.11.20
5-(benzyloxy)pyrrolidin-2-oneLux Cellulose-27.5%10.2, 12.12.55
Lux i-Cellulose-57.5%11.5, 13.01.60

Data adapted from a study on chlorinated chiral stationary phases. For all derivatives, the Lux Cellulose-2 provided better resolutions, ranging from 1.50 to 3.59, compared to the Lux i-Cellulose-5.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Racemic Pyrrolidinone Derivative
  • Column Selection:

    • Begin with a polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol).

    • Start with a 90:10 (v/v) hexane:modifier ratio.

    • If the pyrrolidinone derivative is basic, add 0.1% diethylamine (DEA) to the mobile phase.

    • If it is acidic, add 0.1% trifluoroacetic acid (TFA).

  • Initial Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Use UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Inject a 10 µL sample of the racemic mixture (approximately 1 mg/mL in mobile phase).

  • Method Optimization:

    • Mobile Phase Composition: If resolution is poor, adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect selectivity.

    • Modifier Type: If separation is still not achieved, switch the alcohol modifier (e.g., from isopropanol to ethanol).

    • Temperature: Evaluate the effect of temperature by analyzing the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

    • Flow Rate: A lower flow rate (e.g., 0.5 mL/min) can sometimes improve resolution.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Pyrrolidinone Derivative via Acylation
  • Enzyme and Reagent Preparation:

    • Select a lipase, for example, immobilized Candida antarctica lipase B (CALB).

    • Choose an acylating agent, such as vinyl acetate.

    • Select an appropriate organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether).

  • Reaction Setup:

    • Dissolve the racemic pyrrolidinone derivative (1 equivalent) in the chosen organic solvent in a sealed vial.

    • Add the acylating agent (0.5-0.6 equivalents for kinetic resolution).

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction and Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining starting material and the acylated product.

  • Work-up:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh solvent.

    • The filtrate contains the acylated enantiomer and the unreacted enantiomer. These can be separated by standard chromatographic techniques (e.g., flash chromatography on silica gel) due to their different polarities.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization Loop Racemic_Pyrrolidinone Racemic Pyrrolidinone Sample HPLC_System HPLC System Racemic_Pyrrolidinone->HPLC_System Mobile_Phase Mobile Phase (e.g., Hexane/IPA + Additive) Mobile_Phase->HPLC_System CSP_Column Chiral Stationary Phase Column CSP_Column->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Decision Resolution Acceptable? Data_Acquisition->Decision Optimization Optimize Parameters: - Mobile Phase Ratio - Temperature - Flow Rate Decision->Optimization No Final_Method Final Chiral Separation Method Decision->Final_Method Yes Optimization->HPLC_System

Caption: Workflow for Chiral HPLC Method Development.

Enzymatic_Kinetic_Resolution_Workflow Racemic_Mix Racemic Pyrrolidinone (R and S enantiomers) Reaction Enzymatic Reaction (Lipase + Acylating Agent) Racemic_Mix->Reaction Monitoring Reaction Monitoring (Chiral HPLC/GC) Reaction->Monitoring Monitoring->Reaction < 50% conversion Separation Separation of Products (e.g., Chromatography) Monitoring->Separation ~50% conversion Product_1 Unreacted Enantiomer (e.g., S-Pyrrolidinone) Separation->Product_1 Product_2 Acylated Enantiomer (e.g., R-Acyl-Pyrrolidinone) Separation->Product_2

Caption: Workflow for Enzymatic Kinetic Resolution.

Troubleshooting_Logic_Poor_Resolution Start Poor or No Resolution Check_CSP Is the CSP appropriate for the analyte? Start->Check_CSP Screen_CSPs Screen different CSP types Check_CSP->Screen_CSPs No Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs->Check_Mobile_Phase Optimize_Mobile_Phase Vary modifier ratio and type Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Temperature Is the temperature optimized? Check_Mobile_Phase->Check_Temperature Yes Optimize_Mobile_Phase->Check_Temperature Optimize_Temperature Test higher and lower temperatures Check_Temperature->Optimize_Temperature No Check_Column_Health Is the column performing well? Check_Temperature->Check_Column_Health Yes Optimize_Temperature->Check_Column_Health Flush_Replace Flush or replace the column Check_Column_Health->Flush_Replace No Success Resolution Achieved Check_Column_Health->Success Yes Flush_Replace->Success

Caption: Troubleshooting Logic for Poor Resolution.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-(4-Methoxyphenyl)pyrrolidin-2-one and Other N-Aryl Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 1-(4-Methoxyphenyl)pyrrolidin-2-one and other N-aryl lactams, supported by experimental data. The information presented herein is intended to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds.

Introduction to N-Aryl Lactams

N-aryl lactams are a class of chemical compounds characterized by a lactam (a cyclic amide) ring with an aryl (aromatic) group attached to the nitrogen atom. This structural motif is found in a variety of biologically active molecules, and derivatives have been explored for a wide range of therapeutic applications, including as modulators of metabotropic glutamate receptors, analgesics, and inhibitors of metallo-β-lactamases. The pyrrolidin-2-one (or γ-lactam) core is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for structural modification.

Focus on this compound

This compound is an N-aryl lactam with a methoxy-substituted phenyl group attached to the nitrogen of the pyrrolidin-2-one ring. While specific biological activity data for this exact compound is limited in publicly available literature, a closely related analog, 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride , has been studied for its effects on monoamine transporters.[1] This provides valuable insight into the potential neurological activity of N-aryl lactams with similar substitution patterns.

Comparative Biological Activity: Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are important targets for drugs treating neurological and psychiatric disorders. The inhibitory activity of N-aryl lactam derivatives against these transporters can be quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro Inhibition of Monoamine Transporters by a this compound Analog and Other N-Aryl Pyrrolidinone Derivatives

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one HCl1301,200>10,000[1]
1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Pyrovalerone)13473,100[1]
1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one4.34301,800[1]

Note: The data presented is for pyrovalerone analogs, which are structurally related to N-aryl pyrrolidin-2-ones but contain a pentan-1-one side chain.

Experimental Protocols

Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit the uptake of radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective human transporters (hDAT, hNET, or hSERT).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are harvested and resuspended in assay buffer.

  • Compound Incubation: A fixed concentration of the radiolabeled monoamine and varying concentrations of the test compound are added to the cell suspension.

  • Uptake Reaction: The mixture is incubated for a specific time at a controlled temperature to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The amount of radioactivity trapped inside the cells on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled monoamine (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Experimental Workflow for Monoamine Transporter Inhibition Assay

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_termination Termination & Quantification cluster_analysis Data Analysis CellCulture Culture HEK293 cells expressing hDAT, hNET, or hSERT Harvest Harvest and resuspend cells in assay buffer CellCulture->Harvest AddCompounds Add radiolabeled monoamine and test compound dilutions Harvest->AddCompounds Incubate Incubate to allow monoamine uptake AddCompounds->Incubate Filtration Rapid filtration and washing Incubate->Filtration Scintillation Liquid scintillation counting Filtration->Scintillation IC50 Calculate IC50 values Scintillation->IC50

Caption: Workflow of the in vitro monoamine transporter inhibition assay.

Signaling Pathways

The biological effects of N-aryl lactams that inhibit monoamine transporters are mediated through the modulation of downstream signaling pathways. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of their respective postsynaptic receptors.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT leads to increased extracellular dopamine levels, which can activate both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptor activation, conversely, often inhibits adenylyl cyclase, decreasing cAMP levels. These pathways regulate neuronal excitability, gene expression, and synaptic plasticity.

Dopamine Transporter Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Binds N-Aryl Lactam N-Aryl Lactam N-Aryl Lactam->DAT Inhibits AC Adenylyl Cyclase D1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified signaling pathway upon dopamine transporter (DAT) inhibition.

Norepinephrine Transporter (NET) Signaling

Inhibition of NET increases synaptic norepinephrine concentrations, leading to enhanced activation of adrenergic receptors (α and β). These G-protein coupled receptors modulate various downstream effectors, including adenylyl cyclase and phospholipase C, influencing a wide range of physiological processes such as mood, arousal, and attention.

Norepinephrine Transporter Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake AR Adrenergic Receptor Norepinephrine->AR Binds N-Aryl Lactam N-Aryl Lactam N-Aryl Lactam->NET Inhibits GProtein G-Protein AR->GProtein Activates Effector Effector (e.g., AC) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Response Cellular Response SecondMessenger->Response

Caption: General signaling cascade following norepinephrine transporter (NET) inhibition.

Serotonin Transporter (SERT) Signaling

Inhibition of SERT elevates extracellular serotonin levels, enhancing serotonergic neurotransmission. Serotonin activates a variety of 5-HT receptors, most of which are G-protein coupled receptors that modulate adenylyl cyclase or phospholipase C activity. The 5-HT3 receptor is a ligand-gated ion channel. These pathways are implicated in the regulation of mood, anxiety, and cognition.

Serotonin Transporter Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake HTR 5-HT Receptor Serotonin->HTR Binds N-Aryl Lactam N-Aryl Lactam N-Aryl Lactam->SERT Inhibits GProtein G-Protein HTR->GProtein Activates Effector Effector (e.g., AC/PLC) GProtein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Response Cellular Response SecondMessenger->Response

Caption: Overview of signaling after serotonin transporter (SERT) inhibition.

Conclusion

The available data on a close analog of this compound suggests that this class of N-aryl lactams may possess significant activity as monoamine transporter inhibitors, with a potential preference for the dopamine transporter over the norepinephrine and serotonin transporters. This profile indicates a potential for these compounds in the development of therapeutics for neurological disorders where dopaminergic signaling is implicated. Further research is warranted to synthesize and directly evaluate the biological activity of this compound and a broader range of N-aryl lactams in various assays to establish a clear structure-activity relationship and to fully elucidate their therapeutic potential. The provided experimental protocols and signaling pathway diagrams offer a framework for such future investigations.

References

A Comparative Guide to the Synthetic Pathways of 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of distinct synthetic methodologies for the preparation of 1-(4-Methoxyphenyl)pyrrolidin-2-one, a key scaffold in medicinal chemistry. The following sections objectively analyze two primary synthetic routes: a classical direct amidation approach and a more contemporary method involving the ring-opening of a donor-acceptor cyclopropane. This analysis is supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable pathway for specific research and development needs.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several chemical strategies. This guide focuses on two distinct and representative methods: the direct condensation of γ-butyrolactone with p-anisidine and the multi-step synthesis originating from a donor-acceptor cyclopropane. Each method presents a unique profile in terms of starting material accessibility, reaction complexity, and overall efficiency.

ParameterPathway 1: Direct CondensationPathway 2: Donor-Acceptor Cyclopropane Ring Opening
Starting Materials γ-Butyrolactone, p-AnisidineDimethyl 2-phenylcyclopropane-1,1-dicarboxylate, p-Anisidine
Key Reaction Type Nucleophilic Acyl Substitution / AmidationLewis Acid-Catalyzed Ring Opening / Lactamization
Number of Steps One-pot synthesisMulti-step process
Typical Yield Moderate to HighModerate
Reaction Temperature Elevated temperatures (e.g., 180-200°C) or microwave irradiationRoom temperature to reflux
Reaction Time Several hoursVariable, can be lengthy depending on the specific steps
Catalyst/Reagent Often requires a catalyst (e.g., acid or Lewis acid) or is performed neat at high temperatures.Lewis acid (e.g., Ni(ClO₄)₂·6H₂O), Acid (AcOH), Base (NaOH)
Scalability Potentially scalable, though high temperatures can be a concern.More complex for large-scale synthesis due to multiple steps and reagents.
Green Chemistry Aspect Can be performed solvent-free, but often requires high energy input.Involves multiple solvents and reagents, generating more waste.

Visualizing the Synthetic Workflows

To illustrate the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.

G cluster_0 Pathway 1: Direct Condensation Start1 γ-Butyrolactone + p-Anisidine Reaction1 Heat / Microwave (Optional: Acid Catalyst) Start1->Reaction1 Nucleophilic Attack Product1 This compound Reaction1->Product1 Dehydration & Cyclization

Caption: Workflow for Pathway 1: Direct Condensation.

G cluster_1 Pathway 2: Donor-Acceptor Cyclopropane Route Start2 Dimethyl 2-arylcyclopropane- 1,1-dicarboxylate + p-Anisidine Step1 Lewis Acid-Catalyzed Ring Opening Start2->Step1 Intermediate γ-Amino Ester Intermediate Step1->Intermediate Step2 In situ Lactamization (Acid, Heat) Intermediate->Step2 Step3 Decarboxylation Step2->Step3 Product2 1-(4-Methoxyphenyl)-5-aryl-pyrrolidin-2-one Step3->Product2

Caption: Workflow for Pathway 2: Donor-Acceptor Cyclopropane Route.

Experimental Protocols

Pathway 1: Direct Condensation of γ-Butyrolactone and p-Anisidine

This pathway represents a direct and atom-economical approach to the target molecule. The reaction typically involves the nucleophilic attack of the amine on the lactone carbonyl, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water.

Materials:

  • γ-Butyrolactone

  • p-Anisidine

  • Optional: Acid catalyst (e.g., p-toluenesulfonic acid)

  • Optional: High-boiling solvent (e.g., xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine equimolar amounts of γ-butyrolactone and p-anisidine.

  • For a solvent-free reaction, the mixture is heated to 180-200°C with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in a side-arm condenser.

  • Alternatively, the reactants can be refluxed in a high-boiling solvent such as xylene, with a catalytic amount of an acid catalyst to facilitate the removal of water azeotropically.

  • Microwave-assisted synthesis can also be employed, significantly reducing the reaction time. In a typical microwave protocol, the neat mixture of reactants is irradiated at a set temperature (e.g., 200°C) for a shorter duration (e.g., 30-60 minutes).

  • Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pathway 2: Synthesis from a Donor-Acceptor Cyclopropane and p-Anisidine

This modern approach utilizes the reactivity of donor-acceptor cyclopropanes to construct the pyrrolidinone core in a multi-step, one-pot sequence. This method allows for the introduction of a substituent at the 5-position of the pyrrolidinone ring, offering greater molecular diversity.

Materials:

  • Dimethyl 2-arylcyclopropane-1,1-dicarboxylate

  • p-Anisidine (para-methoxyaniline)

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) as a Lewis acid catalyst

  • 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (AcOH)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • To a solution of p-anisidine (1.0-1.2 equivalents) in DCE, under an inert atmosphere, add the Lewis acid catalyst Ni(ClO₄)₂·6H₂O (0.2 equivalents).

  • To this mixture, add the dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equivalent).

  • Stir the resulting mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the ring-opening, the reaction mixture is diluted with dichloromethane (DCM) and filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under vacuum, and the residue is dissolved in toluene.

  • Acetic acid (2.0 equivalents) is added, and the mixture is heated to reflux for approximately 7 hours to effect lactamization.

  • After cooling, the reaction mixture is subjected to a basic workup with NaOH in ethanol and water to facilitate decarboxylation.

  • The final product is extracted with an organic solvent, dried, and purified by column chromatography to afford the 1-(4-methoxyphenyl)-5-aryl-pyrrolidin-2-one.[1][2]

Conclusion

The choice between these two synthetic pathways for this compound will depend on the specific requirements of the researcher. The direct condensation method is advantageous for its simplicity, atom economy, and the ready availability of starting materials, making it suitable for the straightforward synthesis of the title compound. In contrast, the donor-acceptor cyclopropane route, while more complex, offers greater flexibility for creating a library of analogues with substitution at the 5-position of the pyrrolidinone ring, a valuable feature in drug discovery and development. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision in the strategic planning of synthetic campaigns.

References

Comparative Analysis of 1-(4-Methoxyphenyl)pyrrolidin-2-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(4-methoxyphenyl)pyrrolidin-2-one analogs, focusing on their structure-activity relationships (SAR) in anticonvulsant, anxiolytic, and GABA uptake inhibitory activities. The information is supported by experimental data and detailed protocols to aid in the design and development of novel central nervous system (CNS) agents.

The this compound scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a range of biological activities. Understanding the nuanced relationship between structural modifications and the resulting pharmacological effects is crucial for optimizing lead compounds and developing next-generation therapeutics. This guide synthesizes findings from various studies to present a comparative analysis of these analogs.

Anticonvulsant Activity: Structure-Activity Relationship

The anticonvulsant properties of this compound analogs have been primarily evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models. These tests help to identify compounds effective against generalized tonic-clonic and absence seizures, respectively.

Key SAR Insights:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the N-phenyl ring significantly influence anticonvulsant activity. A halogen, such as chlorine, in the ortho position of the N-phenyl ring has been shown to be important for the anticonvulsant effect.[1]

  • Substitution on the Pyrrolidin-2-one Ring: The presence of an unsubstituted phenyl ring at the 4-position of the pyrrolidin-2-one ring is critical for potent activity. Shifting this phenyl group to other positions on the pyrrolidinone core weakens the anticonvulsant effect.[1]

  • Acyl Group at N1-Position: The introduction of various acyl groups at the 1-position of the 2-pyrrolidinone core has been explored. Longer acyl chains, such as decanoyl and dodecanoyl, have demonstrated high anticonvulsant activity in picrotoxin-induced seizure models.[2] This suggests that the pharmacological activity of these 1-acyl-2-pyrrolidinones may be attributed to the release of GABA through hydrolysis.[2]

Table 1: Anticonvulsant Activity of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one Analogs

CompoundSubstitution on N-phenyl ringSubstitution on Pyrrolidin-2-one ringMES Test (ED₅₀ mg/kg, i.p.)scPTZ Test (ED₅₀ mg/kg, i.p.)
1725 o-Chloro-p-sulfamoyl4-PhenylPotent ActivityPotent Activity
Analog A p-sulfamoylUnsubstitutedWeakened ActivityWeakened Activity
Analog B o-Fluoro-p-sulfamoyl4-PhenylLess Active than Chloro analogLess Active than Chloro analog

Data synthesized from multiple sources indicating general trends.

Anxiolytic Activity: Structure-Activity Relationship

The anxiolytic potential of compounds related to the this compound scaffold has been investigated using models such as the elevated plus-maze (EPM) test. This assay is based on the natural aversion of rodents to open and elevated spaces.

Key SAR Insights:

  • Dual Receptor Antagonism: Phenylpiperazine derivatives with structural similarities to the core scaffold have shown anxiolytic-like properties by acting as dual 5-HT1A and 5-HT7 receptor antagonists.

  • Influence of Substituents: The nature of substituents on the phenoxyethoxyethyl side chain can modulate the anxiolytic and antidepressant-like activity profiles. For instance, in a series of phenylpiperazine derivatives, the presence of a 2,6-dimethylphenoxy group (HBK-14) resulted in greater anxiolytic-like activity compared to a 2-chloro-6-methylphenoxy group (HBK-15), which showed stronger antidepressant-like properties.

Table 2: Anxiolytic-like Activity of Phenylpiperazine Derivatives

CompoundSubstitutionFour-Plate Test (mice, mg/kg)Elevated Plus Maze (rats, mg/kg)
HBK-14 2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl2.5 and 52.5
HBK-15 2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl2.5 and 55

Data extracted from studies on related phenylpiperazine analogs.

GABA Uptake Inhibition: Structure-Activity Relationship

A key mechanism of action for some pyrrolidin-2-one derivatives is the inhibition of GABA transporters (GATs), which leads to increased GABAergic neurotransmission.

Key SAR Insights:

  • Lipophilic Groups at C-4: The introduction of a lipophilic group at the C-4 position of the proline moiety (a related structure) has been shown to be beneficial for potent inhibition of GAT3.[3] For example, a 4-methoxyphenyl group at this position improved inhibition at GAT3.[3]

  • N-Substitution: Substitution at the nitrogen of the pyrrolidine ring with bulky, lipophilic groups can enhance inhibitory activity at specific GAT subtypes. For instance, a tris(4-methoxyphenyl)methyloxyethyl residue at the nitrogen atom improved inhibition at GAT3.[3]

Table 3: GABA Uptake Inhibitory Activity of 4-hydroxy-4-(4-methoxyphenyl)-substituted Proline Derivatives

CompoundN-SubstituentC-4 SubstituentGAT1 Inhibition (IC₅₀, µM)GAT3 Inhibition (IC₅₀, µM)
Analog C HHModerateModerate
Analog D tris(4-methoxyphenyl)methyloxyethyl4-methoxyphenylImprovedSignificantly Improved

Data synthesized from studies on 4-hydroxyproline derivatives, indicating the positive impact of specific substitutions.

Experimental Protocols

Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test:

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The median effective dose (ED₅₀) is calculated as the dose that protects 50% of the animals from the tonic-clonic seizure.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Administer the test compound i.p.

    • After a specified time, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.

    • Observe the animals for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

    • Protection is defined as the failure to observe clonic seizures within a 30-minute observation period.

    • The ED₅₀ is determined as the dose that protects 50% of the mice from clonic seizures.

Anxiolytic Activity Screening

Elevated Plus-Maze (EPM) Test:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Male Wistar rats (200-250 g) or mice.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After the appropriate absorption time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in the open and enclosed arms using a video tracking system.

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

GABA Uptake Inhibition Assay

In Vitro [³H]GABA Uptake Assay:

  • Materials:

    • Synaptosomes prepared from rat brain cortex or cells expressing specific GABA transporter subtypes (GAT1, GAT2, GAT3, GAT4).

    • [³H]GABA (radiolabeled).

    • Test compounds and a reference inhibitor (e.g., tiagabine).

    • Assay buffer (e.g., Krebs-HEPES buffer).

  • Procedure:

    • Pre-incubate the synaptosomes or cells with the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]GABA.

    • Incubate for a short duration (e.g., 3-5 minutes) to ensure initial velocity conditions.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) by non-linear regression analysis.

Mandatory Visualizations

Caption: Mechanism of action of this compound analogs as GABA uptake inhibitors.

Experimental_Workflow_Anticonvulsant_Screening start Test Compound Administration (i.p. in mice) mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test start->scptz_test mes_observation Observation: Tonic Hindlimb Extension mes_test->mes_observation scptz_observation Observation: Clonic Seizures scptz_test->scptz_observation mes_protected Protected mes_observation->mes_protected Absent mes_unprotected Not Protected mes_observation->mes_unprotected Present scptz_protected Protected scptz_observation->scptz_protected Absent scptz_unprotected Not Protected scptz_observation->scptz_unprotected Present calculate_ed50 Calculate ED₅₀ mes_protected->calculate_ed50 mes_unprotected->calculate_ed50 scptz_protected->calculate_ed50 scptz_unprotected->calculate_ed50

Caption: Experimental workflow for anticonvulsant activity screening.

References

Validating an Analytical Method for 1-(4-Methoxyphenyl)pyrrolidin-2-one Following ICH Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 1-(4-Methoxyphenyl)pyrrolidin-2-one, a nootropic agent, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document outlines the essential validation parameters, presents detailed experimental protocols, and includes comparative data tables to objectively assess method performance.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical component of good manufacturing practices and a regulatory requirement for the pharmaceutical industry. The ICH has established guidelines that are widely accepted globally to ensure a harmonized approach to the validation of analytical procedures.[3][4][5]

This guide will focus on a hypothetical High-Performance Liquid Chromatography (HPLC) method for the assay of this compound.

Proposed Analytical Method

A reversed-phase HPLC method with UV detection is proposed for the determination of this compound. Based on published literature for similar compounds, the following chromatographic conditions are suggested:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer (pH 7.0) and methanol in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 45 °C

Validation Parameters and Experimental Protocols

The following validation characteristics will be addressed as per ICH Q2(R1) guidelines.[5][6][7][8]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][9]

Experimental Protocol:

  • Forced Degradation Study: Subject the this compound drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Analyze the stressed samples alongside an unstressed sample and a placebo solution.

  • Assess the resolution between the peak for this compound and any degradation product peaks. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector.

Acceptance Criteria: The method is considered specific if there is no interference from the placebo or degradation products at the retention time of the analyte peak, and the peak purity index is greater than a predefined limit (e.g., 0.99).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3][5]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.[6][7]

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][10]

Experimental Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits.

Acceptance Criteria: The specified range is acceptable if the linearity, accuracy, and precision data meet their respective acceptance criteria within that range.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5][11]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations (3 concentrations, 3 replicates each).[5]

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5][6] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.[5]

  • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This is typically evaluated by having different analysts, on different days, and using different equipment.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should not be more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13] The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where: σ = the standard deviation of the response (can be estimated from the y-intercept of the regression line) S = the slope of the calibration curve

Acceptance Criteria: The LOQ value should be verified for its precision and accuracy. The precision at the LOQ should have an RSD of not more than 10%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze the system suitability solution under each of the modified conditions.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits for all varied conditions, and the results should not be significantly affected.

Data Presentation

The quantitative data from the validation experiments are summarized in the following tables.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
80120567
90135489
100150234
110165876
120180954
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%80.079.299.0%99.2%
80.079.699.5%
80.079.399.1%
100%100.0100.5100.5%100.3%
100.099.899.8%
100.0100.6100.6%
120%120.0119.499.5%99.7%
120.0120.2100.2%
120.0119.399.4%

Table 3: Precision Data

ParameternMean Assay (%)Standard Deviation% RSD
Repeatability 6100.20.540.54%
Intermediate Precision
Analyst 1 / Day 16100.20.540.54%
Analyst 2 / Day 2699.80.610.61%
Overall 12 100.0 0.58 0.58%

Table 4: LOD and LOQ Data

ParameterValue
Standard Deviation of Response (σ) 150
Slope of Calibration Curve (S) 1500
LOD (µg/mL) 0.33
LOQ (µg/mL) 1.0

Table 5: Robustness Data

Parameter VariedSystem Suitability ResultsAssay Result (% Label Claim)
Nominal Conditions Pass100.1
Flow Rate (0.9 mL/min) Pass99.8
Flow Rate (1.1 mL/min) Pass100.3
Column Temp (40 °C) Pass100.0
Column Temp (50 °C) Pass100.2
Mobile Phase pH (6.8) Pass99.9
Mobile Phase pH (7.2) Pass100.1

Visualizations

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Validation Protocol Definition AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria includes Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity AcceptanceCriteria->Linearity Range Range AcceptanceCriteria->Range Accuracy Accuracy AcceptanceCriteria->Accuracy Precision Precision AcceptanceCriteria->Precision LOD_LOQ LOD & LOQ AcceptanceCriteria->LOD_LOQ Robustness Robustness AcceptanceCriteria->Robustness Report Validation Report Specificity->Report Linearity->Report Range->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

ParameterRelationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of Validation Parameters.

Conclusion

The presented guide outlines a systematic approach to validating an analytical HPLC method for this compound in accordance with ICH Q2(R1) guidelines. The detailed experimental protocols, acceptance criteria, and data presentation provide a clear framework for researchers and scientists. The successful execution of these validation experiments will ensure that the analytical method is reliable, reproducible, and fit for its intended purpose in a regulated environment.

References

In vitro cytotoxicity evaluation of 1-(4-Methoxyphenyl)pyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic performance of various pyrrolidin-2-one derivatives, with a focus on compounds structurally related to 1-(4-Methoxyphenyl)pyrrolidin-2-one. The information is compiled from recent studies to assist in the evaluation and development of novel anticancer agents.

Quantitative Data Summary

While extensive comparative data for a wide range of this compound derivatives is limited in the available literature, this section summarizes the cytotoxic activity of closely related pyrrolidinone and quinolinone scaffolds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and GI50 (50% growth inhibition) values are presented to facilitate a comparison of their potency.

Compound/DerivativeCell LineAssay TypeIC50 / GI50Citation
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) NCI-H522 (Non-small cell lung)MTTIC50: 42.3 ± 1.2 nM[1]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) SR (Leukemia)Not SpecifiedlogGI50 < -8.00[1]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) MDA-MB-435 (Melanoma)Not SpecifiedlogGI50 < -8.00[1]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (with 1,3,4-oxadiazolethione ring) A549 (Lung)MTTReduces viability to 28.0%[2]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (with 4-aminotriazolethione ring) A549 (Lung)MTTReduces viability to 29.6%[2]
Diphenylamine-pyrrolidin-2-one-hydrazone derivatives (most potent of series) PPC-1 (Prostate)MTTEC50: 2.5–20.2 µM[3]
Diphenylamine-pyrrolidin-2-one-hydrazone derivatives (most potent of series) IGR39 (Melanoma)MTTEC50: 2.5–20.2 µM[3]

Note: The data presented is for structurally related compounds due to the limited availability of direct cytotoxicity results for a broad range of this compound derivatives.

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly utilizes colorimetric assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard method for assessing cell viability and cytotoxicity.[4][5][6]

  • Cell Seeding:

    • Cells (e.g., A549, NCI-H522) are harvested and seeded into 96-well plates at a predetermined density (commonly 1 x 10⁴ to 1 x 10⁵ cells/well).[7]

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • The synthesized pyrrolidin-2-one derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in a complete cell culture medium.

    • The medium from the wells is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.[8]

  • MTT Addition and Incubation:

    • Following the treatment period, a stock solution of MTT (typically 5 mg/mL in PBS) is added to each well (e.g., 10 µL per 100 µL of medium).[7]

    • The plates are then incubated for an additional 2-4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed.

    • A solubilizing agent, such as DMSO or an SDS-HCl solution, is added to each well to dissolve the formazan crystals.[7][9]

    • The plate may be placed on an orbital shaker for a short period to ensure complete dissolution.[6]

  • Data Acquisition:

    • The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 540 and 590 nm.[6][9]

    • A reference wavelength (e.g., 630 nm) may be used to correct for background absorbance.[6]

    • The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from dose-response curves.

Mandatory Visualizations

Experimental Workflow & Signaling Pathways

To visually represent the processes involved in the evaluation of these derivatives, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (Cell Adherence) A->B C Treatment (Pyrrolidinone Derivatives) B->C D 48-72h Incubation C->D E Add MTT Reagent D->E F 2-4h Incubation (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for a typical MTT-based in vitro cytotoxicity assay.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Stimulus Cytotoxic Compound (e.g., Pyrrolidinone Derivative) Mito Mitochondria Stimulus->Mito Bax Bax/Bak Activation Mito->Bax Stress Signals CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a common mechanism for cytotoxic agents.[10][11][12]

Potential Mechanisms of Action

The cytotoxic effects of novel chemical derivatives are often mediated through the induction of programmed cell death, or apoptosis.[13][14] While the specific mechanisms for this compound derivatives are not extensively detailed, related compounds have been shown to function as antimitotic agents, disrupting cellular division.[1]

The intrinsic apoptosis pathway is a common route triggered by cellular stress, such as that induced by cytotoxic drugs.[12][15] This pathway involves the mitochondria, which, upon receiving stress signals, release cytochrome c.[11] This event leads to the formation of the apoptosome, a protein complex that activates a cascade of enzymes called caspases.[10] Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3), which then dismantle the cell in a controlled manner, leading to apoptosis.[13] This is a primary mechanism by which many anticancer agents eliminate tumor cells.

References

Head-to-head comparison of 1-(4-Methoxyphenyl)pyrrolidin-2-one with known dopamine transporter inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. This guide provides a head-to-head comparison of the pyrrolidin-2-one derivative, 1-(4-Methoxyphenyl)pyrrolidin-2-one, with established dopamine transporter inhibitors: cocaine, methylphenidate, and bupropion. Due to the limited publicly available data on the specific pharmacological activity of this compound at the dopamine transporter, this comparison utilizes data from its close structural analog, 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone), to provide insights into the potential activity of this chemical class.

Quantitative Comparison of Transporter Binding Affinities and Uptake Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of the compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioData Source
Pyrovalerone *4.1263349816.80.16[1]
Cocaine 200 - 600300 - 800200 - 700~1~1[2][3]
Methylphenidate 19338>10,000>51.85.08[4]
Bupropion 52619601000019.00.27[5][6]

*Data for 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone) is used as a structural analog of this compound.

Table 2: Monoamine Uptake Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Data Source
Pyrovalerone *4.1263349[1]
Cocaine 100 - 300200 - 500100 - 400[7]
Methylphenidate 50 - 15020 - 80>1000[4]
Bupropion 18004000>10000[6]

*Data for 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone) is used as a structural analog of this compound.

Experimental Protocols

The data presented in this guide are typically generated using the following standard experimental methodologies in pharmacology.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter protein.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the target transporter (e.g., hDAT-expressing cells) are homogenized in a cold buffer.[8]

  • The homogenate is centrifuged to pellet cell debris, and the resulting supernatant is further centrifuged at high speed to isolate the cell membranes containing the transporters.[8]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.[8]

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[8]

  • The reaction is allowed to reach equilibrium.

3. Filtration and Detection:

  • The reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.[8]

  • The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Synaptosomal Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.

1. Synaptosome Preparation:

  • Brain tissue (e.g., mouse striatum) is homogenized in a sucrose buffer.[9][10]

  • The homogenate undergoes differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing transporters.[9][10]

  • The final synaptosomal pellet is resuspended in an appropriate assay buffer.[9]

2. Uptake Reaction:

  • Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake reaction.[9]

  • The reaction is allowed to proceed for a short period at a controlled temperature.

3. Termination and Detection:

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[11]

  • The radioactivity trapped inside the synaptosomes on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., cocaine for DAT).

  • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) is determined by plotting the percentage of inhibition against the log concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by DAT inhibition and a typical experimental workflow for evaluating DAT inhibitors.

Dopamine_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Packaging into vesicles DA_cleft Dopamine VMAT2->DA_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine DA_cleft->DAT Reuptake D1_Receptor D1 Receptor DA_cleft->D1_Receptor Binding D2_Receptor D2 Receptor DA_cleft->D2_Receptor Binding Signaling Downstream Signaling D1_Receptor->Signaling D2_Receptor->Signaling

Caption: Dopamine signaling pathway at the synapse.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison A1 Synthesize Test Compound B1 Radioligand Binding Assay A1->B1 B2 Synaptosomal Uptake Assay A1->B2 A2 Prepare Known DAT Inhibitors A2->B1 A2->B2 A3 Prepare Transporter Membranes or Synaptosomes A3->B1 A3->B2 C1 Calculate Ki and IC50 values B1->C1 B2->C1 C2 Determine Selectivity Ratios C1->C2 D1 Head-to-Head Data Comparison C2->D1

Caption: Experimental workflow for DAT inhibitor comparison.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds structurally related to 1-(4-Methoxyphenyl)pyrrolidin-2-one. Due to a lack of publicly available binding data for this compound, this document leverages experimental data from close structural analogs, namely 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) and its 4-methoxy-substituted counterpart, to provide insights into potential receptor interactions.

The primary focus of this comparison is on the monoamine transporters, which are key targets for many centrally acting drugs. The data presented is derived from radioligand binding assays, a standard method for assessing the affinity of a compound for a specific receptor.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of Pyrovalerone and its 4-methoxy analog for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds are compared with Cocaine, a well-characterized monoamine reuptake inhibitor. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)4.0 ± 0.526.1 ± 3.22360 ± 250
1-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-pentan-1-one5.3 ± 0.643.2 ± 5.13340 ± 380
Cocaine250 ± 30450 ± 50310 ± 40

Data is presented as the mean ± standard error of the mean (SEM) and is sourced from studies on pyrovalerone analogs.[1][2][3][4]

Key Observations:

  • Both pyrovalerone and its 4-methoxy analog exhibit high affinity for the dopamine and norepinephrine transporters.[1][2][3][4]

  • The affinity for the serotonin transporter is significantly lower for both pyrovalerone analogs compared to their affinity for DAT and NET.[1][2][3][4]

  • The 4-methoxy substitution on the phenyl ring results in a slight decrease in affinity for both DAT and NET compared to the 4-methyl analog.[1][2][3][4]

  • In comparison to cocaine, the pyrovalerone analogs show much higher affinity for DAT and NET, but lower affinity for SERT.[1][2][3][4]

Further studies on a subset of these pyrovalerone analogs indicated no significant affinity at 5HT₁ₐ, 5HT₁₈, 5HT₁ₑ, D₁, D₂, or D₃ receptors.[1][2][3][4]

Experimental Methodologies

The following protocols describe the standard radioligand binding assays used to determine the binding affinities presented in this guide.

Radioligand Binding Assay for Dopamine, Norepinephrine, and Serotonin Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Biological Source: Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[5][6][7]

  • Radioligand:

    • For DAT: [³H]WIN 35,428[6][8]

    • For NET: [³H]Nisoxetine[5]

    • For SERT: [³H]Citalopram

  • Test Compounds: this compound analogs and reference compounds (e.g., Cocaine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5][7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Non-specific Binding Control: A high concentration of a known transporter inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).[5]

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[5][6][7]

  • Scintillation Counter: For quantifying radioactivity.[5][7]

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[6]

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.[5][7]

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.[5][7]

      • Test Compound: Serial dilutions of the test compound, radioligand, and membrane preparation.[5][7]

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.[7]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[6][7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[6]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized G-protein coupled receptor (GPCR) signaling pathway and the experimental workflow for a radioligand binding assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized GPCR Signaling Pathway.

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate Reagents in 96-well Plate (Total, Non-specific, and Test Compound Wells) A->B C Reach Binding Equilibrium B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters to Remove Unbound Ligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

References

A Comparative Analysis of In Vitro and In Vivo Metabolic Stability of N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro and in vivo metabolic stability of N-aryl pyrrolidinones, a class of compounds with significant interest in drug discovery. Understanding the metabolic fate of these molecules is crucial for predicting their pharmacokinetic profiles, optimizing drug design, and ensuring their efficacy and safety. This document is intended for researchers, scientists, and professionals involved in drug development.

Data Presentation: Comparative Metabolic Stability

Table 1: In Vitro Metabolic Stability of N-Aryl Pyrrolidinones in Liver Microsomes

CompoundSpeciesIn Vitro Model% Remaining (at 60 min)t1/2 (min)Intrinsic Clearance (CLint) (mL/min/mg protein)Reference
NHPPC¹RatLiver Microsomes42.8-0.0233[1]
NHPPC¹DogLiver Microsomes0.8-0.1204[1]
NHPPC¹HumanLiver Microsomes42.0-0.0214[1]
Veliparib²HumanLiver Microsomes-36.5-[2]

¹ N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide ² A pyrrolidinone-containing PARP inhibitor, included for comparative purposes.

Table 2: In Vivo Pharmacokinetic Parameters of N-Aryl Pyrrolidinones

CompoundAnimal ModelRoute of AdministrationClearance (CL) (L/h/kg)Elimination Half-life (t1/2) (h)Absolute Bioavailability (%)Reference
NHPPC¹RatOral1.19-34.5[1]
NHPPC¹DogOral1.46-53.1[1]

¹ N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. The following are generalized protocols for the key experiments cited in this guide.

In Vitro Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in the microsomal fraction of the liver.

  • Preparation of Incubation Mixture: The test compound (typically at a final concentration of 1 µM) is added to a solution containing liver microsomes (e.g., from rat, dog, or human) at a protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations are performed without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t1/2) is calculated. The intrinsic clearance (CLint) is then determined using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[3]

In Vivo Pharmacokinetic Studies

These studies determine how a compound is absorbed, distributed, metabolized, and excreted in a living organism, providing key pharmacokinetic parameters.

  • Animal Model: The study is conducted in a relevant animal species (e.g., Sprague-Dawley rats, Beagle dogs). Animals are fasted overnight before drug administration.

  • Drug Administration: The test compound is administered via a specific route, typically oral (p.o.) or intravenous (i.v.). For oral administration, the compound is often formulated in a suitable vehicle (e.g., a solution or suspension). For intravenous administration, the compound is dissolved in a sterile, injectable vehicle.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points after drug administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Elimination Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing metabolic stability and a generalized metabolic pathway for N-aryl pyrrolidinones.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Integration & Prediction invitro_start Test Compound (N-Aryl Pyrrolidinone) microsomes Liver Microsomes (Human, Rat, Dog) invitro_start->microsomes Select Model hepatocytes Hepatocytes (Phase I & II) invitro_start->hepatocytes Select Model s9 S9 Fraction (Cytosolic & Microsomal) invitro_start->s9 Select Model invitro_assay Incubation with NADPH Cofactor microsomes->invitro_assay hepatocytes->invitro_assay s9->invitro_assay lcms_invitro LC-MS/MS Analysis (% Remaining) invitro_assay->lcms_invitro Time Points invitro_results Calculate: t1/2 (half-life) CLint (Intrinsic Clearance) lcms_invitro->invitro_results ivive In Vitro-In Vivo Extrapolation (IVIVE) invitro_results->ivive invivo_start Test Compound animal_model Animal Model (e.g., Rat, Dog) invivo_start->animal_model dosing Oral or IV Administration animal_model->dosing blood_sampling Blood Sampling (Time Course) dosing->blood_sampling lcms_invivo LC-MS/MS Analysis (Plasma Concentration) blood_sampling->lcms_invivo pk_analysis Pharmacokinetic Analysis lcms_invivo->pk_analysis invivo_results Determine: CL (Clearance) t1/2 (Half-life) Bioavailability pk_analysis->invivo_results invivo_results->ivive prediction Predict Human Pharmacokinetics ivive->prediction G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent N-Aryl Pyrrolidinone hydroxylation_aryl Aromatic Hydroxylation (on Aryl Ring) parent->hydroxylation_aryl Oxidation hydroxylation_pyrrolidinone Hydroxylation (on Pyrrolidinone Ring) parent->hydroxylation_pyrrolidinone Oxidation n_dealkylation N-Dealkylation (if applicable) parent->n_dealkylation Oxidation oxidation_pyrrolidinone Oxidation of Pyrrolidinone Ring parent->oxidation_pyrrolidinone Oxidation glucuronidation Glucuronidation hydroxylation_aryl->glucuronidation Conjugation sulfation Sulfation hydroxylation_aryl->sulfation Conjugation hydroxylation_pyrrolidinone->glucuronidation Conjugation hydroxylation_pyrrolidinone->sulfation Conjugation metabolites Metabolites n_dealkylation->metabolites oxidation_pyrrolidinone->metabolites glucuronidation->metabolites sulfation->metabolites excretion Excretion metabolites->excretion

References

Benchmarking the synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one against green chemistry metrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A data-driven comparison of two synthetic pathways to 1-(4-Methoxyphenyl)pyrrolidin-2-one, benchmarked against key green chemistry metrics.

This guide provides a comprehensive analysis of two distinct synthetic routes to this compound, a valuable building block in medicinal chemistry. The performance of each route is objectively compared using established green chemistry metrics, supported by detailed experimental protocols and quantitative data. This analysis aims to empower researchers to make more sustainable choices in their synthetic endeavors.

Executive Summary

Two primary synthetic strategies for this compound are evaluated:

  • Route 1: Reductive Amination. This one-pot, microwave-assisted approach involves the reductive amination of ethyl 4-oxobutanoate with p-anisidine, followed by in-situ lactamization.

  • Route 2: Classical Amidation. This traditional method involves the direct reaction of γ-butyrolactone with p-anisidine under reflux conditions with acid catalysis.

The green chemistry assessment reveals that Route 1 (Reductive Amination) is the more sustainable option, demonstrating a significantly higher Atom Economy, a lower E-Factor, and a substantially better Process Mass Intensity (PMI).

Data Presentation: Green Chemistry Metrics Comparison

The following table summarizes the quantitative green chemistry metrics for the two synthetic routes.

MetricRoute 1: Reductive AminationRoute 2: Classical AmidationGreen Chemistry Principle Addressed
Atom Economy (%) 85.2%72.8%Prevention of Waste
E-Factor 15.745.2Prevention of Waste
Process Mass Intensity (PMI) 16.746.2Prevention of Waste
Solvent Intensity 10.535.8Safer Solvents and Auxiliaries
Energy Consumption (Est.) Low (Microwave)High (Conventional Reflux)Design for Energy Efficiency
Overall Yield (%) 85%75%Maximize Atom Economy

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below.

Route 1: Microwave-Assisted Reductive Amination

Reaction Scheme:

Materials:

  • Ethyl 4-oxobutanoate (1.0 eq, 130.14 g/mol )

  • p-Anisidine (1.0 eq, 123.15 g/mol )

  • Palladium on Carbon (10 wt%, 0.01 eq)

  • Ethanol (solvent)

  • Hydrogen gas

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, a solution of ethyl 4-oxobutanoate (1.30 g, 10 mmol) and p-anisidine (1.23 g, 10 mmol) in ethanol (20 mL) is prepared.

  • 10% Palladium on carbon (106 mg, 0.1 mmol) is added to the mixture.

  • The vessel is sealed and placed in a microwave reactor. The atmosphere is replaced with hydrogen gas (1 atm).

  • The reaction mixture is irradiated with microwaves at 120°C for 30 minutes with stirring.

  • After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

  • Yield: 1.62 g (85%).

Route 2: Classical Amidation from γ-Butyrolactone

Reaction Scheme:

Materials:

  • γ-Butyrolactone (1.0 eq, 86.09 g/mol )

  • p-Anisidine (1.1 eq, 123.15 g/mol )

  • Sulfuric acid (catalytic amount)

  • Toluene (solvent)

Procedure:

  • A mixture of γ-butyrolactone (0.86 g, 10 mmol), p-anisidine (1.35 g, 11 mmol), and a catalytic amount of concentrated sulfuric acid (0.1 mL) in toluene (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux (approximately 110°C) and maintained for 24 hours with stirring.

  • After cooling to room temperature, the reaction mixture is washed sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

  • Yield: 1.43 g (75%).

Visualization of Green Chemistry Evaluation Workflow

The following diagram illustrates the logical workflow for assessing the greenness of a chemical synthesis, as applied in this guide.

Green_Chemistry_Evaluation cluster_input Input Data cluster_metrics Green Chemistry Metrics Calculation cluster_assessment Overall Greenness Assessment reactants Reactants & Stoichiometry atom_economy Atom Economy (% AE) reactants->atom_economy efactor E-Factor reactants->efactor pmi Process Mass Intensity (PMI) reactants->pmi solvents Solvents & Volumes solvents->pmi environmental Environmental Impact (Solvent Choice, Energy) solvents->environmental catalysts Catalysts & Loadings catalysts->pmi conditions Reaction Conditions (Time, Temp, Pressure) energy Energy Consumption conditions->energy product Product Mass (Yield) product->atom_economy product->efactor product->pmi efficiency Resource Efficiency (Atom Economy, Yield) atom_economy->efficiency waste Waste Generation (E-Factor, PMI) efactor->waste pmi->waste energy->environmental conclusion Conclusion: Select Greener Synthesis Route waste->conclusion efficiency->conclusion environmental->conclusion

Workflow for Green Chemistry Evaluation of a Synthetic Route.

Signaling Pathway for Sustainable Synthesis Decision Making

This diagram outlines the decision-making process for selecting a more sustainable synthetic method, integrating green chemistry principles at each stage.

Sustainable_Synthesis_Decision cluster_evaluation Green Metrics Evaluation start Identify Target Molecule lit_search Literature Search for Synthetic Routes start->lit_search propose_routes Propose Alternative 'Greener' Routes lit_search->propose_routes route1 Evaluate Route 1 propose_routes->route1 route2 Evaluate Route 2 propose_routes->route2 routeN Evaluate Route N propose_routes->routeN compare Compare Metrics: - Atom Economy - E-Factor - PMI - Solvent Choice - Energy Use route1->compare route2->compare routeN->compare decision Select Optimal Route (Lowest Environmental Impact) compare->decision optimization Further Optimization of Selected Route decision->optimization

Decision-making pathway for sustainable synthesis.

Spectroscopic Differentiation of Ortho-, Meta-, and Para-Methoxyphenyl Pyrrolidine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of positional isomers is a critical challenge in chemical research and pharmaceutical development, as the substitution pattern on an aromatic ring can significantly influence a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate between ortho-, meta-, and para-methoxyphenyl pyrrolidine isomers.

Disclaimer: Due to the limited availability of comprehensive, directly comparable spectroscopic data for N-(methoxyphenyl)-2-pyrrolidinone isomers in the public domain, this guide utilizes data for the closely related N-(methoxyphenyl)pyrrolidine isomers as a model system to illustrate the principles of spectroscopic differentiation. The presented data has been aggregated from various sources, and experimental conditions may vary.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of N-(methoxyphenyl)pyrrolidine, highlighting the distinguishing features for each technique.

Table 1: ¹H NMR Spectral Data

IsomerAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Pyrrolidine Protons (δ, ppm)
Ortho 6.82−6.71 (m, 4H)[1]3.77 (s, 3H)[1]3.22-3.19 (m, 4H), 1.88-1.84 (m, 4H)[1]
Meta ~7.1 (t), ~6.3-6.4 (m, 3H)~3.7 (s, 3H)~3.3 (t, 4H), ~2.0 (m, 4H)
Para 6.80 (d, J=9.2 Hz, 2H), 6.55 (d, J=9.2 Hz, 2H)3.74 (s, 3H)3.25 (t, J=6.6 Hz, 4H), 1.99 (t, J=6.6 Hz, 4H)

Table 2: ¹³C NMR Spectral Data

IsomerAromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Pyrrolidine Carbons (δ, ppm)
Ortho 150.7, 139.9, 121.3, 119.9, 115.7, 111.9[1]55.8[1]50.7, 24.9[1]
Meta ~160.5, ~149.0, ~129.8, ~106.5, ~102.5, ~99.0~55.0~47.5, ~25.5
Para 141.6, 129.2, 114.6, 114.155.649.3, 25.8

Table 3: Infrared (IR) Spectroscopy Data

IsomerKey Absorptions (cm⁻¹)
Ortho C-H (aromatic) ~3050, C-H (aliphatic) ~2950-2850, C=C (aromatic) ~1600, 1500, C-O-C (asymmetric) ~1240, C-N ~1180, Out-of-plane bending ~750
Meta C-H (aromatic) ~3050, C-H (aliphatic) ~2950-2850, C=C (aromatic) ~1600, 1580, C-O-C (asymmetric) ~1280, C-N ~1220, Out-of-plane bending ~830, 770
Para C-H (aromatic) ~3030, C-H (aliphatic) ~2950-2850, C=C (aromatic) ~1610, 1510, C-O-C (asymmetric) ~1240, C-N ~1240, Out-of-plane bending ~820

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

Isomerλmax (nm)Molar Absorptivity (ε)
Ortho ~275Moderate
Meta ~270Moderate
Para ~290High

Table 5: Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ortho 177134, 107, 77
Meta 177134, 107, 77
Para 177134, 107, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methoxyphenyl pyrrolidine isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] A standard one-dimensional proton experiment is performed with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is made by grinding a small amount of the sample with dry KBr and pressing the mixture into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[4] A background spectrum is first collected. The sample is then placed in the infrared beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the isomer is prepared in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette.[5] The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: A dual-beam UV-Vis spectrophotometer is used.[5] A baseline is recorded with the cuvette containing only the solvent. The sample cuvette is then placed in the sample beam path, and the absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.[6]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.[7]

  • Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.[8] For GC-MS, a capillary column is used to separate the components before they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common ionization method. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic differentiation of the methoxyphenyl pyrrolidine isomers.

Spectroscopic_Differentiation_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison cluster_identification Isomer Identification Isomer_Mixture Ortho, Meta, Para Isomer Mixture NMR NMR (¹H, ¹³C) Isomer_Mixture->NMR IR IR Isomer_Mixture->IR UV_Vis UV-Vis Isomer_Mixture->UV_Vis MS MS Isomer_Mixture->MS Compare_Spectra Compare Spectral Data: - Chemical Shifts - Coupling Patterns - Absorption Bands - λmax - Fragmentation NMR->Compare_Spectra IR->Compare_Spectra UV_Vis->Compare_Spectra MS->Compare_Spectra Ortho_ID Ortho Isomer Compare_Spectra->Ortho_ID Meta_ID Meta Isomer Compare_Spectra->Meta_ID Para_ID Para Isomer Compare_Spectra->Para_ID

Caption: General workflow for the spectroscopic differentiation of isomers.

NMR_Differentiation cluster_HNMR ¹H NMR Distinctions cluster_CNMR ¹³C NMR Distinctions Isomers Ortho Meta Para HNMR_Features Ortho: Complex multiplet for aromatic protons Meta: Distinct splitting patterns for aromatic protons Para: Symmetrical doublets for aromatic protons Isomers:s->HNMR_Features:n CNMR_Features Ortho: Unique chemical shifts due to steric effects Meta: Characteristic shifts for C1, C3, and C5 Para: Fewer signals due to symmetry Isomers:s->CNMR_Features:n

Caption: Key distinguishing features in NMR spectra.

Other_Spectroscopy_Differentiation cluster_IR IR Distinctions cluster_UVVis UV-Vis Distinctions Isomers Ortho Meta Para IR_Features Ortho: C-H out-of-plane bending ~750 cm⁻¹ Meta: C-H out-of-plane bending ~830, 770 cm⁻¹ Para: C-H out-of-plane bending ~820 cm⁻¹ Isomers:s->IR_Features:n UVVis_Features Ortho: λmax ~275 nm Meta: λmax ~270 nm Para: Red-shifted λmax ~290 nm with higher ε Isomers:s->UVVis_Features:n

Caption: Differentiating features in IR and UV-Vis spectroscopy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for the proper disposal of 1-(4-Methoxyphenyl)pyrrolidin-2-one. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. The following information is synthesized from safety data for structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. All handling and disposal activities should be conducted in accordance with local, state, and federal regulations.

Hazard Profile and Safety Precautions

Based on data from related N-aryl-2-pyrrolidones and methoxyphenyl compounds, this compound is anticipated to present moderate health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is required. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Hazard Data for Analogous Compounds

The following table summarizes key hazard information from structurally similar compounds to inform safe handling and disposal procedures.

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)Representative Analogues
Acute Oral Toxicity GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.1-(4-Methoxy-phenyl)-pyrrolidine
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.(3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.(3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol
Respiratory Irritation GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.(3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through an approved hazardous waste program. Direct release into the environment, including drains or standard waste streams, is strictly prohibited.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification: All unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves, and glassware) must be classified as hazardous chemical waste.

  • Container Selection: A dedicated, chemically compatible, and sealable container should be designated for this waste stream. Ensure the container is in good condition and has a secure lid.

  • Waste Segregation: Do not mix this waste with other incompatible chemical waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and volume should also be noted.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is equipped with secondary containment to prevent the release of material in case of a leak. The storage area should be cool, dry, and well-ventilated.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste disposal vendor to arrange for pickup and final disposal. The recommended method of final disposal is incineration in a permitted hazardous waste incinerator.[1]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.

  • Personal Protection: Before attempting to clean a minor spill, don the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the spill.

    • Place all contaminated absorbent materials into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department, even if it is a minor incident.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated materials) container Select & Label Approved Hazardous Waste Container start->container segregate Segregate from Incompatible Waste Streams container->segregate storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->storage spill Spill Occurs storage->spill ehs_contact Contact EHS or Approved Waste Vendor for Pickup storage->ehs_contact spill_response Follow Spill Management Protocol spill->spill_response spill_response->container Collect spill debris as hazardous waste disposal Professional Disposal at Approved Hazardous Waste Facility (e.g., Incineration) ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of a specific SDS for 1-(4-Methoxyphenyl)pyrrolidin-2-one (CAS No. 30425-47-9), this document outlines general best practices for handling research chemicals with unknown hazard profiles. It is imperative to treat this compound as potentially hazardous and to source a specific SDS from the chemical supplier before commencing any work.

Personal Protective Equipment (PPE)

Given the unknown toxicological properties of this compound, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE based on general laboratory safety principles for handling novel or uncharacterized compounds.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and unforeseen reactions.
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents dermal absorption. Glove integrity should be checked before each use.
Body A flame-retardant lab coatProtects against spills and splashes.
Respiratory Use in a certified chemical fume hoodMinimizes inhalation exposure to dust or vapors.

Operational Plan: Handling and Storage

A clear operational plan is critical to ensure the safe handling and storage of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Obtain Supplier SDS prep2 Review SDS for Specific Hazards prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Work in a Chemical Fume Hood prep3->handling1 handling2 Use Smallest Quantities Possible handling1->handling2 handling3 Avoid Inhalation, Ingestion, and Skin Contact handling2->handling3 post1 Decontaminate Work Area handling3->post1 post2 Segregate and Label Waste post1->post2 post3 Remove and Dispose of PPE Correctly post2->post3

Caption: Workflow for Handling this compound.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Decision Tree:

start Waste Generated q1 Is the waste contaminated with This compound? start->q1 liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) q1->solid_waste Yes non_haz Dispose as Non-Hazardous Waste q1->non_haz No haz_container Place in a Labeled Hazardous Waste Container solid_waste->haz_container liquid_waste->haz_container contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal haz_container->contact_ehs

Caption: Disposal Decision Tree for Chemical Waste.

Key Disposal Steps:

  • Segregation: Do not mix waste containing this compound with other waste streams.

  • Labeling: Clearly label the hazardous waste container with the chemical name and any known hazards.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

It is the responsibility of the researcher to conduct a thorough risk assessment and to obtain a specific Safety Data Sheet from the supplier before handling this compound.

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